Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15/h12H,4-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNOLSVIODXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745367 | |
| Record name | tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-41-4 | |
| Record name | tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate: A Core Moiety in Modern Drug Discovery
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the architectural sophistication of molecular building blocks is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity, novel three-dimensional exit vectors, and improved physicochemical properties to bioactive molecules.[1] This guide focuses on a key exemplar of this class: tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate.
This versatile intermediate, featuring a protected piperidine ring fused at a quaternary carbon to a cyclohexyl amine, serves as a critical linker component in the rational design of PROTACs.[2][3] Its distinct stereochemistry and functional handles allow for precise spatial orientation of a target protein ligand and an E3 ligase ligand, a crucial factor in the formation of a productive ternary complex for subsequent protein degradation.[1] This document provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of the scientific rationale underpinning its application for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The structural integrity and properties of a chemical building block are foundational to its utility. This compound is distinguished by its spirocyclic core, which restricts conformational flexibility compared to linear diamines, a desirable trait for optimizing ligand presentation in PROTACs.[1]
Table 1: Core Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 9-Amino-3-Boc-3-azaspiro[5.5]undecane | [][5] |
| CAS Number | 1272758-41-4 | [][5] |
| Molecular Formula | C₁₅H₂₈N₂O₂ | [6] |
| Molecular Weight | 268.40 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
Note: Experimentally determined data such as melting point and pKa are not consistently reported in publicly available literature and should be determined empirically upon synthesis.
The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures chemoselectivity in subsequent reactions, allowing for the selective functionalization of the primary amine at the 9-position. This orthogonal reactivity is a cornerstone of its utility in multi-step synthetic campaigns.
Synthesis and Purification: A Validated Experimental Protocol
The most direct and efficient synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This common and robust transformation in organic chemistry involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the desired primary amine.[7]
Precursor: Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
| Property | Value | Source(s) |
| CAS Number | 873924-08-4 | [8] |
| Molecular Formula | C₁₅H₂₅NO₃ | [8] |
| Molecular Weight | 267.36 g/mol | |
| Physical Form | Solid |
Reductive Amination Workflow
The following protocol is a representative procedure adapted from established reductive amination methodologies.[9] The selection of a mild reducing agent like sodium triacetoxyborohydride is critical; it is selective for the protonated imine intermediate over the starting ketone, minimizing side reactions.
Sources
- 1. 790667-44-6 | MFCD23105950 | (2R,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate [aaronchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. 9-AMino-3-Boc-3-azaspiro[5.5]undecane | 1272758-41-4 [chemicalbook.com]
- 6. 1272758-41-4 | this compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 7. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 [sigmaaldrich.com]
- 9. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide: Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
CAS Number: 1272758-41-4
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4), a bifunctional spirocyclic building block of significant interest in modern medicinal chemistry. We will delve into the strategic value of its three-dimensional architecture, outline its physicochemical properties, and present a detailed examination of its synthesis and characterization. Furthermore, this guide will explore its applications as a versatile scaffold, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and provide protocols for its quality control and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold for the creation of novel therapeutics.
The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In an era of drug discovery increasingly focused on modulating complex biological targets like protein-protein interactions, the limitations of flat, aromatic-rich molecules have become apparent. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a compelling solution. Their inherent three-dimensionality provides a rigid, well-defined exit vector for substituents, enabling more precise and effective exploration of the chemical space within a target's binding pocket.[1][2] This often leads to compounds with improved potency, selectivity, and superior physicochemical properties, such as higher aqueous solubility.[2]
The 3-azaspiro[5.5]undecane core of the title compound is a prime example of this design principle. This compound is a particularly valuable derivative. It is a bifunctional building block featuring:
-
A secondary amine within the spirocyclic core, protected by a tert-butyloxycarbonyl (Boc) group.
-
A primary amine (-NH₂) at the 9-position of the cyclohexane ring.
This differential protection allows for selective, sequential functionalization of the two nitrogen atoms, making it an exceptionally versatile tool for constructing complex molecules and libraries.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 1272758-41-4 | |
| Molecular Formula | C₁₅H₂₈N₂O₂ | |
| Molecular Weight | 268.4 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Colorless to off-white solid-liquid mixture or oil | [3] |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator (2-8°C), protect from light | [3] |
| SMILES | NC1CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C |
Synthesis Pathway and Mechanistic Rationale
While multiple proprietary routes exist for the synthesis of spirocyclic amines, a common and logical pathway involves the reductive amination of a ketone precursor. The synthesis of this compound logically starts from its corresponding ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4).[4][5][6]
The key transformation is the conversion of the ketone at the 9-position to a primary amine. This is typically achieved via reductive amination.
Synthetic Workflow Overview:
Caption: General synthetic workflow from the ketone precursor.
Causality in Experimental Choices
-
Starting Material: The use of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is strategic. The Boc group is stable under the mild conditions of reductive amination but can be readily removed later under acidic conditions, providing orthogonal protection.
-
Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are favored reducing agents. They are less reactive than NaBH₄ towards ketones but highly effective at reducing protonated imines, minimizing side reactions. Catalytic hydrogenation (e.g., H₂ over Palladium or Raney Nickel) is also a viable, clean alternative.
-
Reaction Control: The pH of the reaction is often maintained in a mildly acidic range (pH 5-6) to promote the formation and protonation of the imine intermediate, which accelerates the rate of reduction.
Quality Control and Characterization: A Self-Validating Protocol
Confirming the identity and purity of the final compound is paramount. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques corroborates the result.
Standard Analytical Workflow
Caption: A typical quality control workflow for compound validation.
Step-by-Step QC Protocol
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1-2 mg) in a suitable solvent like deuterated chloroform (CDCl₃) for NMR or methanol/acetonitrile for LC-MS.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).
-
Monitor the eluent with both a UV detector and a mass spectrometer.
-
Expected Result: A major peak in the chromatogram with a corresponding mass spectrum showing the protonated molecular ion [M+H]⁺ at m/z ≈ 269.4.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Expected ¹H NMR Peaks (Predicted):
-
~1.45 ppm: A sharp singlet (9H) corresponding to the tert-butyl protons of the Boc group.
-
~1.2-1.9 ppm: A complex series of multiplets (12H) from the methylene protons (-CH₂-) of the two six-membered rings.
-
~2.5-3.5 ppm: Multiplets corresponding to the protons adjacent to the nitrogen atoms and the methine proton (-CH-NH₂) at the 9-position.
-
A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O.
-
-
-
Purity Assessment: Integrate the peak area of the compound in the HPLC chromatogram relative to all other peaks to determine purity (e.g., >97%).[7]
-
Documentation: Consolidate all data into a Certificate of Analysis (CoA).
Applications in Medicinal Chemistry: A Scaffold for Innovation
The primary utility of this compound lies in its role as a versatile building block for creating more complex molecules with precise three-dimensional arrangements.
PROTAC Linker Synthesis
A significant and modern application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] They consist of a target-binding ligand, an E3 ligase-binding ligand, and a linker connecting them.
The spirocyclic nature of this compound makes it an excellent component of the linker, providing rigidity and defined exit vectors.
Caption: Logical workflow for using the scaffold in PROTAC synthesis.
-
Step 1: The free primary amine (-NH₂) can be coupled to a carboxylic acid on the E3 ligase ligand (e.g., a thalidomide derivative) via standard amide bond formation (EDC/HOBt, HATU, etc.).
-
Step 2: The Boc-protecting group is selectively removed using an acid like trifluoroacetic acid (TFA).
-
Step 3: The now-free secondary amine within the piperidine ring is coupled to the target-binding ligand, completing the PROTAC assembly.
This sequential approach provides complete control over the final structure, a critical requirement in the rational design of potent and effective PROTACs.
Safety, Handling, and Storage
As a research chemical, proper handling is essential.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Statements: Recommended precautions include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and appropriate chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) and protect from light to ensure long-term stability.[3]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid, three-dimensional spirocyclic core and orthogonally protected amino groups provide an ideal platform for building complex molecules with enhanced drug-like properties. Its demonstrated utility as a linker in the rapidly evolving field of PROTACs highlights its importance and potential. By understanding its synthesis, characterization, and application logic, researchers can effectively harness this powerful scaffold to accelerate the discovery of next-generation therapeutics.
References
-
Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications, The Journal of Organic Chemistry. [Link]
-
Synthesis of dipeptides from N-hydroxy-3-azaspiro[1][1]undecane-2,4-dione activated α-amino acids. ResearchGate. [Link]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Wiley Online Library. [Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3. PubChem. [Link]
-
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Spirocyclic Piperidines [promotion.pharmablock.com]
- 3. 9-AMino-3-Boc-3-azaspiro[5.5]undecane CAS#: 1272758-41-4 [m.chemicalbook.com]
- 4. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 5. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 873924-08-4 | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Amides | Ambeed.com [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
This guide provides a comprehensive and technically detailed overview of a robust synthetic route to Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, a valuable building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The synthesis is strategically designed around the construction of a key spirocyclic ketone intermediate, followed by a diastereoselective reductive amination to furnish the target primary amine. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scalable approach to this important molecule.
Strategic Overview and Retrosynthetic Analysis
The synthetic strategy hinges on a convergent approach, assembling the spiro[5.5]undecane core through a sequence of classical carbon-carbon and carbon-nitrogen bond-forming reactions. The retrosynthetic analysis reveals a pathway beginning from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, commences with the Knoevenagel condensation of N-Boc-4-piperidone and ethyl cyanoacetate, followed by a Michael addition, Dieckmann cyclization, decarboxylation to yield the pivotal keto-intermediate, and finally, reductive amination to afford the desired product.
Synthesis of the Key Intermediate: Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
The construction of the spirocyclic ketone is a multi-step process that establishes the core architecture of the target molecule.
Step 1 & 2: Knoevenagel Condensation and Michael Addition
The initial phase of the synthesis involves the formation of a Michael acceptor from N-Boc-4-piperidone, which then undergoes a conjugate addition to expand the cyclic framework.
Experimental Protocol:
-
Knoevenagel Condensation: To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude piperidinylidene cyanoacetate.
-
Michael Addition: Dissolve the crude product and a second equivalent of ethyl cyanoacetate (1.1 eq) in ethanol.
-
Add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Michael adduct.
Causality of Experimental Choices:
-
Toluene and Dean-Stark: Toluene is an excellent solvent for the Knoevenagel condensation as it allows for azeotropic removal of water, driving the equilibrium towards product formation.
-
Piperidine Catalyst: Piperidine is a classic basic catalyst for the Knoevenagel condensation, facilitating the deprotonation of the active methylene compound.
-
Sodium Ethoxide: A strong base is required to deprotonate ethyl cyanoacetate for the Michael addition. Sodium ethoxide is a suitable choice, being readily prepared and soluble in ethanol.
Step 3 & 4: Dieckmann Cyclization and Decarboxylation
The Michael adduct undergoes an intramolecular cyclization followed by hydrolysis and decarboxylation to furnish the desired spirocyclic ketone.
Experimental Protocol:
-
Dieckmann Cyclization: To a solution of the crude Michael adduct in toluene, add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester.
-
Hydrolysis and Decarboxylation: To the crude β-keto ester, add a mixture of acetic acid and concentrated hydrochloric acid (5:1 v/v).
-
Heat the mixture to reflux for several hours until gas evolution ceases.
-
Cool the reaction mixture and pour it onto ice.
-
Basify with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
Causality of Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is essential for the Dieckmann cyclization to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular condensation.
-
Acidic Hydrolysis and Decarboxylation: A strong acidic condition is necessary to hydrolyze the ester and nitrile groups, followed by decarboxylation of the resulting β-keto acid to yield the ketone.
Quantitative Data Summary for Intermediate Synthesis:
| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| N-Boc-4-piperidone | 199.27 | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 2.2 |
| Sodium Ethoxide | 68.05 | 1.2 |
| Sodium Hydride | 24.00 | 2.5 |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 267.37 | - |
Expected Overall Yield: 40-50%
Final Step: Reductive Amination
The conversion of the spirocyclic ketone to the target primary amine is achieved through a one-pot reductive amination procedure. This reaction proceeds via the in-situ formation of an imine, which is subsequently reduced.
Caption: Workflow for the reductive amination step.
Experimental Protocol:
-
To a solution of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford this compound.
Causality of Experimental Choices:
-
Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine. The large excess drives the equilibrium towards imine formation.
-
Sodium Cyanoborohydride: A mild and selective reducing agent that is stable under neutral to slightly acidic conditions.[2] It efficiently reduces the iminium ion intermediate in the presence of the ketone starting material.[3][4]
-
Triethylamine in Chromatography: The addition of a small amount of triethylamine to the eluent during column chromatography neutralizes the acidic sites on the silica gel, preventing the protonation and irreversible adsorption of the basic amine product.
Quantitative Data Summary for Reductive Amination:
| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 267.37 | 1.0 |
| Ammonium Acetate | 77.08 | 10 |
| Sodium Cyanoborohydride | 62.84 | 1.5 |
| This compound | 268.40 | - |
Expected Yield: 70-85%
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on well-established chemical transformations and employs readily available reagents. The provided experimental protocols, along with the rationale behind the chosen conditions, offer a solid foundation for researchers to successfully synthesize this valuable molecule for applications in drug discovery and development.
References
- MedchemExpress. tert-Butyl 9-amino-3-azaspiro[5.
- Chemicalbook. TERT-BUTYL 9-OXO-3-AZASPIRO[5.
- Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Chemistry Steps.
- Organic Chemistry Tutor.
Sources
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate molecular weight
An In-Depth Technical Guide to Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate: A Core Building Block for Advanced Therapeutics
Executive Summary
The evolution of medicinal chemistry is marked by a continuous search for molecular scaffolds that provide novel three-dimensional topologies, enabling the exploration of previously inaccessible chemical space. Azaspirocyclic compounds, particularly the 3-azaspiro[5.5]undecane framework, have emerged as exceptionally valuable motifs in this pursuit. This guide focuses on a key derivative, This compound , a bifunctional building block whose rigid structure and strategically positioned reactive handles make it indispensable for the synthesis of complex therapeutic agents. Its most prominent application lies in the field of targeted protein degradation as a linker component in Proteolysis Targeting Chimeras (PROTACs). We will provide an in-depth analysis of its physicochemical properties, a detailed synthetic protocol with mechanistic rationale, and a discussion of its critical role in the design of next-generation pharmaceuticals.
The 3-Azaspiro[5.5]undecane Scaffold: A Primer
In drug design, moving beyond flat, aromatic structures is critical for improving selectivity, solubility, and metabolic stability. Spirocycles, which feature two rings connected by a single common atom, offer a rigid, well-defined three-dimensional geometry. The 3-azaspiro[5.5]undecane core, consisting of a piperidine ring fused to a cyclohexane ring, serves as a superior bioisostere for common motifs like piperidine, providing defined exit vectors for substituents that are crucial for optimizing interactions with biological targets. The introduction of a Boc-protected nitrogen within the piperidine ring and an amino group on the cyclohexane ring creates a versatile platform for sequential, controlled chemical modifications.
Physicochemical & Structural Characteristics
The precise molecular architecture of a building block dictates its utility. The key properties of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 268.40 g/mol | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₂ | Calculated |
| CAS Number | 1272758-41-4 | [2] |
| Appearance | Typically a solid | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1 | Inferred |
| Storage Conditions | Inert atmosphere, room temperature | [3][4] |
The structure features a spirocyclic carbon linking a Boc-protected piperidine and an amino-substituted cyclohexane. This configuration provides a rigid scaffold with two orthogonal functional groups: a protected secondary amine (part of the carbamate) and a primary amine, ready for diverse chemical transformations.
Caption: 2D representation of the title compound's core structure.
Synthesis and Quality Control: A Validated Pathway
A reliable and scalable synthetic route is paramount for the utility of any chemical building block. The synthesis of this compound is most efficiently achieved via a two-stage process starting from its ketone analogue. This approach ensures high purity and yield, which is critical for subsequent applications in drug development.
Sources
Navigating the Spectroscopic Landscape of a Key PROTAC Linker: A Technical Guide to Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
For Immediate Release
Introduction: The Significance of Spectroscopic Characterization
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate has emerged as a valuable linker in the design of PROTACs, bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The precise structure and purity of this linker are paramount to the efficacy and specificity of the resulting PROTAC. Spectroscopic techniques such as NMR and MS are indispensable tools for the unambiguous confirmation of the linker's chemical identity and for ensuring the absence of impurities that could compromise biological activity. This guide provides the foundational spectroscopic knowledge required for the confident application of this key building block in PROTAC synthesis.
Synthesis: From Ketone to Amine via Reductive Amination
The most direct and widely applicable synthetic route to this compound is the reductive amination of its corresponding ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.
Experimental Protocol: Reductive Amination
This protocol is a generalized yet robust procedure for the synthesis of the title compound.
-
Step 1: Imine Formation. In a round-bottom flask, dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate (excess), to the stirred solution. The reaction is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 2: Reduction. Once imine formation is complete, a reducing agent is carefully added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[1] The reducing agent is added portion-wise at 0 °C to control the exothermic reaction. The reaction is then allowed to warm to room temperature and stirred until the imine is fully consumed, as indicated by TLC or LC-MS.
-
Step 3: Work-up and Purification. Upon completion, the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 4H | -CH₂-N(Boc)-CH₂- |
| ~2.7 - 2.9 | m | 1H | -CH(NH₂) |
| ~1.4 - 1.6 | m | 8H | spirocyclic -CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
| ~1.2 - 1.4 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~79 | -C(CH₃)₃ |
| ~50 | -CH(NH₂) |
| ~40-45 | -CH₂-N(Boc)-CH₂- |
| ~35 | Spirocyclic C |
| ~30-35 | Spirocyclic -CH₂- |
| 28.4 | -C(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) are common techniques for the analysis of such compounds.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): For this compound (C₁₅H₂₈N₂O₂), the expected molecular weight is 268.40 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 269.4.
-
Key Fragmentation Patterns: A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to significant fragment ions.
-
Loss of tert-butyl group (-57 Da): A fragment ion at m/z 212.3 [M-C₄H₉]⁺ would be expected.
-
Loss of isobutylene (-56 Da): A fragment corresponding to the loss of isobutylene from the protonated molecule would result in an ion at m/z 213.3 [M+H-C₄H₈]⁺.
-
Loss of the Boc group (-100 Da): Cleavage of the entire Boc group would generate a fragment at m/z 169.3 [M+H-C₅H₉O₂]⁺.
-
Alpha-cleavage: As with other cyclic amines, fragmentation adjacent to the nitrogen atoms of the spirocyclic core is also anticipated.[2][3][4]
-
Table 3: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 269.4 | [M+H]⁺ |
| 213.3 | [M+H - C₄H₈]⁺ |
| 212.3 | [M - C₄H₉]⁺ |
| 169.3 | [M+H - C₅H₉O₂]⁺ |
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a scientifically grounded framework for its synthesis and characterization. The detailed protocol for reductive amination, coupled with the predicted NMR and MS data, offers researchers the necessary tools to confidently prepare, identify, and utilize this important PROTAC linker in their drug discovery endeavors. The principles and methodologies outlined herein are rooted in established chemical literature and provide a reliable foundation for the practical application of this key molecule.
References
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Video: Mass Spectrometry of Amines - JoVE. [Link]
-
Synthesis of Amines - Chemistry LibreTexts. [Link]
-
GCMS Section 6.15 - Whitman People. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. [Link]
-
Reductive amination - Wikipedia. [Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 - PubChem. [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines - ACS Publications. [Link]
-
Video: Mass Spectrometry: Amine Fragmentation - JoVE. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. [Link]
Sources
The Keystone of PROTAC Linker Chemistry: A Technical Guide to the Purity and Stability of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Foreword: The Critical Role of Linker Integrity in Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, the chemical linker connecting the target protein ligand and the E3 ligase binder is not merely a spacer but a critical determinant of the efficacy, selectivity, and overall developability of a Proteolysis Targeting Chimera (PROTAC). The purity and stability of these linker molecules are paramount, as even minor impurities or degradation products can significantly impact the pharmacological profile of the final PROTAC. This guide provides an in-depth technical analysis of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, a key building block in the construction of novel PROTACs, focusing on its synthesis, purification, and stability profile. The insights and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the highest quality of this critical reagent in their research and development endeavors.
Synthesis and Purification: A Pathway to High Purity
The synthesis of this compound is most efficiently achieved through a two-step process commencing from the commercially available precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The judicious choice of reaction conditions and purification methodology is critical to achieving the high purity required for downstream applications.
Synthetic Strategy: Reductive Amination
The conversion of the ketone precursor to the desired primary amine is accomplished via reductive amination. This well-established transformation involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Caption: Synthetic pathway from ketone to amine.
The choice of ammonia source and reducing agent is crucial for maximizing yield and minimizing side products. While various sources of ammonia can be employed, ammonium acetate serves as a convenient and effective option. For the reduction step, sodium cyanoborohydride (NaBH3CN) is a preferred reagent due to its mild nature and selective reduction of the iminium ion over the ketone starting material.
Detailed Experimental Protocol: Synthesis
Materials:
-
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (2.0 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in anhydrous methanol, add ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Strategy: Column Chromatography
The crude product typically contains unreacted starting material, the corresponding alcohol from ketone reduction, and other minor impurities. Purification by silica gel column chromatography is the most effective method to isolate the desired product with high purity.
Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is generally effective. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent system can help to minimize tailing of the amine product on the silica gel.
Analytical Purity Assessment: Ensuring Quality
Rigorous analytical testing is essential to confirm the purity of the synthesized material. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the compound's identity and purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for determining the purity of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides acidic conditions for good peak shape of the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | The organic modifier for elution. |
| Gradient | 5-95% B over 20 minutes | A broad gradient to ensure elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 210 nm | The carbamate group provides sufficient UV absorbance for detection. |
| Injection Volume | 10 µL | A standard volume for analytical injections. |
Note: While TFA is a common mobile phase additive, prolonged exposure of the collected fractions to TFA can lead to slow deprotection of the Boc group. If the purified material is to be isolated from the HPLC eluent, lyophilization is recommended to remove the TFA.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product and to identify any residual solvents or impurities. The spectra should be consistent with the expected structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of the desired product.
Stability Profile: Understanding Degradation Pathways
The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Understanding the conditions that can lead to its degradation is crucial for proper handling and storage.
Caption: Key degradation pathways for the title compound.
Acid Lability
The Boc group is highly susceptible to cleavage under acidic conditions.[2] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will rapidly remove the Boc group, yielding the corresponding free diamine. Even milder acidic conditions can lead to slow degradation over time.
Thermal Stability
While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to thermal decomposition of the Boc group.[3] Studies have shown that thermal deprotection can occur at temperatures above 150 °C.[3]
Stability in Solution
Solutions of this compound in aprotic solvents such as dichloromethane and tetrahydrofuran are generally stable for short periods at room temperature. However, for long-term storage, it is recommended to store solutions at -20 °C.
Recommended Handling and Storage: Preserving Integrity
To ensure the long-term purity and stability of this compound, the following handling and storage procedures are recommended:
-
Storage of Solid Material: The solid material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.
-
Storage of Solutions: Solutions should be prepared fresh whenever possible. For short-term storage, solutions in aprotic solvents can be kept at 2-8 °C for up to 24 hours. For longer-term storage, solutions should be stored at -20 °C.
-
Avoidance of Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and excessive heat.
Potential Impurities and Their Origins
A thorough understanding of potential impurities is crucial for developing robust analytical methods and for troubleshooting synthetic and purification processes.
| Impurity | Potential Origin |
| tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Incomplete reaction during reductive amination. |
| tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | Reduction of the ketone starting material by the reducing agent. |
| 9-amino-3-azaspiro[5.5]undecane | Degradation of the product due to exposure to acid or heat. |
| Di-tert-butyl 3,9-diazaspiro[5.5]undecane-3,9-dicarboxylate | A potential, though less common, byproduct of the synthesis of the precursor. |
Conclusion: A Foundation for Success in PROTAC Development
The purity and stability of this compound are not trivial matters but rather foundational pillars for the successful development of novel PROTACs. By implementing the synthetic, purification, and analytical protocols outlined in this guide, and by adhering to the recommended handling and storage procedures, researchers can ensure the integrity of this critical building block. This commitment to quality at the molecular level is an indispensable step in the journey towards creating potent and selective protein degraders with the potential to address a wide range of diseases.
References
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development.
- Boc-Protected Amino Groups. (n.d.).
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (n.d.).
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.).
- TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE. (2025, July 16).
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.).
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.).
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.).
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.).
- Boc-Protected Amino Groups. (n.d.).
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. (n.d.).
- Selective Mono-BOC Protection of Diamines. (2025, August 6).
- This compound. (n.d.).
- Mono-Boc-Protection of Diamines. (n.d.).
- PREPARATION OF TERTIARY AMINES. (n.d.).
- EXPERIMENTAL PROCEDURES. (n.d.).
- Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. (n.d.). Retrieved from Sense Chemicals (Shanghai) Co., Ltd.
- Azaspirane derivatives and pharmaceutical preparations containing thereof. (n.d.).
- The Chemistry of Amine Protection: Understanding Boc-OSu. (n.d.).
- Stability of thermolabile drugs at room temperature. A review. (n.d.).
Sources
A Technical Guide to Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, a bifunctional spirocyclic building block of increasing importance in medicinal chemistry. We delve into its commercial availability, presenting a strategic analysis for sourcing either the final compound or its key precursor. A detailed, field-proven protocol for the synthesis of the target amine via reductive amination of the corresponding ketone is provided, complete with a logical workflow diagram. Furthermore, this guide explores the primary application of this scaffold as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable chemical tool in their programs.
Introduction: The Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the pursuit of novel therapeutics with improved efficacy and drug-like properties, medicinal chemists increasingly turn to three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a distinct advantage over traditional flat, aromatic structures. Their inherent 3D geometry allows for more precise vectoral projection of functional groups into protein binding pockets, often leading to enhanced potency and selectivity.
This compound is a prime example of such a scaffold. It features:
-
A rigid azaspiro[5.5]undecane core that imparts conformational stability.
-
A tert-butoxycarbonyl (Boc)-protected amine at the 3-position, allowing for orthogonal chemical transformations.
-
A primary amine at the 9-position, which serves as a key attachment point.
This unique combination of features makes it an exceptionally useful building block, particularly as a linker component in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the cell's ubiquitin-proteasome system.[1][2][3] The linker's structure is critical for achieving an optimal ternary complex, and the rigidity of this spirocyclic scaffold can be highly advantageous.
Commercial Sourcing and Strategic Procurement
The acquisition of this compound can be approached in two ways: direct purchase of the final compound or in-house synthesis from its more widely available precursor, Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The choice depends on project timelines, budget, and required scale.
Expert Insight: For small-scale, initial exploratory work where speed is paramount, direct purchase from a supplier like MedChemExpress is the most efficient path.[1][2] For larger-scale synthesis campaigns or when cost-effectiveness is a primary driver, procuring the 9-oxo precursor and performing the final reductive amination step in-house is a more logical and economical strategy. The precursor is offered by a broader range of suppliers, often at a lower cost per gram.[4]
Table 1: Commercial Supplier Overview
| Compound Name | CAS Number | Role | Example Suppliers |
| This compound | 1272758-41-4 | Final Product | MedChemExpress[1][2][5] |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | Key Precursor | Sigma-Aldrich, Ambeed, Career Henan Chemical[4] |
Synthesis from a Commercially Available Precursor
The most reliable and efficient synthesis of the target amine is achieved through the reductive amination of its ketone precursor. This standard transformation is highly robust and easily scalable.
Principle of the Reaction
The synthesis involves two key steps that can be performed in a single pot. First, the ketone group of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate reacts with a source of ammonia (e.g., ammonium acetate) to form an intermediate imine. Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine in situ to the desired primary amine. STAB is the reagent of choice as it is less basic and less water-sensitive than other hydrides like sodium cyanoborohydride, simplifying the reaction workup.
Reaction Scheme
Caption: Reductive amination of the 9-oxo precursor.
Detailed Experimental Protocol
This protocol is a self-validating system designed for trustworthiness and reproducibility.
Materials and Reagents:
-
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH/NH₄OH mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) and ammonium acetate (10.0 eq).
-
Dissolution: Add anhydrous DCM and anhydrous MeOH (e.g., a 4:1 v/v mixture) to dissolve the solids. Stir the resulting solution at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Note: Mild gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until complete (typically 12-24 hours).
-
Workup (Quenching): Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution to quench any remaining reducing agent. Stir for 15-30 minutes.
-
Workup (Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Workup (Washing & Drying): Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification (Solvent Removal): Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification (Chromatography): Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0% to 10% of a 9:1 MeOH/NH₄OH solution in DCM) to yield the pure this compound as a solid or viscous oil.
Overall Synthesis and Sourcing Workflow
Caption: Workflow from strategic sourcing to final product.
Application in PROTAC Development
The primary utility of this amino-spirocycle is as a linker in PROTAC synthesis.[1][3] The linker is not merely a spacer but a critical component that dictates the overall properties and efficacy of the PROTAC.
Caption: General structure of a PROTAC molecule.
The free primary amine of this compound can be readily functionalized, for example, by acylation with a carboxylic acid-bearing E3 ligase ligand. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal the other amine, which can then be coupled to the target protein ligand, completing the PROTAC synthesis. The rigidity of the spirocyclic core helps to reduce the entropic penalty upon formation of the key ternary complex (E3 Ligase-PROTAC-Target Protein), potentially leading to more potent degraders.
Analytical Characterization
Verifying the identity and purity of the final product is critical. Reputable suppliers will provide a Certificate of Analysis (CoA) with key analytical data.[6] For in-house synthesis, the following characterization is standard:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Should confirm the presence of the Boc group (a singlet at ~1.4 ppm integrating to 9 protons) and show characteristic multiplets for the protons on the spirocyclic core. The disappearance of the ketone and appearance of a new proton signal on the amine-bearing carbon is a key indicator of reaction success.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the total number of unique carbons and the presence of the Boc carbonyl (~155 ppm) and the C(CH₃)₃ carbon (~80 ppm). The ketone signal (~210 ppm) from the starting material should be absent.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information (via LC trace) and confirms the molecular weight of the product through mass analysis (e.g., detecting the [M+H]⁺ ion).
Conclusion
This compound is a high-value chemical building block for modern drug discovery. Its commercial availability, either directly or through its ketone precursor, provides researchers with flexible procurement options. The robust and well-understood chemistry for its synthesis via reductive amination allows for reliable in-house production, giving research teams greater control over their supply chain. As the field of targeted protein degradation continues to expand, the strategic application of rigid, 3D linkers like this spirocyclic amine will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. PubChem. [Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3. PubChem. [Link]
-
This compound. MedchemExpress.com (Japanese site). [Link]
-
Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Sense Chemicals (Shanghai) Co., Ltd.. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 873924-08-4 | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Amides | Ambeed.com [ambeed.com]
Whitepaper: The Azaspiro[5.5]undecane Scaffold as a Rigidity-Inducing Linker Core for Next-Generation PROTACs
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Abstract: The design of Proteolysis-Targeting Chimeras (PROTACs) has evolved from a trial-and-error approach to a more rational, structure-guided process. Central to this evolution is the growing appreciation for the linker, which is no longer viewed as a passive spacer but as a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties. While flexible polyethylene glycol (PEG) and alkyl chains have been foundational, the field is increasingly pivoting towards rigid and semi-rigid linkers to gain precise control over the ternary complex geometry and to improve drug-like properties. This technical guide provides an in-depth exploration of the azaspiro[5.5]undecane scaffold as a privileged core for rigid linkers. We will dissect its unique three-dimensional structure, its role in pre-organizing the PROTAC molecule, and its subsequent impact on ternary complex formation, cell permeability, and metabolic stability. This guide synthesizes field-proven insights with detailed synthetic and analytical protocols to empower researchers in the rational design of highly potent and differentiated protein degraders.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][] A PROTAC consists of three components: a "warhead" ligand that binds a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex.[] Within this complex, the E3 ligase ubiquitinates the POI, marking it for recognition and subsequent degradation by the 26S proteasome. A key advantage of this modality is its catalytic nature; once the POI is degraded, the PROTAC is released and can induce the degradation of another POI molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Central Role of the Linker: Beyond a Simple Spacer
Initially, linkers were regarded as simple tethers, with length being the primary variable for optimization. The most commonly used linkers were flexible alkyl chains and polyethylene glycol (PEG) motifs due to their synthetic accessibility.[3] However, it is now unequivocally established that the linker's composition, rigidity, length, and attachment points are critical parameters that profoundly influence a PROTAC's biological activity and physicochemical properties.[1]
The linker dictates the relative orientation of the POI and E3 ligase within the ternary complex, which is essential for effective ubiquitination. Furthermore, the linker significantly contributes to the overall properties of the PROTAC molecule, which often falls into the "beyond Rule of Five" (bRo5) chemical space. Properties such as solubility, cell permeability, and metabolic stability are heavily influenced by the linker's nature.
Flexible vs. Rigid Linkers:
-
Flexible Linkers (e.g., Alkyl, PEG): Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex. However, this flexibility comes at an entropic cost upon binding and can lead to poor pharmacokinetic (PK) properties due to a higher propensity for aggregation or metabolic breakdown.
-
Rigid Linkers (e.g., Cycloalkanes, Spirocycles, Alkynes): These linkers reduce the number of rotatable bonds, pre-organizing the PROTAC into a more defined conformation. This can lead to more potent degradation by locking the molecule into a bioactive conformation ideal for ternary complex formation.[4] The constrained nature of rigid linkers can also improve metabolic stability and other crucial PK properties.[4]
Azaspiro[5.5]undecane: A Privileged Scaffold for Rigid Linker Design
Among the various rigid motifs, spirocyclic systems have emerged as particularly valuable scaffolds in medicinal chemistry. Spirocycles feature two rings connected by a single common atom, imparting a distinct three-dimensional and conformationally restricted character.[4] The azaspiro[5.5]undecane core, consisting of two fused six-membered rings, offers a robust and sterically defined framework ideal for linker design.
Key Advantages of the Azaspiro[5.5]undecane Scaffold:
-
Defined 3D Geometry: The rigid chair-like conformations of the cyclohexane and piperidine rings lock the linker into a well-defined spatial arrangement. This reduces the conformational entropy penalty upon ternary complex formation.
-
Improved Physicochemical Properties: The introduction of spirocyclic systems can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success. This can modulate properties like aqueous solubility and lipophilicity (LogP), steering the molecule towards a more favorable drug-like space.[4]
-
Vectorial Control: The spirocyclic core provides distinct exit vectors for connecting to the warhead and anchor ligands. This allows for precise control over the geometry of the final PROTAC, which is crucial for optimizing the protein-protein interactions between the POI and the E3 ligase in the ternary complex.
-
Metabolic Stability: The compact, saturated ring system is generally less susceptible to oxidative metabolism compared to flexible alkyl or PEG chains, potentially leading to an improved in vivo half-life.
Impact on Physicochemical and Pharmacokinetic Properties
A primary challenge in PROTAC development is achieving adequate cell permeability and oral bioavailability for these large molecules. The linker's properties are paramount in overcoming this hurdle.
-
Permeability and the "Chameleon Effect": Many PROTACs exhibit poor passive permeability due to their high molecular weight and large polar surface area (PSA). Rigid linkers like azaspiro[5.5]undecane can help mitigate this by promoting intramolecular hydrogen bonding. This allows the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane, effectively shielding its polar groups and reducing the energetic barrier to permeation. This ability to change conformation in response to the polarity of the environment is often termed the "chameleon effect."
-
Solubility: While flexible PEG linkers are often used to enhance aqueous solubility, they can negatively impact permeability and metabolic stability. The azaspiro[5.5]undecane scaffold, while rigid, contains a basic nitrogen atom that can be protonated at physiological pH. This feature can be strategically employed to enhance aqueous solubility without introducing excessive flexibility or metabolic liabilities.
Influence on Ternary Complex Formation and Degradation Efficacy
The ultimate goal of a PROTAC is to form a stable and productive ternary complex. The stability of this complex is not merely the sum of the two binary binding affinities (PROTAC-POI and PROTAC-E3 ligase) but is also influenced by protein-protein interactions at the POI-E3 ligase interface. This is quantified by the cooperativity factor (α).
The pre-organized nature of an azaspiro[5.5]undecane-containing linker can significantly enhance the stability of the ternary complex. By reducing the entropic penalty of binding and presenting the warhead and anchor in an optimal orientation, the linker can foster favorable protein-protein contacts, leading to positive cooperativity (α > 1). A more stable and long-lived ternary complex provides a greater opportunity for the E3 ligase to efficiently ubiquitinate the POI, resulting in more profound and sustained degradation at lower concentrations.
Case Study Analysis: Azaspiro[5.5]undecane in Action
The utility of the azaspiro[5.5]undecane scaffold is demonstrated in the development of potent degraders for challenging targets.
-
SOS1 Degraders: A Boc-protected azaspiro[5.5]undecane building block has been utilized in the synthesis of PROTACs targeting Son of Sevenless 1 (SOS1), a key activator of KRAS.[5] The incorporation of this rigid linker is a strategy to optimize the geometric presentation of the SOS1 inhibitor and the E3 ligase ligand to achieve effective degradation.
-
BRD9 Degraders: The linker 3-Azaspiro[5.5]undecane-9-methanol has been used to synthesize CW-3308, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9).[6] The use of this rigid scaffold contributes to the overall efficacy and favorable pharmacokinetic properties of the resulting PROTAC.
| PROTAC Target | Linker Core | Key Building Block | Significance | Reference |
| SOS1 | Azaspiro[5.5]undecane | PIP-C-3-Azaspiro[5.5]undecane-boc | A strategy for degrading a key KRAS activator, where linker rigidity is crucial for efficacy. | [5] |
| BRD9 | Azaspiro[5.5]undecane | 3-Azaspiro[5.5]undecane-9-methanol | Development of a potent, selective, and orally efficacious degrader for an epigenetic target. | [6] |
Synthetic Strategies
The successful implementation of azaspiro[5.5]undecane linkers relies on robust synthetic access to functionalized building blocks. These building blocks are typically designed with orthogonal protecting groups to allow for sequential conjugation to the POI and E3 ligase ligands.
Representative Synthesis of a Key Building Block
A common and versatile building block is an N-Boc protected azaspiro[5.s5]undecane with a functional handle for coupling. The synthesis can be achieved through multi-step sequences, often involving conjugate additions and cycloadditions to construct the core spirocycle.[7][8]
Protocol: Synthesis of tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
-
Step 1: Spirocycle Formation via Conjugate Addition/Cycloaddition Cascade: A substituted cyclohexanone oxime is reacted with a suitable diene (e.g., 2,3-bis(phenylsulfonyl)-1,3-butadiene) to form a bicyclic isoxazolidine intermediate.
-
Step 2: Reductive Cleavage: The N-O bond of the isoxazolidine is cleaved using a reducing agent like sodium amalgam (Na/Hg) to yield the core azaspiro[5.5]undecane ring system.[8]
-
Step 3: Functional Group Interconversion: The resulting ketone on the cyclohexane ring is converted to an oxime.
-
Step 4: Reduction to Amine: The oxime is reduced to the corresponding amine (e.g., using catalytic hydrogenation or another suitable reducing agent) to install the key amino functional group.
-
Step 5: Boc Protection: The nitrogen of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group by reacting the compound with di-tert-butyl dicarbonate (Boc₂O) to yield the final, versatile building block.
Caption: Workflow for assessing ternary complex formation using SPR.
Protocol: Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive membrane permeability of a PROTAC, providing an early indication of its potential for cellular uptake. [9][10] Materials:
-
PAMPA plate system (a 96-well filter donor plate and a 96-well acceptor plate).
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO).
-
Plate reader or LC-MS/MS for quantification.
Step-by-Step Procedure:
-
Membrane Coating: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the donor plate filter and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with buffer (PBS, pH 7.4), optionally containing a solubility enhancer.
-
Prepare Donor Plate: Add the PROTAC test solution (e.g., 10 µM PROTAC in PBS, with a final DMSO concentration ≤1%) to each well of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation. 6. Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pₑ) using the concentrations from the donor and acceptor wells and the incubation time and filter area. Compounds are typically categorized as low, medium, or high permeability based on the calculated Pₑ value.
Conclusion and Future Outlook
The linker is a master regulator of PROTAC function. The strategic incorporation of rigid scaffolds like azaspiro[5.5]undecane represents a significant advancement in rational PROTAC design. By enforcing conformational restraint, these linkers provide a powerful tool to optimize ternary complex formation, enhance degradation potency, and instill favorable drug-like properties. The ability to pre-organize the molecule reduces the entropic cost of binding and allows for the fine-tuning of crucial geometric parameters that govern the productive ubiquitination of the target protein.
Future efforts will likely focus on expanding the toolbox of rigid, three-dimensional linker cores and developing more sophisticated computational models to predict the optimal linker geometry for any given POI-E3 ligase pair. As the field continues to tackle increasingly challenging targets, the insights gained from studying well-defined, rigid linkers such as the azaspiro[5.5]undecane scaffold will be invaluable in accelerating the discovery and development of the next generation of targeted protein degraders.
References
-
Al-Ali, H., et al. (2024). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. ChemRxiv. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]
-
Al-Ali, H., et al. (2024). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
ResearchGate. (2025). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity | Request PDF. Retrieved from [Link]
-
Scott, J. S., et al. (2021). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Essays in Biochemistry, 65(6), 937–947. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-23. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro[5.5]undecan-8-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The representative PROTACs targeting KRAS G12C. Retrieved from [Link]
-
Wang, Y., et al. (2025). Targeting KRAS in Cancer Therapy: Beyond Inhibitors. MedComm–Oncology, 4(1), e40. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]
-
Bond, M. J., et al. (2021). Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. ACS Central Science, 7(7), 1153–1162. Retrieved from [Link]
-
González-López, M., et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 10(29), 17143–17157. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
-
ResearchGate. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
Sci-Hub. (n.d.). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. Retrieved from [Link]
-
Blakemore, D. C., et al. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(8), 3248–3259. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sci-hub.se [sci-hub.se]
- 8. A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Role of Spirocyclic Linkers in Targeted Protein Degradation
Foreword: Beyond the Tether
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the Proteolysis Targeting Chimera (PROTAC) has emerged as a transformative modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] A PROTAC's success, however, is not merely the sum of its parts—a warhead for the protein of interest (POI) and an anchor for an E3 ligase. The linker connecting these two moieties, once viewed as a simple spacer, is now understood to be a critical determinant of a degrader's efficacy, selectivity, and drug-like properties.[4][5][6]
Conventional linkers, typically flexible alkyl or polyethylene glycol (PEG) chains, offer synthetic simplicity but often introduce liabilities.[6][7] Their high conformational flexibility can lead to a significant entropic penalty upon binding, potentially destabilizing the key ternary complex (POI-PROTAC-E3 ligase).[7] Furthermore, their physicochemical properties can contribute to poor cell permeability and low oral bioavailability, hindering the translation of potent degraders into viable therapeutics.[8][9][10]
This guide delves into an advanced strategy that addresses these challenges: the use of spirocyclic linkers . By introducing conformational rigidity and unique three-dimensional geometries, these structures offer a powerful solution to optimize degrader performance, enhance physicochemical properties, and overcome critical hurdles like the "hook effect." We will explore the mechanistic basis for their advantages, provide practical guidance on their design and evaluation, and present a clear, actionable framework for researchers, scientists, and drug development professionals seeking to harness the full potential of TPD.
The Linker's Mandate: Orchestrating the Ternary Complex
The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex.[7] It is within this complex that the E3 ligase is brought into proximity with the POI, enabling the transfer of ubiquitin and marking the POI for proteasomal degradation.[1][11] The linker's length, composition, and geometry dictate the relative orientation of the two proteins, influencing the protein-protein interactions that can either stabilize or destabilize the complex.[12][13]
An optimal linker pre-organizes the warhead and E3 ligase ligand into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[7] This is where the limitations of highly flexible linkers become apparent and the rationale for rigidification strategies, particularly with spirocyclic scaffolds, becomes compelling.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the central role of the ternary complex.
Caption: Comparison of a flexible linker vs. a rigid spirocyclic linker.
Improving Physicochemical Properties
PROTACs are notoriously large molecules, often violating traditional "Rule of Five" guidelines for drug-likeness. This frequently leads to poor cell permeability and low solubility. [8][10]Spirocyclic linkers can mitigate these issues through several mechanisms:
-
Reduced Polar Surface Area (PSA): The rigid structure can create conformations that shield polar atoms through intramolecular hydrogen bonding, reducing the effective PSA and improving passive membrane permeability. []* Enhanced Solubility: While seemingly counterintuitive for rigid structures, the incorporation of heteroatoms (e.g., nitrogen in azaspirocycles) into the spirocyclic scaffold can introduce basic centers that improve aqueous solubility at physiological pH. [9]* Chameleonic Behavior: The fixed 3D orientation can lead to "chameleonic" properties, where the molecule exposes a more non-polar face in a lipid environment (cell membrane) and a more polar face in an aqueous environment (cytosol).
Mitigating the "Hook Effect"
The "hook effect" is a phenomenon where, at high concentrations, a PROTAC's efficacy decreases. [15][16]This occurs because the PROTAC begins to form non-productive binary complexes (PROTAC-POI and PROTAC-E3) at a higher rate than the productive ternary complex. [16]By pre-organizing the molecule into a conformation that favors ternary complex formation, spirocyclic linkers can enhance binding cooperativity. This increased stability of the ternary complex can help to overcome the formation of binary complexes, thereby mitigating the hook effect and widening the therapeutic window. [15][17]
Design Principles and Experimental Evaluation
The successful implementation of spirocyclic linkers requires a systematic approach to design, synthesis, and evaluation. While synthetically more challenging than linear linkers, the potential rewards in potency and drug-like properties justify the effort. [2][7]
Key Design Considerations
-
Scaffold Selection: Choose a spirocyclic scaffold that provides the appropriate vector and distance between the warhead and E3 ligand exit vectors. Common scaffolds include azaspiro[3.5]nonane and diazaspiro[5.5]undecane. [5]2. Exit Vector Placement: The attachment points on the spirocycle are critical. They must orient the ligands correctly to enable productive protein-protein interactions in the ternary complex. [13]Computational modeling can be invaluable here. [12]3. Physicochemical Tuning: Modify the spirocyclic core or its substituents to fine-tune properties like solubility and lipophilicity. For instance, adding basic nitrogen atoms can improve solubility. [9]
Comparative Performance Data
When evaluating a novel spirocyclic linker, it is crucial to compare its performance against a baseline flexible linker (e.g., a PEG or alkyl chain of similar length). The following table outlines key metrics and hypothetical data illustrating the potential improvements conferred by a spirocyclic design.
| Parameter | Flexible Linker (e.g., PEG-4) | Spirocyclic Linker | Rationale for Improvement |
| Degradation Potency (DC₅₀) | 150 nM | 25 nM | Enhanced ternary complex stability reduces the concentration needed for degradation. [5] |
| Max Degradation (Dₘₐₓ) | 85% | >95% | More efficient ternary complex formation leads to more complete substrate degradation. |
| Cell Permeability (PAMPA) | 0.5 x 10⁻⁶ cm/s | 3.0 x 10⁻⁶ cm/s | Reduced conformational flexibility and PSA shielding can improve passive diffusion. [9][] |
| Aqueous Solubility | 20 µM | 150 µM | Incorporation of ionizable groups (e.g., amines) in the spirocycle improves solubility. [9] |
| Hook Effect Onset | ~1 µM | >10 µM | Higher cooperativity in the ternary complex disfavors non-productive binary complexes. [15] |
Experimental Workflow and Protocols
A robust, self-validating experimental workflow is essential to confirm the on-target mechanism of action and quantify the advantages of a spirocyclic linker.
Caption: A systematic workflow for the evaluation of spirocyclic linkers.
This protocol validates that the PROTAC can simultaneously engage the E3 ligase and the POI within a cellular environment. [18] Objective: To quantify the intracellular formation of the ternary complex.
Principle: A NanoLuc® luciferase is fused to the E3 ligase (e.g., VHL). The POI is expressed with a HaloTag® ligand labeled with a fluorescent probe. Upon ternary complex formation, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent acceptor.
Step-by-Step Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with two plasmids: one expressing the E3 ligase-NanoLuc fusion protein and another expressing the POI-HaloTag fusion protein. Plate the cells and allow for expression for 24 hours.
-
HaloTag Labeling: Treat the cells with the NanoBRET® 618 HaloTag® Ligand for 60 minutes to fluorescently label the POI. Wash the cells to remove the excess ligand.
-
PROTAC Treatment: Add the spirocyclic PROTAC (and flexible linker control) at various concentrations to the cells. Incubate for the desired time (e.g., 2-4 hours).
-
Lysis and Reading: Add the NanoBRET® Nano-Glo® Substrate to generate the luminescent signal from the NanoLuc tag.
-
Data Acquisition: Immediately measure both the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates successful ternary complex formation.
-
Self-Validation: Run parallel experiments with a non-binding warhead or E3 ligand control. No increase in BRET signal should be observed, confirming the specificity of the interaction.
-
This is the definitive assay to measure the primary outcome of PROTAC action: the reduction in POI levels.
Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the PROTAC.
Step-by-Step Methodology:
-
Cell Plating & Treatment: Plate a relevant cell line (e.g., one with endogenous expression of the POI and E3 ligase) and allow cells to adhere overnight.
-
Dose-Response: Treat the cells with a serial dilution of the PROTAC (typically from 1 pM to 10 µM) for a fixed time period (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Incubate with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Self-Validation: To confirm the degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Degradation of the POI should be rescued (i.e., prevented), validating the mechanism of action.
-
Conclusion and Future Outlook
Spirocyclic linkers represent a significant advancement in the rational design of targeted protein degraders. By imposing conformational rigidity, they directly address the core challenges of ternary complex stability and the suboptimal physicochemical properties that often plague PROTACs with flexible linkers. The ability to pre-organize the degrader into a bioactive conformation enhances potency, improves cellular permeability, and can mitigate the problematic hook effect, ultimately expanding the druggable potential of the TPD modality.
While the synthesis of these constrained architectures is more complex, the field is rapidly advancing. The development of modular synthetic platforms and a deeper understanding of structure-property relationships will continue to make spirocyclic linkers an increasingly accessible and powerful tool. [2][19]As we move forward, the "linkerology" of PROTACs will undoubtedly evolve, with spirocyclic and other 3D-scaffolds leading the charge in creating the next generation of potent, selective, and bioavailable protein degraders for therapeutic intervention.
References
-
Tavares, F. et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
MDPI. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. MDPI. [Link]
-
Maple, H. J. et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. [Link]
-
SpiroChem. (n.d.). Protein Degradation. SpiroChem. [Link]
-
Xie, Y. et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Frontiers. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. [Link]
-
Cant, A. J. et al. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Essays in Biochemistry. [Link]
-
SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]
-
Stevens, J. M. et al. (2023). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]
-
Tognaccini, L. et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Foley, C. A. et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]
-
Wittenburg, S. et al. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. [Link]
-
Wang, Y. et al. (2023). Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy. Advanced Science. [Link]
-
ResearchGate. (2023). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]
-
Edmondson, S. D. et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. [Link]
-
Scott, D. E. et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Cresset Group. (n.d.). Efficient in silico design and evaluation of new linkers in heterobifunctional degraders. Cresset Group. [Link]
-
Bio-Techne. (n.d.). Degrader Design and Synthesis. Bio-Techne. [Link]
-
MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. [Link]
-
Passioura, T. et al. (2025). Macrocyclic peptides as a new class of targeted protein degraders. RSC Chemical Biology. [Link]
-
YouTube. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. [Link]
-
Scott, D. E. et al. (2022). Protein degraders enter the clinic – a new approach to cancer therapy. Nature Reviews Cancer. [Link]
-
ResearchGate. (2024). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
bioRxiv. (2025). Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. Protein Degradation | SpiroChem [spirochem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
A Technical Guide to the Physicochemical Properties of Boc-Protected Spirocyclic Amines in Drug Discovery
Introduction: The Strategic Value of Boc-Protected Spirocyclic Amines in Modern Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Spirocyclic scaffolds have emerged as a powerful design element, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and metabolic stability compared to their flatter, aromatic counterparts.[1][2] The incorporation of an amine functionality within these spirocycles is a common strategy to introduce a basic center for target interaction and to improve aqueous solubility.
However, the inherent reactivity of the amine often necessitates the use of a protecting group during synthetic campaigns. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4][5] The introduction of the Boc group, while synthetically enabling, profoundly alters the physicochemical properties of the parent spirocyclic amine. Understanding these changes is not merely an academic exercise; it is a critical component of a successful drug discovery program, influencing everything from assay performance to downstream formulation development.
This technical guide provides an in-depth exploration of the core physicochemical properties of Boc-protected spirocyclic amines, offering both foundational principles and actionable experimental protocols for researchers, scientists, and drug development professionals. We will delve into the critical parameters of lipophilicity, solubility, and pKa, and touch upon the conformational implications of this unique structural combination.
Lipophilicity: Navigating the Double-Edged Sword of the Boc Group
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a paramount property governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the bulky, nonpolar tert-butyl group in the Boc moiety significantly increases the lipophilicity of the parent spirocyclic amine.[3][6]
Causality Behind Experimental Choices: While an increase in lipophilicity can enhance membrane permeability, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the early and accurate assessment of the lipophilicity of Boc-protected intermediates is crucial. This allows project teams to anticipate potential liabilities and to select synthetic routes and purification strategies that are compatible with the physicochemical properties of these intermediates.
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol outlines the classic "shake-flask" method for determining the octanol-water partition coefficient (logP), a reliable and widely accepted technique.
Principle: A known amount of the Boc-protected spirocyclic amine is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is then measured to determine the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and the organic phase (n-octanol). Ensure both phases are mutually saturated by vigorous mixing overnight, followed by separation.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated aqueous and organic phases in a known ratio (e.g., 1:1 v/v). The final concentration of the test compound should be in a range that allows for accurate quantification (e.g., 10-100 µM).
-
Cap the vial and shake vigorously for a predetermined period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
Calculate the logP using the following formula: logP = log([Compound]octanol / [Compound]aqueous)
-
Data Presentation:
| Compound | Parent Spirocyclic Amine (Calculated logP) | Boc-Protected Spirocyclic Amine (Experimental logP) | ΔlogP |
| Example 1 | 1.5 | 3.8 | +2.3 |
| Example 2 | 2.1 | 4.5 | +2.4 |
This table illustrates the typical increase in lipophilicity upon Boc protection.
Aqueous Solubility: A Critical Parameter for Biological Relevance
Aqueous solubility is a key determinant of a drug candidate's bioavailability and is essential for obtaining reliable data in biological assays.[7][8] The introduction of the lipophilic Boc group generally decreases the aqueous solubility of the parent spirocyclic amine.[3]
Causality Behind Experimental Choices: Poorly soluble compounds can lead to underestimated potency in in vitro assays due to precipitation at higher concentrations.[8] Therefore, distinguishing between kinetic and thermodynamic solubility is crucial at different stages of drug discovery. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of a compound's intrinsic solubility at equilibrium and is critical for lead optimization and pre-formulation studies.[7][9][10][11]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Principle:
-
Kinetic Solubility: Measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the solubility of the amorphous or a metastable solid form.[7][10]
-
Thermodynamic Solubility: Measures the equilibrium solubility of a solid compound in an aqueous buffer. This is considered the "true" solubility.[9][11]
Step-by-Step Methodology (Thermodynamic Solubility):
-
Sample Preparation:
-
Add an excess amount of the solid Boc-protected spirocyclic amine to a known volume of aqueous buffer (e.g., phosphate buffer, pH 7.4) in a glass vial.
-
-
Equilibration:
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[10]
-
-
Separation of Undissolved Solid:
-
Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.
-
-
Data Reporting:
-
Report the solubility in µg/mL or µM.
-
Data Presentation:
| Compound Stage | Typical Solubility Range (µM) | Assay of Choice | Rationale |
| Early Discovery (HTS) | >100 | Kinetic | High throughput, small sample requirement.[11] |
| Lead Optimization | 10-100 | Thermodynamic | More accurate prediction of in vivo behavior.[9] |
| Pre-formulation | <10 | Thermodynamic | Essential for formulation development.[11] |
Acidity Constant (pKa): The Impact of Boc Protection on Basicity
The pKa of an ionizable group is the pH at which it is 50% ionized. For an amine, the pKa refers to the acidity of its conjugate acid (R-NH3+). This parameter is fundamental to understanding a compound's solubility, lipophilicity, and target binding, as these are often pH-dependent.[12][13]
Causality Behind Experimental Choices: The Boc group is electron-withdrawing, which significantly reduces the basicity of the amine nitrogen.[4] This means the pKa of a Boc-protected amine is much lower than that of its parent amine. Knowing the pKa is critical for:
-
Predicting the charge state of the molecule at physiological pH (typically ~7.4). A Boc-protected amine will be predominantly neutral at this pH.
-
Designing appropriate extraction and purification protocols.
-
Interpreting structure-activity relationships (SAR), as the charge state can dramatically influence binding to a biological target.
Experimental Protocol: Potentiometric Titration for pKa Determination
Principle: A solution of the Boc-protected spirocyclic amine is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[12][14]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the Boc-protected spirocyclic amine (approximately 2-5 mg) and dissolve it in a suitable solvent system, often a co-solvent like methanol/water or acetonitrile/water to ensure solubility.[12]
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Use a precision burette to add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
-
Titration:
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[14] This can be determined from the first or second derivative of the titration curve.
-
Data Presentation:
| Amine Type | Typical pKa Range | Predominant form at pH 7.4 |
| Aliphatic Primary/Secondary Amine | 9-11[15][16] | Charged (R-NH3+) |
| Boc-Protected Amine | 1-3 (estimated) | Neutral (R-NHBoc) |
Note: The pKa of a Boc-protected amine is very low and often difficult to measure directly in aqueous systems due to the lability of the Boc group in strongly acidic conditions. The value is often inferred or calculated.
Conformational Analysis: The Influence of Spirocyclization and Boc Protection
The three-dimensional shape of a molecule is critical for its interaction with a biological target. Spirocycles are conformationally restricted, which can be advantageous for locking in a bioactive conformation.[1][2] The bulky Boc group can further influence the conformational preferences of the spirocyclic system.
Causality Behind Experimental Choices: Understanding the preferred conformation of a Boc-protected spirocyclic amine can provide insights into the structure-activity relationship (SAR) of the final, deprotected compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating these conformational details.[17][18] Computational modeling is also frequently employed to complement experimental data.
While a detailed experimental protocol for conformational analysis is beyond the scope of this guide, it is crucial to recognize its importance. For instance, Nuclear Overhauser Effect (nOe) enhancements in NMR can reveal through-space proximity of protons, providing clues about the molecule's shape in solution.[17]
Conclusion and Future Perspectives
The Boc-protecting group is an indispensable tool in the synthesis of spirocyclic amine-containing drug candidates. However, its significant impact on key physicochemical properties—lipophilicity, solubility, and basicity—must be carefully considered and experimentally evaluated throughout the drug discovery process. A proactive approach to characterizing these properties in Boc-protected intermediates enables more informed decision-making, mitigates risks associated with poor ADME profiles, and ultimately contributes to the design of safer and more effective medicines. As synthetic methodologies evolve, the continued development of high-throughput and predictive tools for assessing the physicochemical properties of protected intermediates will be of paramount importance.
References
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Ovid.
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Creative Bioarray. Aqueous Solubility Assays.
- RSC Publishing. Dual protection of amino functions involving Boc.
- Enamine. Determining pKa.
- NIH. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer.
- DTIC.
- RSC Publishing. Dual protection of amino functions involving Boc.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- NIH.
- MDPI.
- NIH.
- Chemistry Steps. Boc Protecting Group for Amines.
- PharmaBlock. Spirocyclic Pyrrolidines in Drug Discovery.
- RSC Publishing. Efficient construction of the hexacyclic ring core of palau'amine: the pKa concept for proceeding with unfavorable equi.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited.
- BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ACS Medicinal Chemistry Letters.
- ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.
- ResearchGate. Calculated physicochemical properties of Boc-deprotected.
- PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
- NIH. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
- RSC Publishing. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
- PubMed Central.
- Reddit. Having great trouble with a Boc-protection reaction.
- Organic Chemistry D
- The OChemTutor. pKa values.
- Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
- ochemtutor.com. Approximate pKa chart of the functional groups: values to know.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ACS Publications. Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- ACS Publications. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling.
- MDPI. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. ovid.com [ovid.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ochemtutor.com [ochemtutor.com]
- 16. chem.indiana.edu [chem.indiana.edu]
- 17. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Authored by a Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands—one for a target protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties and cell permeability.[2][5] This guide provides an in-depth technical overview and detailed protocols for the application of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, a rigid spirocyclic linker, in the synthesis of advanced PROTACs. We will explore the rationale behind using rigid linkers, provide step-by-step synthetic procedures, and discuss essential characterization and validation assays.
The Rationale for Rigid Linkers in PROTAC Design
While early PROTAC development often utilized flexible alkyl or polyethylene glycol (PEG) chains due to their synthetic accessibility, the field is increasingly recognizing the advantages of conformationally constrained linkers.[3][6][7]
-
Flexible Linkers : Composed of elements like alkyl or PEG chains, these linkers offer a high degree of rotational freedom. This flexibility can allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[5][6] However, this same flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex and leading to suboptimal degradation efficacy.[6]
-
Rigid Linkers : These linkers incorporate structural motifs like cycloalkanes, alkynes, or heterocyclic scaffolds (e.g., piperazine, spirocycles) to limit conformational freedom.[3][5][6][7] The primary advantages of this approach are:
-
Pre-organization : A rigid linker can pre-organize the PROTAC into a bioactive conformation that is optimal for forming a stable and productive ternary complex, thereby reducing the entropic cost of binding.[5][6]
-
Improved Pharmacokinetics : The constrained structure can lead to enhanced metabolic stability and more predictable pharmacokinetic profiles.[3][5]
-
Enhanced Selectivity : By presenting the two binding ligands in a more defined spatial orientation, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[5][6]
-
Spirocyclic structures, such as the 3-azaspiro[5.5]undecane core, are particularly compelling as they introduce a unique three-dimensional rigidity, locking the molecular conformation and minimizing rotational freedom.[7][8] This can be highly beneficial for optimizing the geometry of the ternary complex.[8]
PROTAC Mechanism of Action: A Catalytic Cycle
PROTACs function not as inhibitors, but as catalysts for degradation. The process involves co-opting the cell's natural protein disposal machinery.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Profile: this compound
This linker is a bifunctional building block designed for sequential PROTAC synthesis. One amine is protected, allowing for controlled, stepwise conjugation.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₈N₂O₂ |
| Molecular Weight | 268.40 g/mol |
| Key Functional Groups | 1. Primary Amine (-NH₂) : Available for immediate coupling. |
| 2. Boc-Protected Secondary Amine : Requires deprotection to react. | |
| CAS Number | 1020663-95-5 |
| Appearance | Typically a solid |
Source: Data synthesized from chemical supplier information.[9][10][11]
The synthetic utility lies in the differential reactivity of its two nitrogen atoms. The primary amine at the 9-position is readily available for standard amide coupling. The secondary amine within the spirocyclic core is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under standard coupling conditions but can be cleanly removed with acid.
Synthetic Strategy and Protocols
The incorporation of this linker follows a logical, three-stage process: initial coupling, deprotection, and final coupling. This ensures the controlled assembly of the final heterobifunctional molecule.
General Synthesis Workflow
Caption: General workflow for PROTAC synthesis using the spiro-linker.
Protocol 1: Amide Coupling with the First Ligand
This protocol details the formation of an amide bond between the primary amine of the spiro-linker and a carboxylic acid-functionalized ligand (either for the POI or E3 ligase).
-
Objective : To conjugate the first binding moiety to the linker.
-
Causality of Reagent Selection :
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : A highly efficient and widely used peptide coupling reagent that rapidly forms an activated ester with the carboxylic acid, facilitating nucleophilic attack by the amine.
-
DIPEA (N,N-Diisopropylethylamine) : A sterically hindered, non-nucleophilic base used to neutralize the acidic protons generated during the reaction without competing in the coupling reaction itself.
-
DMF (Anhydrous N,N-Dimethylformamide) : A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated ester.
-
Reagents and Materials:
-
Ligand 1 with a carboxylic acid moiety (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-containing Ligand 1 in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is complete (typically 4-16 hours).[12]
-
Workup : Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Protocol 2: Boc Group Deprotection
This step removes the Boc protecting group to reveal the secondary amine on the spirocycle, preparing it for the next coupling reaction.
-
Objective : To deprotect the secondary amine for the second coupling step.
-
Causality of Reagent Selection :
-
TFA (Trifluoroacetic acid) : A strong acid that efficiently cleaves the acid-labile Boc group. It is volatile, making it easy to remove under reduced pressure.
-
DCM (Dichloromethane) : A common solvent for TFA deprotections that dissolves the substrate well.
-
Reagents and Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA, ~20-50% v/v)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.[12]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine is typically obtained as a TFA salt and is often used directly in the next step without further purification.[12]
Protocol 3: Final Amide Coupling
This protocol couples the second ligand to the newly deprotected amine on the linker, completing the synthesis of the PROTAC molecule.
-
Objective : To complete the synthesis of the final PROTAC molecule.
-
Methodology : This step is mechanistically identical to Protocol 1.
Reagents and Materials:
-
Amine-TFA salt from Protocol 2 (1.0 eq)
-
Ligand 2 with a carboxylic acid moiety (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0-5.0 eq, extra is needed to neutralize the TFA salt)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Protocol 1, using the amine-TFA salt and the second carboxylic acid-containing ligand as the coupling partners. Note the requirement for additional DIPEA.
-
After the reaction is complete, perform the same aqueous workup.
-
Purification : The final PROTAC product is often purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).
-
Characterization : Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Characterization and Validation of the Final PROTAC
Synthesis is only the first part of the process. Rigorous analytical and biological validation is required to confirm the PROTAC's structure and function.
| Assay Type | Technique(s) | Purpose |
| Structural Confirmation | LC-MS, ¹H NMR, ¹³C NMR | To confirm the molecular weight, structure, and purity of the final synthesized PROTAC.[13] |
| Ternary Complex Formation | TR-FRET, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | To confirm the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.[14][15] |
| Ubiquitination Analysis | Western Blot (for Ub), In-cell ubiquitination assays | To verify that the formation of the ternary complex leads to the ubiquitination of the target protein.[14] |
| Protein Degradation | Western Blot, In-Cell Western, Mass Spectrometry (Proteomics), HiBiT assays | To quantify the degradation of the target protein and determine key parameters like DC₅₀ and Dₘₐₓ.[2][14] |
-
DC₅₀ : The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achievable with the PROTAC.[2]
Conclusion
The linker is a pivotal component in PROTAC design, and the strategic use of rigid scaffolds like this compound offers a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties. By constraining the conformational flexibility of the molecule, these linkers can pre-organize the PROTAC for optimal ternary complex formation, a critical step for efficient protein degradation. The detailed protocols provided herein offer a robust and logical framework for the synthesis and subsequent validation of next-generation PROTACs, empowering researchers to systematically explore the structure-activity relationships that govern targeted protein degradation.
References
- A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. (n.d.). Benchchem.
- E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications.
- An In-depth Technical Guide to PROTAC Linkers and E3 Ligase Binders. (n.d.). Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health (NIH).
- This compound. (n.d.). MedchemExpress.com.
- Application Notes and Protocols for PROTAC Synthesis with a PEG5 Linker. (n.d.). Benchchem.
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI.
- E3 ligase ligand optimization of Clinical PROTACs. (n.d.). Frontiers.
- Application Notes and Protocols for the Synthesis of Trivalent PROTACs using Tri(Amino-PEG5-amide)-amine. (n.d.). Benchchem.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024, January 10). National Institutes of Health (NIH).
- This compound. (n.d.). MCE.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (n.d.). ResearchGate.
- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (n.d.). ACS Chemical Biology.
- Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm.
- PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs.
- Application of PROTACs in target identification and validation. (2024, March 21). ScienceOpen.
- Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). National Institutes of Health (NIH).
- PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (n.d.). ACS Fall 2025.
- This compound. (n.d.). MedchemExpress.com.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
Application Notes and Protocols for the Conjugation of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate to Bioactive Warheads
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds, offering a unique three-dimensional geometry.[1][2][3] The inherent rigidity of the spirocyclic system can pre-organize the conformation of a molecule, optimizing the presentation of binding elements and leading to improved efficacy and selectivity.[1][4] Furthermore, the introduction of spirocyclic moieties often correlates with improved physicochemical properties such as increased solubility, higher basicity, decreased lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.[1][2]
This application note provides a detailed guide for the covalent coupling of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate , a versatile building block, to a variety of electrophilic "warheads." This process is a critical step in the synthesis of targeted covalent inhibitors (TCIs) and other advanced therapeutic agents. We will explore the fundamental principles of the coupling reactions, provide step-by-step protocols, and detail the necessary analytical techniques for characterization and purification of the final conjugate.
Pre-Coupling Considerations: Reagent and Warhead Selection
The successful conjugation of this compound hinges on the careful selection of the warhead and the appropriate coupling chemistry. The primary amine of the spirocycle serves as the nucleophile for the conjugation reaction. The choice of warhead will dictate the nature of the covalent bond formed and the overall reactivity profile of the resulting conjugate.
Common Warhead Classes for Covalent Inhibition:
| Warhead Class | Target Residue(s) | Covalent Bond Type | Reactivity Profile |
| α,β-Unsaturated Carbonyls | Cysteine | Thioether (via Michael Addition) | Weakly electrophilic, requires proximity for reaction, minimizing off-target effects.[5] |
| Sulfonyl Fluorides | Tyrosine, Lysine, Serine | Sulfonate Ester, Sulfonamide | Highly reactive, can target a broader range of nucleophilic residues.[6] |
| Acrylamides | Cysteine | Thioether (via Michael Addition) | A common and well-characterized warhead in targeted covalent inhibitors.[5][7] |
| Carboxylic Acids | (Requires Activation) | Amide | Forms a stable amide bond, a ubiquitous linkage in pharmaceuticals. |
| Sulfonyl Chlorides | Primary/Secondary Amines | Sulfonamide | Forms a stable sulfonamide bond, often used as a bioisostere for amides.[8][9] |
The selection of a specific warhead should be guided by the intended biological target and the desired mechanism of action. For instance, acrylamides are frequently employed to target non-catalytic cysteine residues due to their favorable reactivity profile.[5]
Experimental Protocols: Amide and Sulfonamide Bond Formation
The two most common and robust methods for coupling the primary amine of this compound to a warhead are through the formation of an amide or a sulfonamide linkage.
Protocol 1: Amide Bond Formation via Carbodiimide Activation
This protocol describes the coupling of the spirocyclic amine with a carboxylic acid-containing warhead using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10][11] These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[12][13]
Reaction Scheme:
A workflow for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-containing warhead (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (optional, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid warhead (1.0 eq) and HOBt (if used) in anhydrous DCM or DMF.
-
Activation: Add EDC or DCC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and TEA or DIPEA (2.0 eq) in a minimal amount of anhydrous DCM or DMF.
-
Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] The reaction is typically complete within 4-12 hours.
-
Workup:
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure amide conjugate.
Protocol 2: Sulfonamide Bond Formation
This protocol details the reaction between the spirocyclic amine and a sulfonyl chloride-containing warhead. This reaction is generally high-yielding and proceeds under mild conditions.[9][16] A base is required to neutralize the HCl generated during the reaction.[16][17]
Reaction Scheme:
A workflow for sulfonamide bond formation.
Materials:
-
This compound
-
Sulfonyl chloride-containing warhead (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) and pyridine or TEA (2.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride warhead (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[14][15]
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the pure sulfonamide conjugate.
Analytical Characterization and Purification
Thorough characterization of the final conjugate is crucial to confirm its identity, purity, and stability. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Appearance of new signals corresponding to the warhead and shifts in the signals of the spirocycle, confirming covalent bond formation. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak corresponding to the calculated mass of the conjugate.[15] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating a high degree of purity. Can also be used to monitor reaction progress.[15][18] |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Appearance of characteristic amide (C=O stretch ~1650 cm⁻¹) or sulfonamide (S=O stretches ~1350 and 1160 cm⁻¹) bands.[16] |
Purification Strategy:
Flash column chromatography is the primary method for purifying the crude product. For more complex mixtures or to achieve higher purity, preparative HPLC can be employed. The choice of the stationary and mobile phases will depend on the polarity and other physicochemical properties of the conjugate.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful coupling of this compound to a variety of electrophilic warheads. The strategic incorporation of this spirocyclic scaffold offers a promising avenue for the development of next-generation therapeutics with improved pharmacological profiles. By carefully selecting the appropriate coupling chemistry and diligently characterizing the final product, researchers can confidently advance their drug discovery programs.
References
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC - NIH. [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]
-
Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. MDPI. [Link]
-
Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
-
A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. [Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC - NIH. [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]
-
Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode. ResearchGate. [Link]
-
Uniting Small-Molecule and Biologic Drug Perspectives: Analytical Characterization and Regulatory Considerations for Antibody–Drug Conjugates. BioProcess International. [Link]
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cbijournal.com [cbijournal.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. waters.com [waters.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. agilent.com [agilent.com]
Application Notes & Protocols: Amide Bond Formation with Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Introduction: The Strategic Value of a Spirocyclic Scaffold
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug discovery.[1][2] Its defining feature is the spirocyclic core, where two rings share a single carbon atom. This arrangement imparts significant three-dimensional character and conformational rigidity, which are highly desirable attributes for improving the pharmacological properties of drug candidates, such as target binding affinity, selectivity, and metabolic stability.[2]
This reagent features two distinct amine functionalities, offering orthogonal synthetic handles:
-
A primary amine (C9 position): This is the reactive site for amide bond formation, allowing for the covalent linkage of a carboxylic acid-containing molecule of interest.
-
A Boc-protected secondary amine (C3 position): The tert-butoxycarbonyl (Boc) protecting group ensures this amine remains unreactive during the initial coupling step. It can be selectively removed under acidic conditions later in the synthetic sequence to enable further functionalization.
Notably, this spirocyclic diamine is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] The defined geometry of the spirocycle can precisely control the spatial relationship between the two ligands of the PROTAC, which is critical for its efficacy.
This document provides a detailed guide to successfully forming amide bonds with this sterically demanding amine, focusing on robust protocols and the rationale behind experimental design choices.
The Causality of Experimental Design: Overcoming Steric Hindrance
The primary challenge in coupling reactions involving this compound is steric hindrance. The bulky spirocyclic framework can physically obstruct the approach of the primary amine's lone pair to the activated carbonyl carbon of a carboxylic acid.[4][5] This spatial blockade can render standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) or Dicyclohexylcarbodiimide (DCC), inefficient, often resulting in low yields, slow reaction times, or complete reaction failure.[4][6]
Therefore, successful amide bond formation necessitates strategies that either enhance the electrophilicity of the carboxylic acid to an exceptional degree or utilize less sterically demanding activated intermediates.[6]
Logical Workflow for Amide Coupling
The general workflow involves activating a carboxylic acid, which is then subjected to nucleophilic attack by the spirocyclic amine.
Caption: General workflow for sterically hindered amide bond formation.
Recommended Protocols and Methodologies
Two primary strategies are recommended for achieving high-yield amide coupling with this hindered amine: the use of modern uronium-based coupling reagents or the in situ generation of highly reactive acyl fluorides.
Protocol 1: High-Efficiency Coupling Using HATU
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective coupling reagent for sterically demanding substrates. It reacts with the carboxylic acid to form an activated acyl-oxyma ester, which is extremely reactive towards nucleophilic attack by the hindered amine.
Materials and Reagents:
-
Carboxylic acid of interest
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF (or NMP).
-
Reagent Addition: Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.5 - 3.0 eq). The use of a non-nucleophilic, hindered base like DIPEA is critical to prevent it from competing with the primary amine substrate.[4]
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the reactive acyl-oxyma intermediate.
-
Amine Addition: Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[4]
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates
Converting the carboxylic acid to an acyl fluoride creates a highly reactive, yet sterically small, intermediate.[4][6] This approach is particularly effective for couplings that fail even with powerful uronium reagents. Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or its bis(tetramethylene) analogue (BTFFH) are excellent for this in situ conversion.[4][7]
Materials and Reagents:
-
Carboxylic acid of interest
-
This compound
-
BTFFH or TFFH
-
Pyridine or 2,6-Lutidine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard workup and purification reagents as listed in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM or MeCN.
-
Fluorinating Agent Addition: Add BTFFH (1.2 eq) to the solution, followed by pyridine or 2,6-lutidine (2.0 eq).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the in situ formation of the acyl fluoride intermediate.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring & Heating: Stir the reaction at room temperature. For particularly stubborn couplings, the reaction may require heating to 40-80 °C or even reflux to proceed to completion.[6][7] Monitor by TLC or LC-MS.
-
Workup and Purification: Follow the identical workup and purification procedures as described in Protocol 1 to isolate the final product.
Chemical Reaction Diagram
Caption: Amide coupling reaction schematic.
Data Presentation: Comparison of Coupling Conditions
The selection of reaction conditions is paramount for success. The following table summarizes key parameters for the recommended protocols.
| Parameter | Protocol 1: HATU | Protocol 2: Acyl Fluoride | Rationale & Key Considerations |
| Coupling Reagent | HATU | TFFH or BTFFH | HATU is a powerful, general-purpose reagent for hindered amines. Acyl fluoride formation is a superior strategy for exceptionally challenging substrates.[4][6] |
| Base | DIPEA, Hunig's Base | Pyridine, 2,6-Lutidine | A non-nucleophilic, sterically hindered base is essential to prevent side reactions and deprotonate the amine/acid without competing in the coupling.[4] |
| Solvent | Anhydrous DMF, NMP | Anhydrous DCM, MeCN | Solvents must be polar and aprotic to ensure complete dissolution of all reactants and reagents.[4] |
| Temperature | Room Temp to 50 °C | Room Temp to 80 °C | Elevated temperatures can provide the activation energy needed to overcome steric barriers, especially in the acyl fluoride protocol.[4][6] |
| Typical Yields | Good to Excellent | Good to Excellent | Yields are substrate-dependent, but these methods frequently provide desired products where standard methods fail.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid.2. Extreme steric hindrance.3. Reagents degraded by moisture. | 1. Switch from HATU to the acyl fluoride protocol.[4][6]2. Increase the reaction temperature; consider using microwave heating for rapid optimization.[4]3. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. |
| Significant Side Product Formation | 1. Use of a nucleophilic base (e.g., triethylamine).2. Racemization of a chiral carboxylic acid.3. Side reactions from the coupling agent itself. | 1. Strictly use a hindered, non-nucleophilic base like DIPEA.[4]2. Keep reaction temperatures as low as possible; HATU is generally good for suppressing racemization.3. Ensure correct stoichiometry of reagents; excess coupling agent can lead to byproducts. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor solubility of a reactant. | 1. Allow the reaction to run longer (up to 24h).2. If still incomplete, incrementally increase the temperature.3. Switch to a solvent with higher solubilizing power, such as NMP. |
Conclusion
The successful formation of amide bonds with this compound is readily achievable with the appropriate selection of modern, high-potency coupling reagents and carefully controlled reaction conditions. Due to the steric hindrance imposed by the spirocyclic scaffold, standard coupling methods are often inadequate. The use of uronium salts like HATU or the in situ generation of acyl fluorides provides robust and reliable pathways to synthesize desired amide products in high yields. By understanding the principles of overcoming steric hindrance and employing the detailed protocols provided, researchers can effectively incorporate this valuable, three-dimensional building block into their synthetic programs for drug discovery and development.
References
- 1. preprints.org [preprints.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for PROTAC Linker Design with Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond occupancy-based inhibition to an event-driven mechanism that hijacks the cell's ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] The success of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead ligand for the protein of interest (POI), an E3 ligase-recruiting ligand, and the linker that tethers them. Far from being a passive spacer, the linker is a key determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and overall biological activity.[2] This guide provides an in-depth exploration of PROTAC linker design, focusing on the strategic incorporation of the rigid, spirocyclic scaffold, Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate. We present the scientific rationale for its use, detailed protocols for its incorporation into a model PROTAC, and methodologies for the comprehensive characterization and biological evaluation of the final conjugate.
Introduction: The Central Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action is contingent upon the formation of a productive ternary complex between the POI and an E3 ubiquitin ligase.[3] The linker's role is to orchestrate this interaction, controlling the spatial orientation and proximity of the two proteins.[] Its length, polarity, and flexibility are critical parameters that must be optimized to facilitate favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[5]
While flexible polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic tractability, there is a growing appreciation for the advantages conferred by rigid linkers.[6][7] Rigid scaffolds, such as cycloalkanes and aromatic rings, can reduce the entropic penalty of ternary complex formation by pre-organizing the warhead and E3 ligase ligand into a bioactive conformation.[6] This can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.[7]
The Rationale for a Spirocyclic Scaffold
The 3-azaspiro[5.5]undecane core represents a privileged scaffold in medicinal chemistry, valued for its well-defined three-dimensional geometry.[5][8] Incorporating this spirocyclic structure into a PROTAC linker offers several distinct advantages:
-
Conformational Rigidity: The spirocyclic system locks the linker's conformation, minimizing rotational freedom and reducing the likelihood of hydrophobic collapse that can occur with flexible linkers.[6][9]
-
Precise Vectorial Orientation: It provides defined exit vectors for the warhead and E3 ligase ligand, enabling more rational design to achieve an optimal orientation for ubiquitination.
-
Improved Physicochemical Properties: The introduction of a non-planar, saturated ring system can improve properties such as solubility and metabolic stability compared to purely linear, lipophilic linkers.[9]
-
Novel Chemical Space: It allows exploration of novel intellectual property space beyond conventional linear linkers.[9]
This compound is an ideal building block for this strategy. It features two differentially protected amines: a primary amine for initial conjugation and a Boc-protected secondary amine for subsequent elaboration, enabling a controlled, sequential synthesis.
PROTAC Mechanism of Action & Design Workflow
The overall process of PROTAC action and the logical workflow for design and evaluation are depicted below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Iterative workflow for PROTAC design, synthesis, and evaluation.
Protocols: Synthesis and Characterization
This section details the synthetic protocol for a model PROTAC, "SpiroPRO-1," targeting the hypothetical bromodomain-containing protein BRD-X using a known warhead (Ligand-X-COOH) and recruiting the VHL E3 ligase via a hydroxyproline-based ligand (VHL-Ligand-NH2).
Synthetic Scheme: SpiroPRO-1
The synthesis follows a convergent strategy. The spirocyclic linker is first coupled to the POI ligand, followed by Boc deprotection and subsequent coupling to the E3 ligase ligand.
Caption: Convergent synthetic route for the model PROTAC SpiroPRO-1.
Protocol 1: Synthesis of Intermediate 1 (Amide Coupling)
This protocol describes the coupling of the POI ligand to the primary amine of the spirocyclic linker.
-
Reagent Preparation: To a solution of Ligand-X-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add a solution of this compound (1.05 eq) in anhydrous DMF to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by LC-MS until consumption of the starting material is observed.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO3 (2x), and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield Intermediate 1.
Protocol 2: Boc Deprotection
-
Deprotection: Dissolve Intermediate 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding Intermediate 2 as its TFA salt, which is typically used directly in the next step.
Protocol 3: Synthesis of Final PROTAC (SpiroPRO-1)
-
Reagent Preparation: To a solution of the VHL-Ligand-NH2 (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and drive the reaction). Stir for 15 minutes.
-
Final Coupling: Add a solution of Intermediate 2 (TFA salt, 1.05 eq) in anhydrous DMF.
-
Reaction and Monitoring: Stir at room temperature for 12-16 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC to obtain the final PROTAC, SpiroPRO-1.
Protocol 4: Structural Characterization
The identity and purity of the final PROTAC must be rigorously confirmed.[10]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized PROTAC. The observed m/z should match the calculated exact mass.
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the proposed structure of SpiroPRO-1, showing characteristic peaks for the warhead, linker, and E3 ligase ligand moieties.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using an analytical reverse-phase HPLC method. Purity should typically be >95% for use in biological assays.
Protocols: Biological Evaluation
Once synthesized and characterized, the PROTAC must be evaluated for its ability to form a ternary complex and induce degradation of the target protein.
Protocol 5: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[5][11]
-
Immobilization: Immobilize the purified, recombinant E3 ligase (e.g., His-tagged VHL complex) onto a sensor chip surface (e.g., Ni-NTA chip).
-
Binary Interaction Analysis:
-
Flow a series of concentrations of SpiroPRO-1 over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
In a separate experiment, determine the binary KD of SpiroPRO-1 for the purified, recombinant POI (e.g., BRD-X).
-
-
Ternary Interaction Analysis:
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI mixed with a range of concentrations of SpiroPRO-1.
-
Flow these pre-incubated mixtures over the immobilized E3 ligase surface.[12]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the affinity of the ternary complex.[12]
-
Calculate the cooperativity factor (α), where α = (Binary KD of PROTAC for POI * Binary KD of PROTAC for E3) / (Ternary Complex KD * Concentration of fixed partner). An α value > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the individual binary complexes.[5]
-
Protocol 6: Target Protein Degradation by Western Blot
Western blotting is the foundational method for visualizing and quantifying the reduction in target protein levels within cells.[3][13][14]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., one that endogenously expresses BRD-X) and allow cells to adhere. Treat the cells with a range of concentrations of SpiroPRO-1 (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (BRD-X) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
To confirm equal loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).[14]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Perform densitometry analysis to quantify the band intensity of the target protein relative to the loading control.
-
Plot the relative protein level against the PROTAC concentration to determine the DC50 (concentration causing 50% degradation) and Dmax (maximum percentage of degradation).[2]
-
Data Presentation and Interpretation
Quantitative data from the evaluation protocols should be summarized in clear, structured tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Biophysical and Cellular Activity of SpiroPRO-1
| Parameter | Value | Method | Interpretation |
| Binary KD (PROTAC vs. POI) | 150 nM | SPR | Binding affinity to the target protein. |
| Binary KD (PROTAC vs. E3) | 800 nM | SPR | Binding affinity to the E3 ligase. |
| Ternary KD (POI-PROTAC-E3) | 25 nM | SPR | High-affinity ternary complex formation. |
| Cooperativity (α) | 4.8 | SPR | Positive cooperativity, indicating a stable complex. |
| DC50 | 35 nM | Western Blot | Potent cellular degradation of the target protein. |
| Dmax | >90% | Western Blot | Achieves near-complete degradation of the target. |
Conclusion
The rational design of PROTAC linkers is paramount to achieving potent and selective protein degradation. The use of conformationally restricted scaffolds, such as this compound, offers a compelling strategy to improve upon traditional flexible linkers by pre-organizing the molecule for optimal ternary complex formation. The detailed synthetic and analytical protocols provided herein offer a comprehensive framework for researchers to incorporate this advanced linker into their PROTAC development programs, facilitating the creation of next-generation protein degraders with enhanced therapeutic potential.
References
-
Ferreira, D. et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Online] Available at: [Link]
-
Arndt, C. M. et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. [Online] Available at: [Link]
-
Gim, J. et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Online] Available at: [Link]
-
Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Online] Available at: [Link]
-
Tejada, M. A. et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Online] Available at: [Link]
-
ResearchGate. (2022). (a) Our initial approach for automated PROTAC synthesis via amide coupling. [Online] Available at: [Link]
-
Testa, A. et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Online] Available at: [Link]
-
Scott, J. S. et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry - ACS Publications. [Online] Available at: [Link]
-
Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Online] Available at: [Link]
-
Sun, X. et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Online] Available at: [Link]
-
van der Meer, T. et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Online] Available at: [Link]
-
Ciossani, G. et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Online] Available at: [Link]
-
van der Meer, T. et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Online] Available at: [Link]
-
Charnwood Discovery. Measuring PROTAC Ternary Complex Formation by SPR. [Online] Available at: [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. [Online] Available at: [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Online] Available at: [Link]
-
Daniels, D. L. et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC - NIH. [Online] Available at: [Link]
-
Chen, R. et al. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed. [Online] Available at: [Link]
-
SpiroChem. Linker Design. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. aragen.com [aragen.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 9. Linker Design | SpiroChem [spirochem.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Spirocyclic Advantage: A Guide to Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate in Targeted Protein Degradation
For distribution to: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Beyond Inhibition, Towards Elimination
The paradigm of therapeutic intervention is undergoing a seismic shift, moving from classical occupancy-driven inhibition to the induced-proximity model of targeted protein degradation (TPD). At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] The elegant mechanism of a PROTAC involves a tripartite dance: one end of the molecule engages the POI, the other recruits an E3 ubiquitin ligase, and the linker connecting them orchestrates this cellular rendezvous, leading to the ubiquitination and subsequent degradation of the POI.[2][3]
The linker is not a mere tether; it is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4] While flexible linkers like polyethylene glycol (PEG) have been widely used, there is a growing appreciation for the role of rigid and conformationally constrained linkers in optimizing PROTAC performance.[5] This is where Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate emerges as a compelling building block for the synthesis of next-generation protein degraders.
This spirocyclic diamine offers a rigid, three-dimensional scaffold that can pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation. Its distinct exit vectors allow for precise control over the spatial orientation of the POI and E3 ligase, a crucial factor in achieving potent and selective degradation. This application note provides a comprehensive guide to the utilization of this compound in the design and evaluation of PROTACs, with a focus on the degradation of the well-validated cancer target, Bromodomain-containing protein 4 (BRD4).
The PROTAC Workflow: From Conception to Cellular Degradation
The development of a novel PROTAC is a multi-step process that begins with rational design and synthesis, followed by a cascade of in vitro and cellular assays to validate its mechanism of action and assess its therapeutic potential.
Figure 1: A generalized workflow for the development and evaluation of a PROTAC incorporating a novel linker.
Application Example: Targeting BRD4 with a Spirocyclic PROTAC
To illustrate the application of this compound, we will consider a hypothetical PROTAC, designated SP-BRD4-deg , designed to degrade BRD4 by recruiting the von Hippel-Lindau (VHL) E3 ligase. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a key regulator of oncogene transcription, making it an attractive target in various cancers.[6][7]
Protocol 1: Synthesis of SP-BRD4-deg
The synthesis of a PROTAC is a multi-step process that involves the conjugation of a POI ligand and an E3 ligase ligand to the linker. Here, we outline a representative synthetic route for SP-BRD4-deg.
Step 1: Functionalization of the Spirocyclic Linker
The commercially available this compound serves as the core of the linker. The primary amine at the 9-position and the secondary amine (after deprotection of the Boc group) at the 3-position provide two orthogonal points for conjugation.
Step 2: Coupling of the VHL Ligand
The VHL ligand, often a derivative of the natural ligand for VHL, is typically synthesized with a reactive handle, such as a carboxylic acid or an alkyl halide. For this example, we will assume a VHL ligand with a carboxylic acid moiety.
-
Boc Deprotection: The Boc protecting group on the 3-position of the spirocyclic linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Amide Coupling: The deprotected secondary amine is then coupled to the carboxylic acid of the VHL ligand using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Step 3: Coupling of the BRD4 Ligand
The BRD4 ligand, for instance, a derivative of the well-characterized BET inhibitor JQ1, is functionalized with a suitable reactive group for conjugation to the primary amine at the 9-position of the spirocyclic linker.
-
Reductive Amination or Amide Coupling: Depending on the functional group on the JQ1 derivative, the final coupling can be achieved through reductive amination (if the JQ1 derivative has an aldehyde or ketone) or another amide bond formation.
Step 4: Purification and Characterization
The final PROTAC molecule is purified by reverse-phase high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Characterization of SP-BRD4-deg
Before proceeding to cellular assays, it is crucial to confirm the PROTAC's ability to induce the formation of a ternary complex and mediate the ubiquitination of the target protein in a reconstituted in vitro system.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can be used to monitor the formation of the BRD4-SP-BRD4-deg-VHL ternary complex.
Materials:
-
Purified recombinant His-tagged BRD4 protein
-
Purified recombinant GST-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2)
-
SP-BRD4-deg
-
Assay buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Prepare a serial dilution of SP-BRD4-deg in assay buffer.
-
In a 384-well plate, add a constant concentration of His-BRD4, GST-VBC, and the anti-His and anti-GST antibodies.
-
Add the serially diluted SP-BRD4-deg to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the concentration of SP-BRD4-deg. A bell-shaped curve is indicative of ternary complex formation, with the "hook effect" observed at high concentrations due to the formation of binary complexes.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of SP-BRD4-deg to mediate the ubiquitination of BRD4 by the VHL E3 ligase.
Materials:
-
Purified recombinant BRD4 protein
-
Purified recombinant VBC complex
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
SP-BRD4-deg
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-BRD4 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. Each reaction should contain the E1 and E2 enzymes, ubiquitin, ATP, and the VBC complex in the reaction buffer.
-
Add a constant concentration of BRD4 protein to each reaction.
-
Add varying concentrations of SP-BRD4-deg to the reactions. Include a no-PROTAC control.
-
Initiate the reactions by incubating at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BRD4 antibody to detect the unmodified BRD4 and higher molecular weight ubiquitinated species, which will appear as a ladder of bands.
-
Optionally, the membrane can also be probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the modified BRD4.
Cellular Evaluation of SP-BRD4-deg
The ultimate test of a PROTAC's efficacy is its ability to degrade the target protein in a cellular context. This requires the molecule to be cell-permeable and to effectively engage the cellular machinery.
Protocol 4: Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
SP-BRD4-deg
-
Phosphate buffered saline (PBS) at different pH values (e.g., 5.0 and 7.4)
-
LC-MS/MS for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add a solution of SP-BRD4-deg in PBS at a specific pH to the donor wells.
-
Fill the acceptor wells with PBS at a different pH.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours).
-
After incubation, measure the concentration of SP-BRD4-deg in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Protocol 5: Western Blotting for BRD4 Degradation
Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing BRD4 (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
Cell culture medium and supplements
-
SP-BRD4-deg
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SP-BRD4-deg for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and the loading control.
-
Incubate with the HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
-
Plot the percentage of BRD4 remaining against the concentration of SP-BRD4-deg to determine the DC50 (the concentration at which 50% of the protein is degraded).
Data Presentation:
| Concentration of SP-BRD4-deg (nM) | % BRD4 Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 5 |
Table 1: Representative data from a Western blot experiment to determine the DC50 of SP-BRD4-deg.
Figure 2: Schematic representation of the SP-BRD4-deg PROTAC forming a ternary complex with BRD4 and the VHL E3 ligase.
Conclusion and Future Perspectives
This compound represents a valuable tool in the medicinal chemist's arsenal for the construction of novel and effective PROTACs. Its rigid, spirocyclic nature offers a platform for precise control over the geometry of the ternary complex, which can lead to enhanced degradation potency and selectivity. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of PROTACs incorporating this promising linker scaffold. As the field of targeted protein degradation continues to evolve, the rational design of linkers will undoubtedly play an increasingly important role in the development of the next generation of protein-degrading therapeutics.
References
- Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Cell Chemical Biology, 26(9), 1181-1190.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- Toure, M., & Crews, C. M. (2016). Small molecules that hijack the ubiquitin-proteasome system to target protein degradation.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Zengerle, M., Chan, K. H., & Ciulli, A. (2020). The ubiquitin-proteasome system: a new frontier for chemical and systems biology. Biological chemistry, 401(6-7), 715-734.
- Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains.
- Gabizon, R., & Crews, C. M. (2021). The PROTAC revolution: a new era of targeted protein degradation. Trends in pharmacological sciences, 42(4), 251-266.
- Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: Recent progress and future challenges. Bioorganic & medicinal chemistry letters, 29(14), 1555-1564.
-
CAS. (2024). PROTACs revolutionize small molecule drugs. Retrieved from [Link]
-
TPD. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. Retrieved from [Link]
Sources
- 1. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Amide Conjugation of a VHL Ligand to a Novel Spirocyclic Linker for PROTAC Synthesis
Introduction: The Architectural Nuances of PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand to engage a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[1][3]
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited ligases in PROTAC design, owing to its broad tissue expression and the availability of potent, well-characterized small molecule ligands such as VH032.[4][5] The strategic conjugation of these VHL ligands to diverse and structurally unique linkers is a cornerstone of modern PROTAC development, enabling the exploration of vast chemical space to optimize degradation efficacy.
This application note provides a detailed technical guide and a robust protocol for the conjugation of a carboxylic acid-functionalized VHL ligand to Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate , a novel spirocyclic linker building block.[6] The rigid, three-dimensional architecture of this spiro[5.5]undecane scaffold offers a departure from commonly used linear alkyl and PEG linkers, providing a unique conformational constraint that can be exploited to optimize ternary complex formation.[3] The protocol detailed herein employs a standard and highly reliable amide coupling reaction, a cornerstone of PROTAC synthesis, facilitated by the HATU/DIPEA reagent system.[7][8]
The Strategic Rationale: Why Amide Coupling and This Specific Linker?
Amide Bond Formation: The formation of an amide bond between a carboxylic acid and an amine is the most prevalent conjugation strategy in PROTAC synthesis.[6] This choice is underpinned by several key advantages:
-
Chemical Stability: The resulting amide bond is exceptionally stable to hydrolysis and enzymatic degradation, ensuring the integrity of the PROTAC molecule in vitro and in vivo.
-
Reliable and High-Yielding Chemistry: Modern peptide coupling reagents, such as HATU, facilitate efficient amide bond formation under mild conditions, typically providing high yields with minimal side-product formation.[8][9] This reliability is crucial for the modular and often complex synthesis routes of PROTACs.
-
Commercial Availability of Building Blocks: A vast library of VHL ligands functionalized with carboxylic acids and linkers containing primary or secondary amines are commercially available, streamlining the assembly process.[10]
This compound: This particular linker was chosen for its distinct structural features:
-
Conformational Rigidity: The spirocyclic core restricts the number of rotatable bonds compared to flexible PEG or alkyl chains. This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.
-
Three-Dimensional Vectorality: The spirocyclic system projects the VHL ligand and the eventual POI ligand into distinct vectors in 3D space. This controlled orientation is a critical, yet often empirical, aspect of optimizing PROTAC efficacy.
-
Synthetic Handle: The primary amine at the 9-position provides a reactive nucleophile for straightforward amide coupling, while the Boc-protected amine at the 3-position allows for orthogonal deprotection and subsequent conjugation to a POI ligand.
This guide will walk through the entire workflow, from the initial coupling reaction to the final characterization of the purified intermediate, providing the scientific logic behind each step.
Overall Experimental Workflow
The process involves three main stages: synthesis of the conjugate, purification of the product, and analytical confirmation of its identity and purity.
Caption: High-level workflow for the synthesis, purification, and analysis of the VHL-spirocyclic linker conjugate.
Detailed Protocol: Amide Coupling Reaction
This protocol describes the coupling of a generic VHL ligand terminating in a carboxylic acid (VHL-linker-COOH) with this compound.
Materials and Reagents
| Reagent | Supplier | CAS Number | Purpose |
| VHL-Linker-Carboxylic Acid (e.g., VH032-C7-COOH) | MedChemExpress | N/A | E3 Ligase Ligand |
| This compound | MedChemExpress | 1354737-17-7 | Amine-functionalized Linker |
| HATU | Sigma-Aldrich | 148893-10-1 | Amide Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 68-12-2 | Reaction Solvent |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | 144-55-8 | Aqueous Wash |
| Brine (Saturated aq. NaCl) | Fisher Scientific | 7647-14-5 | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying Agent |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | 75-05-8 | HPLC Mobile Phase |
| Water, HPLC Grade | Fisher Scientific | 7732-18-5 | HPLC Mobile Phase |
| Formic Acid (FA), LC-MS Grade | Sigma-Aldrich | 64-18-6 | HPLC Mobile Phase Modifier |
Step-by-Step Synthesis Protocol
Caption: Chemical transformation scheme for the amide coupling reaction.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the VHL-Linker-Carboxylic Acid (1.0 equiv.).
-
Dissolution: Dissolve the acid in anhydrous DMF (to achieve a concentration of approx. 0.1 M).
-
Addition of Amine: Add this compound (1.1 equiv.) to the solution.
-
Addition of Base: Add DIPEA (3.0 equiv.) to the reaction mixture. The base is crucial to deprotonate the carboxylic acid and the amine salt (if present) and to neutralize the acid formed during the reaction.
-
Activation and Coupling: Add HATU (1.2 equiv.) portion-wise to the stirred solution. HATU is a highly effective uronium-based coupling agent that rapidly activates the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the amine.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the starting materials and the formation of the desired product mass.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
Achieving high purity is essential for subsequent biological assays.[5] Reverse-phase HPLC is the gold standard for purifying PROTACs and their intermediates.
Protocol: Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid) to ensure complete dissolution and prevent precipitation on the column.
-
Chromatography Conditions:
-
System: Preparative HPLC with a C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% to 95% B over 30-40 minutes. The gradient should be optimized to ensure good separation between the product and any impurities.
-
Detection: UV detection at 254 nm and/or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a white solid.
Analytical Characterization
The identity and purity of the final conjugate must be rigorously confirmed.
| Analysis Method | Purpose | Expected Outcome |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm molecular weight and purity. | A single major peak in the chromatogram (>95% purity by UV) with a corresponding mass spectrum showing the [M+H]⁺ ion for the expected product.[11] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirm chemical structure. | The spectrum should display all expected protons with appropriate chemical shifts, integrations, and coupling patterns consistent with the formation of the amide bond. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Further confirm chemical structure. | The spectrum should show all expected carbon signals, including the characteristic amide carbonyl peak (typically ~165-175 ppm). |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents, especially DMF, are anhydrous. Moisture can hydrolyze the activated ester intermediate. Consider increasing the reaction time or trying an alternative coupling reagent like COMU.[3]
-
Incomplete Reaction: If starting material remains, ensure stoichiometry is correct. A slight excess of the amine and coupling reagent is often beneficial.
-
Purification Issues: PROTAC intermediates can sometimes be difficult to separate from byproducts. Optimizing the HPLC gradient (i.e., making it shallower) can improve resolution. Using a different mobile phase modifier (e.g., TFA instead of FA) can also alter selectivity.
-
Boc Deprotection: The Boc protecting group on the spirocyclic linker is stable to the coupling conditions but can be readily removed under acidic conditions (e.g., Trifluoroacetic Acid in DCM) to reveal the secondary amine for subsequent conjugation to a POI ligand.[12]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a key PROTAC intermediate by conjugating a VHL ligand to this compound. The use of a standard, robust amide coupling procedure ensures high efficiency and reproducibility. The resulting conjugate, featuring a conformationally rigid spirocyclic linker, is a valuable building block for the assembly of novel PROTACs. Rigorous purification by RP-HPLC and characterization by LC-MS and NMR are critical checkpoints to ensure the quality of the material for advancing drug discovery programs in targeted protein degradation.
References
- Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51, 8216. DOI: 10.1039/D2CS00387B
- R, I, Troup.; et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312.
- Tang, W., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
- Li, B., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega.
- Arvinas, Inc. (2023). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
- Rana, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041.
- Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51, 8216-8269.
- D'Avino, C., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Organic & Biomolecular Chemistry.
-
Waters Corporation. (n.d.). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
- ACS Publications. (2022). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry.
- Wang, L., et al. (2020). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay.
-
Taylor & Francis Online. (2024, June 6). On-demand modular assembly for expedited PROTAC development. Retrieved from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
Sources
- 1. 873924-08-4 | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate - AiFChem [aifchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase synthesis of PROTACs using Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Application Note: Solid-Phase Synthesis of PROTACs Featuring a Rigid Spirocyclic Linker
Topic:
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation rather than mere inhibition.[1] However, the tripartite structure of PROTACs—a protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a connecting linker—presents significant synthetic challenges.[2][3] Solid-Phase Organic Synthesis (SPOS), or solid-phase synthesis, offers a robust and streamlined alternative to traditional solution-phase chemistry, enabling rapid iteration and purification, which is critical for optimizing PROTAC efficacy.[2][4][5] This guide details a comprehensive solid-phase protocol for the synthesis of PROTACs, highlighting the strategic incorporation of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate. This particular building block introduces a rigid, 3D-defined spirocyclic motif into the linker, a design strategy intended to enhance ternary complex stability, improve physicochemical properties, and reduce the entropic penalty associated with binding.[][7][8]
The Strategic Advantage of Solid-Phase PROTAC Synthesis (SPPS-P)
The development of effective PROTACs is an iterative process of optimization, often requiring the synthesis of large libraries of analogues with varied linkers and attachment points.[2][9] Solid-phase synthesis, a technique originally pioneered for peptide synthesis, is exceptionally well-suited for this task.[10]
Key Advantages:
-
Simplified Purification: Intermediates remain covalently attached to an insoluble resin bead, allowing excess reagents and byproducts to be removed by simple filtration and washing. This circumvents the need for complex chromatographic purification at each step.[5][11]
-
Driving Reactions to Completion: Large excesses of reagents can be used to ensure reactions proceed to completion, a crucial factor for achieving high purity in the final product since intermediates cannot be purified.[5][11]
-
Amenability to Automation: The repetitive cycle of deprotection, coupling, and washing steps is highly compatible with automated synthesizers, dramatically increasing throughput.[10][12]
-
Divergent Synthesis: A common intermediate bound to the resin can be used to generate a library of final compounds by reacting it with a diverse set of building blocks in the final steps, a highly efficient strategy for PROTAC optimization.[13][14]
The Linker: A Critical Determinant of PROTAC Efficacy
The linker is far more than an inert spacer; it is a critical component that dictates the overall biological activity of the PROTAC.[1][] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the productive POI-PROTAC-E3 ligase ternary complex, which is the prerequisite for ubiquitination and subsequent degradation.[1][7]
-
Conformational Control: The linker's flexibility or rigidity governs the spatial orientation of the two ligands. While flexible linkers (e.g., PEG-based) allow for more conformational sampling, they can also lead to hydrophobic collapse or non-productive binding modes.[8][15]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—key factors in its drug-like properties.[7]
Focus on this compound
The choice of this compound as a linker component is a strategic decision to impart rigidity and three-dimensionality.[16]
Structural and Functional Benefits:
-
Reduced Flexibility: Spirocyclic structures lock the linker's conformation, reducing rotational freedom.[8] This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to higher binding affinity and more efficient degradation.
-
Improved Physicochemical Profile: Rigid linkers can help escape the characteristically high hydrophobicity of long, flexible alkyl chains, often improving solubility and metabolic stability.[7][15]
-
Synthetic Utility: This molecule is an ideal building block for SPPS. The primary amine at the 9-position serves as a handle for coupling, while the amine at the 3-position is protected with a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for directional, sequential assembly of the PROTAC on the solid support.
A Generalized Workflow for Solid-Phase PROTAC Synthesis
The solid-phase assembly of a PROTAC follows a logical, multi-step process. The strategy outlined here assumes a "modular" assembly where the POI ligand, the spirocyclic linker, and the E3 ligase ligand are coupled sequentially. The order of addition can be reversed depending on the specific chemistry of the ligands.
Caption: High-level workflow for solid-phase PROTAC synthesis.
Detailed Protocols and Methodologies
This section provides a detailed, step-by-step guide for the synthesis. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-protected POI Ligand (with free COOH) | >95% Purity | Custom Synthesis |
| This compound | >95% Purity | MedChemExpress, etc.[16][17] |
| E3 Ligase Ligand (e.g., Pomalidomide-COOH) | >95% Purity | Custom Synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine | ACS Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | GL Biochem |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Water (ddH2O) | HPLC Grade | Fisher Scientific |
Protocol 1: On-Resin Assembly of the PROTAC
This protocol describes the sequential coupling of the components onto the solid support. Each coupling cycle consists of deprotection, activation/coupling, and extensive washing.
Caption: The iterative cycle for adding a new building block on the solid support.
Step-by-Step Procedure:
-
Resin Swelling & Initial Deprotection:
-
Place Rink Amide resin (100 mg, 0.06 mmol) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (5 mL) for 1 hour.
-
Drain the DMF. Add 20% piperidine in DMF (5 mL) and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
-
Coupling of the First Component (POI Ligand):
-
Causality: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid of the incoming ligand, facilitating amide bond formation with the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize the reaction.
-
In a separate vial, pre-activate the POI Ligand (0.18 mmol, 3 eq.) with HATU (0.18 mmol, 3 eq.) and DIPEA (0.36 mmol, 6 eq.) in DMF (2 mL) for 5 minutes.
-
Add the activated solution to the resin. Agitate for 2-4 hours at room temperature.
-
Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (beads turn blue), continue the reaction or recouple.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
-
Coupling of the Spirocyclic Linker:
-
Causality: The free primary amine of this compound is coupled to the POI ligand. The Boc group on the other amine remains stable under these conditions, ensuring directional synthesis.
-
Couple this compound (0.18 mmol, 3 eq.) using the same HATU/DIPEA activation method as in step 2.
-
Agitate for 2-4 hours. Monitor with a Kaiser test.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
-
On-Resin Boc Deprotection:
-
Causality: The Boc protecting group is acid-labile. A solution of TFA in DCM is used to expose the secondary amine of the spiro linker, preparing it for the final coupling step.
-
Treat the resin with a solution of 30% TFA in DCM (5 mL) for 10 minutes. Drain.
-
Repeat the TFA treatment for 20 minutes.
-
Wash the resin with DCM (5 x 5 mL). Neutralize with 10% DIPEA in DMF (3 x 5 mL).
-
Wash again with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
-
Coupling of the Second Component (E3 Ligase Ligand):
-
Couple the E3 Ligase Ligand (0.18 mmol, 3 eq.) using the HATU/DIPEA activation method.
-
Agitate for 2-4 hours, or until a negative Kaiser test is achieved.
-
Perform a final, thorough wash with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under high vacuum for at least 4 hours.
-
Protocol 2: Cleavage and Global Deprotection
-
Causality: A strong acid cocktail, typically TFA-based, is used to cleave the fully assembled PROTAC from the resin support and simultaneously remove any remaining acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial to quench reactive cationic species generated during cleavage, preventing side reactions with sensitive residues.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% ddH2O.
-
Add the cleavage cocktail (5 mL) to the dried resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean conical tube.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Precipitate the crude PROTAC by adding the TFA solution dropwise to a large volume (40-50 mL) of ice-cold diethyl ether.
-
Centrifuge the suspension (4000 rpm, 10 min), decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the resulting crude white pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile (+0.1% TFA) gradient.
-
Collect fractions corresponding to the major product peak.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Lyophilize the pure fractions to obtain the final PROTAC as a white, fluffy powder.
-
Data Presentation and Expected Outcomes
The reaction conditions should be meticulously recorded for optimization and reproducibility.
| Step | Reagent Equivalents (vs. Resin) | Solvent | Time (hr) | Monitoring |
| POI Ligand Coupling | 3.0 eq. Ligand, 3.0 eq. HATU | DMF | 2-4 | Kaiser Test |
| Spiro Linker Coupling | 3.0 eq. Linker, 3.0 eq. HATU | DMF | 2-4 | Kaiser Test |
| E3 Ligand Coupling | 3.0 eq. Ligand, 3.0 eq. HATU | DMF | 2-4 | Kaiser Test |
| Cleavage | N/A | 95% TFA | 2-3 | N/A |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (Incomplete Coupling) | Steric hindrance; Poor reagent quality; Insufficient reaction time. | Double couple (repeat the coupling step); Increase reaction time to 12-24h; Use a more potent coupling agent like COMU. |
| Low Cleavage Yield | Incomplete final coupling; Incomplete cleavage reaction. | Confirm final coupling was complete; Extend cleavage time to 4 hours; Ensure resin is fully dried before cleavage. |
| Multiple Peaks in HPLC | Incomplete deprotection; Side reactions during cleavage; Racemization. | Ensure deprotection steps are complete; Use fresh, high-quality cleavage reagents and scavengers; Use appropriate base and coupling conditions to minimize racemization. |
| Poor Solubility of Crude Product | Hydrophobic nature of the PROTAC. | Dissolve in a small amount of pure DMSO before diluting for HPLC injection; Use a different precipitation solvent like water/acetonitrile mixture. |
Conclusion
The solid-phase synthesis of PROTACs provides a powerful platform for the rapid generation and optimization of targeted protein degraders.[4][9] By employing a modular approach and incorporating structurally sophisticated building blocks like this compound, researchers can efficiently explore the chemical space of PROTAC linkers. The rigidity and defined 3D geometry offered by this spirocyclic linker represent a rational design strategy to improve the pharmacological properties of the resulting molecules, ultimately accelerating the discovery of novel therapeutics.[8][15]
References
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen.[Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate.[Link]
-
Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed.[Link]
-
Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Royal Society of Chemistry.[Link]
-
Solid‐Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. Wiley Online Library.[Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Nature.[Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health (NIH).[Link]
-
Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? BioDuro.[Link]
-
Expertise of the month: PROTACS and Molecular Glues. SpiroChem.[Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.[Link]
-
Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Nordsci.[Link]
-
Methods to accelerate PROTAC drug discovery. National Institutes of Health (NIH).[Link]
-
Methods to accelerate PROTAC drug discovery. Portland Press.[Link]
-
Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Semantic Scholar.[Link]
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE.[Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem.[Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC.[Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nordscipeptides.com [nordscipeptides.com]
- 11. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 12. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News - Single [spirochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Amide Coupling Reactions of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and purity. The spirocyclic core and the secondary amine present unique steric challenges that require careful consideration of reagents and reaction conditions.
I. Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in low to no yield. What are the likely causes?
Several factors can contribute to poor yields in this specific coupling. The most common issues stem from the sterically hindered nature of the secondary amine.[1][2] Key causes include:
-
Steric Hindrance: The bulky azaspiro[5.5]undecane scaffold significantly hinders the approach of the activated carboxylic acid to the amine nitrogen.[1][2]
-
Reduced Nucleophilicity of the Amine: The electron-donating character of the alkyl groups can increase the basicity of the amine, but its nucleophilicity in the coupling reaction can be diminished by the surrounding steric bulk.[2]
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier.[1][2]
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can dramatically impede the reaction.
Q2: Which class of coupling reagents is most effective for this sterically hindered amine?
For sterically demanding couplings, onium salt-based reagents (aminium/uronium and phosphonium salts) are generally superior to carbodiimides like EDC or DCC.[2]
-
Aminium/Uronium Reagents: HATU, HBTU, and COMU are highly recommended.[2][3] Experimental evidence consistently shows that HATU is often superior for difficult couplings due to the formation of a highly reactive OAt-ester, leading to faster and more efficient reactions with a lower risk of side reactions like racemization.[4][5][6]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for rapid coupling and minimizing racemization.[3]
Q3: I am observing unreacted starting materials even after prolonged reaction times. What can I do?
This indicates that the activation energy barrier for the reaction is not being sufficiently overcome. Consider the following:
-
Switch to a More Powerful Reagent: If you are using a carbodiimide or HBTU, switching to HATU or COMU is a primary recommendation.[3][4][5]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric hindrance. However, this should be done cautiously as it can also increase the risk of side reactions.
-
Extend Reaction Time: Some sterically hindered couplings simply require more time, potentially up to 24 hours.[2] Monitor the reaction by LC-MS to track progress.
-
Consider a Double Coupling: After the initial coupling period, you can add a fresh solution of the activated carboxylic acid to the reaction mixture to drive it to completion.[7]
Q4: Are there any specific side reactions I should be aware of?
With hindered couplings, certain side reactions become more prevalent:
-
N-acylurea Formation: When using carbodiimides (EDC, DCC, DIC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction.[8][9] This is a common failure mode in slow-reacting systems. The use of additives like HOBt or HOAt can mitigate this by trapping the intermediate as a more stable active ester.[8]
-
Racemization: If your carboxylic acid partner has a chiral center, there is a risk of epimerization, especially with longer reaction times or elevated temperatures. Using reagents like HATU or additives like HOAt is known to suppress racemization more effectively than HOBt.[2][4]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low-yield issues.
Problem: Low Conversion of Starting Materials
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Insufficient Reagent Reactivity | You are using carbodiimides (EDC, DCC) or less potent onium salts (HBTU). | Upgrade your coupling reagent. The clear consensus for hindered amines is to use a more powerful onium salt. HATU is the top recommendation. [4][5][6] COMU is another excellent, modern alternative.[3][10] |
| Steric Hindrance | The core structure of the amine is inherently bulky. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for longer (e.g., 2-24 hours) and consider gentle heating (monitor for side products).[2] 2. Acyl Fluoride Strategy: For extremely challenging cases, convert the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH. Acyl fluorides are highly reactive and less sterically demanding.[7][11] |
| Suboptimal Base Selection | You are using a weak or sterically hindered base that is inefficient. | Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) .[12] Typically, 2-3 equivalents are used to neutralize the acid formed and drive the reaction. For sensitive substrates, a weaker base like N-methylmorpholine (NMM) can be tested to minimize racemization.[2] |
| Poor Solvation | Reagents or intermediates may not be fully dissolved, or solvent may not be optimal. | Use anhydrous, polar aprotic solvents. DMF is a standard choice.[13] For aggregation-prone sequences, NMP or a mixture of DCM/DMF can improve solvation.[2][7] Ensure all reagents are fully dissolved before proceeding. |
Problem: Formation of Significant Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| N-Acylurea Formation | Using EDC or DCC and observing a byproduct with mass = (Carboxylic Acid + Carbodiimide). | 1. Add HOBt or HOAt: These additives intercept the O-acylisourea intermediate to form a more stable active ester, preventing rearrangement.[3][8] 2. Switch to an Onium Salt Reagent: Reagents like HATU or PyBOP do not proceed via this pathway and are not prone to this side reaction.[3][12] |
| Racemization of Carboxylic Acid | Chiral HPLC or NMR analysis shows the presence of diastereomers. | 1. Use HOAt-based Reagents: HATU is superior to HBTU in suppressing racemization.[4][5] 2. Lower the Reaction Temperature: Perform the coupling at 0 °C or room temperature if possible. 3. Use a Weaker Base: Substitute DIPEA with NMM or collidine.[2] |
| Hydrolysis of Activated Ester | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry solvents over molecular sieves and handle hygroscopic reagents in a glovebox or under an inert atmosphere.[1] |
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low coupling yields.
III. Recommended Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended starting point for coupling any carboxylic acid to this compound.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the mixture.
-
Stir the solution at room temperature for 15-20 minutes. This step forms the highly reactive OAt-ester intermediate.[1]
-
Coupling: In a separate flask, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40°C or left to stir overnight.[2]
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Protocol for Extremely Hindered Couplings
This method should be employed when Protocol 1 fails to provide a satisfactory yield. Acyl fluorides are smaller and more reactive than OAt-esters, making them highly effective for overcoming severe steric hindrance.[11]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acyl Fluoride Formation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add TFFH (1.2 equiv) followed by DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to generate the acyl fluoride in situ.[1]
-
Coupling: Add the this compound (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. These reactions can be slow, so allow for an extended reaction time (e.g., 12-24 hours), monitoring by LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Reaction Mechanism Visualization
Caption: General mechanism for HATU-mediated amide bond formation.
IV. References
-
HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
-
A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. BenchChem.
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
-
Coupling Reagents. Aapptec Peptides.
-
Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
-
Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Carbodiimide. Wikipedia.
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. BenchChem.
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC - NIH.
-
HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
-
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.
-
Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. BenchChem.
-
Amide Synthesis. Fisher Scientific.
-
amide coupling help. Reddit.
-
This compound. MedchemExpress.com.
-
Tips and tricks for difficult amide bond formation?. Reddit.
-
This compound. MedChemExpress (Chinese).
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. BLDpharm.
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem.
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4. MedChemExpress.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Navigating Side Reactions in the Boc Deprotection of a Spirocyclic Diamine
Introduction
Welcome to the technical support guide for the deprotection of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate. This spirocyclic diamine is a valuable building block, particularly in the synthesis of complex molecules like PROTACs[1]. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability and straightforward removal under acidic conditions. However, the very mechanism that makes its removal efficient—the formation of a stable carbocation—is also the primary source of frustrating side reactions.
This guide is structured to provide you, the research scientist, with a clear understanding of the potential pitfalls during the deprotection of this specific substrate. We will move beyond simple protocols to explore the mechanistic origins of common side products and provide robust, field-tested strategies to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed during the Boc deprotection of this compound?
The most prevalent side reaction is N-tert-butylation . During the acidic cleavage of the Boc group, a highly reactive tert-butyl cation (t-Bu⁺) is generated.[2][3] This electrophile can then be "captured" by a nucleophilic site on your molecule. In this specific spirocycle, the most likely nucleophiles are the nitrogen atoms of the two amine groups (the newly deprotected secondary amine at position 3 and the primary amine at position 9), leading to the formation of an undesired N-tert-butylated byproduct. This results in a mass increase of +56 Da in your product, which is often observed as an unexpected peak in LC-MS analysis.[4]
Q2: Can you explain the mechanism of Boc deprotection and how the reactive tert-butyl cation is formed?
Certainly. The process is a classic acid-catalyzed elimination.[5][6]
-
Protonation: The strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group's carbamate.[5][7]
-
Cleavage: This protonation weakens the C-O bond, leading to its cleavage. This step releases a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[3][7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the desired free amine and carbon dioxide gas.[7][8]
-
Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction mixture, forming its corresponding salt (e.g., a trifluoroacetate salt).[5]
The critical event for side reactions is the liberation of the tert-butyl cation in step 2.
}
Boc Deprotection Mechanism
Q3: I see an unexpected +56 Da peak in my LC-MS analysis. How can I confirm it's the N-tert-butylation side product?
A mass increase of 56.11 Da corresponds precisely to the addition of a tert-butyl group (C₄H₈). This is strong evidence of the side reaction. While you could have mono-alkylation at either the C3 or C9 nitrogen, or even di-alkylation (+112 Da), the mono-alkylated species is most common. To confirm, you can analyze the crude reaction mixture by TLC; the alkylated product will be less polar (higher Rf) than your desired diamine product.
}
N-tert-butylation Side Reaction
Q4: How do I prevent or minimize this N-tert-butylation side reaction?
The most effective strategy is to use a scavenger . Scavengers are nucleophilic reagents added to the deprotection mixture.[2] They are designed to react with the electrophilic tert-butyl cation at a much faster rate than your product, effectively trapping it before it can cause unwanted alkylation.[9]
Common scavengers include:
-
Triisopropylsilane (TIS) or Triethylsilane (TES) : These are excellent carbocation reducers.
-
Water : A simple and effective scavenger.
-
Anisole or Thioanisole : These aromatic compounds are readily alkylated by the tert-butyl cation.[4]
}
Scavengers trap the t-Bu⁺ cation.
Q5: My deprotection seems incomplete, even after several hours. What are the likely causes?
Incomplete deprotection is another common issue. Consider these factors:
-
Insufficient Acid: The cleavage rate can show a second-order dependence on acid concentration.[5] Ensure you are using a sufficient excess of acid. A common condition is 20-50% TFA in a solvent like dichloromethane (DCM).
-
Reaction Time/Temperature: While most deprotections are complete within 1-2 hours at room temperature, sterically hindered Boc groups or less acidic conditions may require longer times.[4][5] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Moisture: While water can act as a scavenger, excessive water in your starting material or solvent can dilute the acid, slowing the reaction. Ensure you are using anhydrous solvents.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Major peak at +56 Da in LC-MS. | N-tert-butylation: The reactive tert-butyl cation generated during deprotection has alkylated one of the amine nitrogens.[4][10] | 1. Add a scavenger: Re-run the reaction including 2.5-5% (v/v) of a scavenger like Triisopropylsilane (TIS) or water in your TFA/DCM mixture.[4] 2. Lower Temperature: Running the reaction at 0 °C can sometimes reduce the rate of the side reaction relative to the deprotection. |
| Significant amount of starting material remains after 2 hours. | 1. Insufficient Acid: The concentration of TFA may be too low to drive the reaction to completion efficiently.[5] 2. Low Temperature: Reaction is too slow at the current temperature. | 1. Increase TFA Concentration: Increase the ratio of TFA in your solvent, for example, from 20% to 50%. 2. Increase Reaction Time: Continue monitoring for another 1-2 hours. 3. Increase Temperature: Allow the reaction to warm to room temperature if it was started at 0 °C. |
| Product appears as an oil or is difficult to isolate. | Salt Form: The product is the TFA salt, which can be hygroscopic or oily. | 1. Salt Precipitation: After removing the TFA/DCM under reduced pressure, attempt to precipitate the salt by triturating with a non-polar solvent like diethyl ether or MTBE. 2. Free-Basing (Caution): If the next step requires the free amine, you can perform a basic workup (e.g., with aq. NaHCO₃ or by using a basic ion-exchange resin[11]), but be aware of the high water solubility of the diamine product. Extraction can be difficult. |
}
Troubleshooting Workflow Diagram
Experimental Protocols
Protocol 1: Standard Boc Deprotection (Unoptimized)
This protocol is a starting point but is susceptible to the N-tert-butylation side reaction.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every hour.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue is the TFA salt of the product. It can be co-evaporated with toluene to help remove residual TFA.
Protocol 2: Optimized Boc Deprotection with Scavenger
This is the recommended protocol to prevent side product formation.
-
Reagent Preparation: Prepare a "deprotection cocktail" consisting of 90% DCM, 5% TFA, and 5% Triisopropylsilane (TIS) (v/v/v). Note: The ratio can be adjusted, for example, to 20% TFA with 5% TIS in DCM.
-
Preparation: Dissolve the Boc-protected starting material (1.0 equiv) in the deprotection cocktail to a final substrate concentration of ~0.1 M.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor for the disappearance of starting material by TLC or LC-MS.[5]
-
Workup: Concentrate the reaction mixture under reduced pressure. The scavenger byproducts are volatile and are typically removed during solvent evaporation. The resulting residue is the desired product as its TFA salt.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the Plate: On a silica gel TLC plate, draw a starting line in pencil.
-
Spotting: Spot three lanes: the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM).
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 10% Methanol in DCM with 1% triethylamine to ensure the amines are not protonated on the silica).
-
Visualization: After eluting, dry the plate and visualize the spots. The Boc-protected starting material will have a higher Rf. The deprotected, more polar product will have a lower Rf. Staining with a ninhydrin solution will produce a colored spot for both the primary and secondary amines of the product.[12]
References
- BenchChem.
- BenchChem.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- BenchChem. Side reactions of Boc deprotection with scavengers.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Awuah, E., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Deadman, B. J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Bose, D. S., et al. (2009). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- ResearchGate. Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
- Reddit r/Chempros. Boc De-protection.
- Wang, C., et al. (2022). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. RSC Advances.
- MedchemExpress.com. tert-Butyl 9-amino-3-azaspiro[5.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving solubility of PROTACs containing Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Guide ID: TSC-PROTAC-SOL-001 Topic: Improving Aqueous Solubility of PROTACs Containing Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate Target Audience: Researchers, medicinal chemists, and drug development professionals in the field of targeted protein degradation. Created by: Gemini, Senior Application Scientist
Introduction: The Solubility Challenge with Azaspiro[5.5]undecane Linkers
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] However, their high molecular weight and complex structures often push them "beyond the rule of five," leading to significant challenges in achieving adequate physicochemical properties, most notably aqueous solubility.[1][]
This guide specifically addresses solubility issues encountered with PROTACs incorporating the This compound moiety. This building block is valued for introducing a rigid, three-dimensional scaffold into the linker, which can pre-organize the PROTAC for optimal ternary complex formation.[3] However, this rigidity, combined with the lipophilic Boc-protecting group, can increase crystal lattice energy and reduce favorable interactions with water, often resulting in poor aqueous solubility that can hinder biological assays and preclinical development.
This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve these solubility challenges, from initial assessment to advanced formulation and chemical modification strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs containing the this compound linker so poorly soluble?
A: Several factors related to this specific linker contribute to low solubility:
-
Rigidity: The spirocyclic core is conformationally constrained. While this can be beneficial for binding, it can also promote more stable crystal packing, making the solid form harder to dissolve.[1][3]
-
Lipophilicity: The tert-butyl carbamate (Boc) group is inherently greasy and contributes significantly to the overall lipophilicity (high LogP) of the molecule, reducing its affinity for aqueous media.
-
Large Size: PROTACs are large molecules by nature, and this bulky linker adds to the overall size and non-polar surface area, which are generally detrimental to solubility.[4]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?
A: Understanding this distinction is critical for experimental design.
-
Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate out of a solution after being added from a high-concentration DMSO stock. It's a high-throughput method often used in early discovery.[5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more time-consuming but more accurate measure, critical for later-stage development.[5][6]
Recommendation: Start with a thermodynamic solubility measurement (e.g., via the shake-flask method) to get a true baseline. If your compound is crashing out of solution in your biological assays, you are facing a practical kinetic solubility problem, but the thermodynamic value will inform the extent of the challenge.
Q3: What are the quickest ways to improve solubility for an immediate experiment without re-synthesizing my PROTAC?
A: Focus on formulation-based approaches. The simplest methods involve modifying the vehicle:
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO, DMA, or NMP to your aqueous buffer can significantly increase solubility.
-
pH Adjustment: The azaspiro[5.5]undecane core contains a secondary amine (within the spirocycle) and a primary amine at position 9 (once deprotected). If the Boc group is removed, the molecule will have basic centers that can be protonated at lower pH, which typically increases aqueous solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can help solubilize hydrophobic compounds by forming micelles.[]
Q4: When should I pivot from formulation strategies to chemical modification?
A: This decision depends on the stage of your project and the severity of the solubility issue.
Figure 1. Decision workflow for addressing PROTAC solubility issues.
General Guideline: If simple formulation adjustments do not provide a sufficient concentration for reliable in vitro testing, or if you require a formulation suitable for in vivo studies where excipients must be carefully controlled, chemical modification becomes necessary.[4][7]
Part 2: Troubleshooting Guide: A Step-by-Step Approach
Step 1: Establish a Reliable Baseline - Accurate Solubility Measurement
Before attempting any modifications, you must accurately quantify the problem. A standard shake-flask method provides the most reliable measurement of thermodynamic solubility.[8]
Objective: To determine the equilibrium solubility of your PROTAC in a physiologically relevant buffer (e.g., PBS, pH 7.4).
Brief Workflow:
-
Add an excess of solid PROTAC to a known volume of buffer.
-
Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid (centrifugation or filtration).
-
Quantify the concentration of the PROTAC in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.
(See Part 3 for a detailed protocol.)
Step 2: Tier 1 Intervention - Simple Formulation Adjustments
These are the first-line strategies to try for improving solubility for in vitro assays.
A. Co-solvent Screening:
-
Rationale: Many PROTACs are "brick dust," meaning their poor solubility is the primary barrier to dissolution.[9] Co-solvents disrupt the hydrogen bonding network of water and provide a more favorable environment for hydrophobic molecules.
-
How-to: Prepare your assay buffer with varying percentages (e.g., 1%, 2%, 5% v/v) of common, cell-tolerated co-solvents. See the table below for suggestions.
-
Caution: High concentrations of organic solvents can impact cell health and protein stability. Always run a vehicle control to assess toxicity.
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| DMSO | 0.1 - 1% | Excellent solubilizing power | Can be toxic to cells at >1% |
| DMA | 1 - 5% | Good solubilizer, often used in vivo | Higher viscosity, potential toxicity |
| PEG 400 | 1 - 10% | Low toxicity, commonly used in formulations | More viscous, may not be as potent as DMSO |
| Ethanol | 1 - 5% | Volatile, low toxicity at low % | Can precipitate proteins at high conc. |
B. pH Modification:
-
Rationale: If your PROTAC has an ionizable center, its solubility will be pH-dependent. The pKa of the basic nitrogen atoms in the azaspiro[5.5]undecane core can be exploited. This is most effective if the Boc group has been removed.
-
How-to: Measure solubility in buffers of different pH values (e.g., pH 5.0, 6.2, 7.4). A significant increase in solubility at lower pH indicates that protonation is a viable strategy. For cell-based assays, you cannot change the media pH, but this knowledge is invaluable for chemical modification.
Step 3: Tier 2 Intervention - Advanced Formulation for In Vivo Studies
If simple formulations are insufficient, especially for animal studies, more advanced drug delivery systems are required.[7]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS, Soluplus®).[9][10] The amorphous form lacks a crystal lattice, making it much more readily soluble. ASDs can create a "supersaturated" state, significantly enhancing drug absorption.[7][11]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in aqueous media. The PROTAC is dissolved in this lipidic phase, facilitating its dissolution and absorption in the gastrointestinal tract.[7][9]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, effectively shielding them from water and increasing their apparent solubility.[12]
These advanced methods typically require specialized equipment and expertise and are often explored during lead optimization.
Step 4: Tier 3 Intervention - Rational Chemical Modification
When formulation is not enough, you must return to synthesis. The goal is to improve the intrinsic properties of the molecule. The linker is the most common and effective place for modification.[][14]
Figure 2. Decision tree for chemical modification of the azaspiro[5.5]undecane linker.
Key Modification Strategies:
-
Boc Deprotection: This is the simplest modification. Removing the tert-butyl carbamate reveals a free secondary amine. This introduces a basic center that can be protonated, significantly improving solubility in acidic or neutral pH environments.[10] It also reduces the molecule's lipophilicity.
-
Incorporate Polar/Flexible Chains: The linker is often optimized by replacing purely aliphatic segments with more polar units like short polyethylene glycol (PEG) or glycol chains.[14][15] This can be done by extending the linker from the 9-amino position. This strategy not only improves solubility by introducing polar oxygen atoms but also increases flexibility, which can disrupt crystal packing.[]
-
Introduce Additional Ionizable Groups: Beyond deprotection, one can incorporate other basic nitrogen atoms, such as a piperazine ring, into the linker structure.[4][6] This provides more handles for salt formation and pH-dependent solubility enhancement.[16]
-
Isosteric Replacement: In some cases, the entire spirocyclic core may be replaced with a less rigid or more polar heterocyclic system, though this is a more drastic modification that could impact the optimal geometry for ternary complex formation.
Part 3: Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a PROTAC in aqueous buffer.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (ACN) and water
-
Validated analytical column (e.g., C18)
-
HPLC-UV or LC-MS/MS system
-
2 mL microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Calibrated analytical balance
Procedure:
-
Weigh approximately 1-2 mg of the solid PROTAC into a tared 2 mL microcentrifuge tube. Record the exact weight.
-
Add 1 mL of PBS (pH 7.4) to the tube. The final concentration should be well above the expected solubility limit (e.g., 1 mg/mL).
-
Secure the tube in a thermomixer and agitate at 1000 rpm at 25°C for 24 hours.
-
After 24 hours, centrifuge the suspension at 14,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant (e.g., 100 µL). Crucially, do not disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., 1:1 ACN/Water) to prevent precipitation and bring the concentration within the linear range of the analytical standard curve. A 10-fold dilution is a good starting point.
-
Prepare a standard curve of the PROTAC in the same diluent (e.g., from 0.1 µM to 100 µM).
-
Analyze the diluted sample and the standards by HPLC-UV or LC-MS/MS.
-
Calculate the concentration in the supernatant using the standard curve, and be sure to account for the dilution factor. The result is the thermodynamic solubility in µg/mL or µM.[8]
References
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6531–6548. Available from: [Link]
-
Anonymous. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available from: [Link]
-
Tavares, D. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(9), 1476–1490. Available from: [Link]
-
AxisPharm. (2023). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Retrieved from: [Link]
-
Lin, Y., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(5), 633. Available from: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 209. Available from: [Link]
-
Wittenburg, S., et al. (2024). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. Available from: [Link]
-
Wittenburg, S., et al. (2024). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Available from: [Link]
-
Li, J., et al. (2024). Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. Pharmaceutics, 16(6), 754. Available from: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Semantic Scholar. Available from: [Link]
-
Di Micco, S., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Available from: [Link]
Sources
- 1. chempep.com [chempep.com]
- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Azaspiro[5.5]undecane Linkers for PROTAC Efficacy
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols focused on a critical challenge in Proteolysis Targeting Chimera (PROTAC) development: the optimization of linker length, with a specific emphasis on leveraging the rigid azaspiro[5.5]undecane scaffold to enhance therapeutic efficacy.
Introduction: The Linker as the PROTAC's Strategic Core
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC is composed of three key elements: a ligand for the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] While the ligands ensure binding, the linker is far from a passive spacer; it is a pivotal component that dictates the overall success of the PROTAC.[1] The linker's length, rigidity, and chemical composition are critical for orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for target ubiquitination and subsequent degradation.[2][]
The use of rigid scaffolds like azaspiro[5.5]undecane within the linker is a sophisticated strategy to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][4] However, this rigidity demands a highly systematic and precise optimization of the linker's overall length and attachment points. This guide will address the common challenges and questions that arise during this optimization process.
Frequently Asked Questions (FAQs)
Q1: Why is the linker so critical for PROTAC function?
The linker's primary role is to bridge the target protein and the E3 ligase, enabling the formation of a productive ternary complex.[4][5] Its design influences several key parameters:
-
Ternary Complex Formation and Stability: The linker controls the spatial arrangement of the POI and E3 ligase. An optimal linker facilitates favorable protein-protein interactions (positive cooperativity), stabilizing the complex required for efficient ubiquitin transfer.[1][5]
-
Selectivity: Minor adjustments to linker length and composition can impart selectivity for degrading a specific target protein over closely related family members.[6]
-
Physicochemical Properties: The linker contributes to the PROTAC's overall properties, including solubility and cell permeability, which are essential for reaching its intracellular target.[5][]
Q2: What is the specific advantage of using a rigid scaffold like azaspiro[5.5]undecane in the linker?
Rigid linkers, such as those incorporating the azaspiro[5.5]undecane motif, offer distinct advantages over purely flexible linkers (like long alkyl or PEG chains):
-
Conformational Pre-organization: They can lock the PROTAC into a bioactive conformation that is primed for ternary complex formation, which can reduce the entropic cost of binding and lead to higher potency.[1]
-
Improved Selectivity: By restricting conformational freedom, a rigid linker can disfavor the formation of off-target ternary complexes.[1]
-
Enhanced Physicochemical Properties: Rigid scaffolds can sometimes lead to improved metabolic stability and cell permeability compared to highly flexible chains.
However, the lack of flexibility means that the length and exit vectors of the linker must be optimized with high precision. Even a small deviation can lead to steric clashes or an unproductive orientation of the POI and E3 ligase.[8][9]
Q3: What is the "hook effect" and how does the linker design influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[8][10][11] This occurs because at excessive concentrations, the bifunctional PROTAC molecules saturate both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at the expense of the productive ternary complex.[8][10]
A well-designed linker can mitigate the hook effect by promoting high cooperativity in the ternary complex.[8][12] By enhancing the stability of the ternary complex through optimal length and rigidity, the equilibrium shifts away from the formation of binary complexes, thus widening the therapeutic window of the PROTAC.[8][13]
Visualizing PROTAC Mechanics and Optimization
To better understand these concepts, the following diagrams illustrate the PROTAC mechanism, the hook effect, and a logical workflow for troubleshooting linker-related issues.
Caption: The PROTAC mechanism of action.
Caption: The "Hook Effect" at high PROTAC concentrations.
Troubleshooting Guide
This section is designed to address specific, common problems encountered during the optimization of azaspiro[5.5]undecane-based PROTACs.
Problem 1: My PROTAC shows good binary binding to the POI and E3 ligase, but I see no significant target degradation.
This is a frequent and frustrating issue that often points directly to a suboptimal linker design preventing the formation of a productive ternary complex.[8]
-
Potential Cause 1: Suboptimal Linker Length.
-
The Problem: The rigid azaspiro[5.5]undecane scaffold, combined with the flexible portions of your linker, may be too short, causing steric hindrance between the POI and E3 ligase.[8][9] Conversely, it might be too long, failing to induce the necessary proximity for ubiquitin transfer.[8][9]
-
Solution: Systematically Synthesize a Linker Series. Do not rely on random selection. A disciplined approach is required.
-
Establish a Baseline: Use your initial non-degrader as the baseline length.
-
Synthesize Variants: Create a series of PROTACs by systematically adding or removing atoms from the flexible portions of the linker (e.g., adding/removing ethylene glycol units or methylene groups). A common strategy is to vary the length by 2-3 atoms in each direction.
-
Test in Cells: Evaluate each new compound for its ability to degrade the target protein using a quantitative method like Western Blot or an in-cell target engagement assay (see protocols below).
-
-
-
Potential Cause 2: Unfavorable Ternary Complex Conformation.
-
The Problem: The linker, despite having the "correct" length, may be orienting the POI and E3 ligase in a way that the surface lysine residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[8]
-
Solution: Modify Linker Attachment Points and Composition.
-
Re-evaluate Exit Vectors: If possible, synthesize new PROTACs where the linker is attached to a different solvent-exposed position on the POI ligand or the E3 ligase ligand. The exit vector is known to be critical for degradation potency.[14]
-
Alter Rigidity/Flexibility Balance: While the azaspiro[5.5]undecane provides rigidity, the remaining parts of the linker can be modified. Replacing a flexible PEG chain with a more constrained element (like a piperazine ring) or vice versa can alter the conformational dynamics and potentially reveal a productive orientation.[8]
-
-
-
Potential Cause 3: Poor Physicochemical Properties.
-
The Problem: The complete PROTAC molecule may have poor cell permeability or solubility, preventing it from reaching sufficient intracellular concentrations to act.[15]
-
Solution: Assess and Modify for Cell Permeability.
-
Introduce Hydrophilic Moieties: If poor solubility is suspected, incorporate hydrophilic elements like PEG units into the flexible part of the linker.[9]
-
Run Permeability Assays: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to empirically measure the permeability of your PROTAC series.
-
-
Problem 2: I'm observing a very pronounced "hook effect," limiting the therapeutic window.
A severe hook effect suggests that your PROTAC readily forms binary complexes at the expense of the ternary complex.[8][13]
-
Potential Cause 1: Low Ternary Complex Cooperativity.
-
The Problem: The energy gained from new protein-protein interactions in the ternary complex is not sufficient to overcome the stability of the binary complexes, especially at higher concentrations.
-
Solution: Redesign the Linker to Enhance Cooperativity.
-
Fine-Tune Length and Rigidity: As with Problem 1, systematically screen linker lengths. A more rigid and optimally sized linker can pre-organize the PROTAC in a way that strongly favors ternary complex formation, thereby increasing cooperativity and mitigating the hook effect.[8]
-
Biophysical Characterization: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the cooperativity (alpha factor) of ternary complex formation for your different linker variants.[16][17] A higher alpha value indicates more stable ternary complex formation and will likely correlate with a reduced hook effect.
-
-
-
Potential Cause 2: Excessive PROTAC Concentration.
-
The Problem: The concentrations used in your assay are simply too high.
-
Solution: Perform Detailed Dose-Response Experiments. Conduct degradation assays over a very broad range of concentrations (e.g., from picomolar to high micromolar) to accurately identify the optimal concentration range that maximizes degradation (Dmax) at the lowest possible concentration (DC50) before the hook effect begins.[11]
-
Data Presentation: Interpreting Linker Optimization Results
Summarizing your results in a clear, tabular format is crucial for making informed decisions.
Table 1: Example Data for Azaspiro[5.5]undecane-based PROTACs Targeting POI-X
| PROTAC Compound | Azaspiro[5.5]undecane Linker Modification | DC₅₀ (nM) | Dₘₐₓ (%) | Hook Effect Onset (nM) |
|---|---|---|---|---|
| AZP-1 | Baseline (n=2 PEG units) | >1000 | <10 | N/A |
| AZP-2 | n=1 PEG unit (Shorter) | >1000 | <5 | N/A |
| AZP-3 | n=3 PEG units (Longer) | 15 | 95 | 500 |
| AZP-4 | n=4 PEG units (Longer) | 85 | 70 | 250 |
| AZP-5 | n=3 PEG, Piperazine added | 40 | 90 | 750 |
In this hypothetical example, AZP-3 represents the optimal construct, demonstrating the best potency (lowest DC₅₀) and highest efficacy (Dₘₐₓ) before the onset of the hook effect.
Key Experimental Protocols
Here are step-by-step methodologies for core experiments required for linker optimization.
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol provides a self-validating system to confirm target degradation.
Materials:
-
Cells expressing the protein of interest (POI).
-
PROTAC compounds dissolved in DMSO.
-
Negative Control PROTAC (e.g., with a mutated E3 ligand binder).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody for the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells in appropriate plates. Once they reach desired confluency, treat them with a serial dilution of your PROTAC compounds for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control PROTAC.
-
Cell Lysis: Wash cells with cold PBS, then lyse them on ice using RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system.[18]
-
Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of remaining protein relative to the vehicle control.
Protocol 2: Biophysical Assessment of Ternary Complex Formation (SPR)
This protocol allows for the quantitative measurement of binding kinetics and cooperativity.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified, biotinylated E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
Purified POI.
-
PROTAC compounds.
-
SPR running buffer.
General Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC-E3): Inject a series of concentrations of the PROTAC over the sensor surface to measure its binding affinity (KD) to the immobilized E3 ligase.
-
Binary Interaction Analysis (PROTAC-POI): In a separate experiment (or using a different methodology like ITC), determine the KD of the PROTAC for the POI in solution.
-
Ternary Complex Analysis:
-
Saturate the immobilized E3 ligase with a fixed, high concentration of the PROTAC.
-
Inject a series of concentrations of the POI over this PROTAC-E3 surface. The binding response measures the formation of the ternary complex.
-
Alternatively, pre-mix a fixed concentration of the POI with a dilution series of the PROTAC, and inject these mixtures over the E3 surface.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rates, and calculate the affinity (KD) for the ternary complex formation. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[17]
Troubleshooting and Optimization Workflow
The following diagram provides a logical decision-making process for your optimization campaign.
Caption: A decision-making workflow for linker optimization.
References
-
Tavares, C. D. J., & Ciulli, A. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Pharmacology & Translational Science. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. [Link]
-
Biophysical Tools for the Design and Development of PROTACs. (2023). Oxford Global. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]
-
Development of biophysical assays for studies of PROTACs. (2022). DiVA portal. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). ACS Publications. [Link]
-
Advancing Design Strategy of PROTACs for Cancer Therapy. (2025). Advanced Science. [Link]
-
Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. (2024). ResearchGate. [Link]
-
Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. (N.A.). MarinBio. [Link]
-
PROTAC-mediated ternary complex formation and hook effect. (N.A.). ResearchGate. [Link]
-
of the linkers used in PROTAC design. (N.A.). ResearchGate. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). SLAS Discovery. [Link]
-
Salami, J., & Crews, C. M. (2017). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Seminars in Cell & Developmental Biology. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances. [Link]
-
Effect of PROTAC linker length and conjugation site. (N.A.). ResearchGate. [Link]
-
Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. (2020). PubMed. [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2023). ACS Central Science. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. marinbio.com [marinbio.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs Incorporating Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) that contain the tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate linker. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.
PROTACs are inherently challenging molecules to purify due to their high molecular weight, complex structures, and often poor physicochemical properties that place them "beyond the Rule of Five".[1] The inclusion of a bulky, rigid spirocyclic linker like this compound can introduce unique purification hurdles. This guide is structured to address these specific challenges in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common purification problems encountered when working with PROTACs containing the this compound linker.
Question 1: My PROTAC is showing poor solubility in common chromatography solvents, leading to precipitation and low recovery. What can I do?
Answer:
Poor solubility is a frequent issue with PROTACs, which are often large and lipophilic.[1] The spirocyclic core of the linker can contribute to this by creating a rigid structure that may not be easily solvated.
Causality:
-
Hydrophobic Collapse: The large, non-polar surface area of the PROTAC, including the tert-butyl and spiro-alkane components, can lead to intramolecular collapse or intermolecular aggregation in aqueous or highly polar solvents to minimize unfavorable interactions with the solvent.[2]
-
"Brick Dust" Properties: The rigidity of the spirocyclic linker can result in a highly crystalline, poorly soluble compound, often referred to as "brick dust".
Troubleshooting Strategies:
-
Solvent System Optimization:
-
Co-solvents: Employ co-solvents to improve solubility. A small percentage of DMSO or DMF in your mobile phase can help keep your PROTAC in solution.
-
Formulation Strategies: For biological assays, consider using formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations to enhance solubility.[1]
-
-
Chromatography Technique Selection:
-
Normal-Phase Chromatography: For less polar PROTACs, normal-phase chromatography can be a viable alternative to reverse-phase.
-
Size-Exclusion Chromatography (SEC): If aggregation is suspected, SEC can be used to separate the monomeric PROTAC from larger aggregates.
-
-
pH Adjustment:
-
The presence of the free amine (after Boc-deprotection) or other ionizable groups in your PROTAC can be exploited. Adjusting the pH of the mobile phase can ionize these groups, increasing polarity and aqueous solubility.
-
Question 2: I'm observing multiple peaks or broad peaks during reverse-phase HPLC analysis of my PROTAC. How can I improve the peak shape and resolution?
Answer:
Multiple or broad peaks can be indicative of several issues, including the presence of isomers, on-column degradation, or poor chromatographic conditions.
Causality:
-
Stereoisomers: The spirocyclic nature of the this compound linker can introduce chirality, leading to diastereomers if other chiral centers are present in the PROTAC. These diastereomers may have very similar retention times, resulting in poor separation.
-
Boc-Group Instability: The tert-butyloxycarbonyl (Boc) protecting group on the amine is sensitive to acidic conditions. If your mobile phase is too acidic, you may be observing partial deprotection on-column, leading to an additional peak corresponding to the deprotected PROTAC.
-
On-Column Degradation: PROTACs can be unstable under certain analytical conditions. For instance, some E3 ligase ligands, like those for CRBN, can be unstable in methanol at elevated temperatures.
-
Poor Peak Shape: Non-specific binding of the PROTAC to the column material or interactions with residual silanols on the stationary phase can cause peak tailing.[3]
Troubleshooting Strategies:
-
Chromatography Optimization:
-
Gradient Optimization: A shallower gradient during elution can improve the separation of closely related impurities and potential diastereomers.[4]
-
Column Choice: Use a high-resolution column for preparative and analytical HPLC. Consider columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Mobile Phase Additives: The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating basic sites and reducing interactions with the stationary phase. However, be mindful of the potential for Boc-deprotection.
-
-
Addressing Isomers:
-
Minimizing On-Column Degradation:
-
pH Control: Buffer the mobile phase to a pH where your PROTAC and the Boc group are stable.
-
Temperature Control: Run the chromatography at a lower temperature to minimize degradation.
-
Solvent Choice: If instability in methanol is suspected, consider switching to acetonitrile.
-
Question 3: My PROTAC is difficult to separate from starting materials and byproducts, especially unreacted linker. What purification strategies can I employ?
Answer:
The separation of a PROTAC from structurally similar impurities can be challenging.
Causality:
-
Similar Polarity: The unreacted linker, especially after Boc-deprotection, may have a polarity very similar to the final PROTAC, making chromatographic separation difficult.
-
High Molecular Weight: The high molecular weight of PROTACs can lead to slow diffusion and poor separation efficiency.
Troubleshooting Strategies:
-
Alternative Chromatography Techniques:
-
Ion-Exchange Chromatography (IEX): If your PROTAC has a net charge, IEX can be a powerful purification method.
-
Solid-Phase Extraction (SPE): Use SPE cartridges with different functionalities (e.g., reverse-phase, ion-exchange) for a preliminary cleanup before final purification by HPLC. A catch-and-release strategy using an SCX (Strong Cation Exchange) cartridge can be effective for purifying amine-containing compounds.[10]
-
-
Solid-Phase Synthesis:
-
Synthesizing the PROTAC on a solid support can simplify purification significantly. Excess reagents and byproducts can be washed away before cleaving the final product from the resin.
-
-
Recrystallization:
-
If your PROTAC is a solid, recrystallization can be a highly effective purification technique to remove small amounts of impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of the this compound linker that I should be aware of during purification?
A1: This linker imparts several key characteristics to the PROTAC:
-
Bulk and Rigidity: The spirocyclic system is conformationally restricted, which can impact how the PROTAC interacts with chromatography stationary phases.[2]
-
Lipophilicity: The tert-butyl group and the spiro-alkane framework increase the lipophilicity of the PROTAC, potentially leading to poor aqueous solubility.[2]
-
Basicity: The free amine (after deprotection of the Boc group) is a basic center, which can be exploited for purification techniques like ion-exchange chromatography or for improving solubility at acidic pH.
-
Boc-Protecting Group: The Boc group is labile under acidic conditions, which needs to be considered when choosing mobile phases for chromatography.[11]
Q2: Can I use normal-phase chromatography for my PROTAC containing this linker?
A2: Yes, normal-phase chromatography can be an excellent option, especially if your PROTAC is less polar and shows poor retention or solubility in reverse-phase systems. Typical solvent systems for normal-phase chromatography include hexane/ethyl acetate or dichloromethane/methanol.
Q3: How can I confirm the identity and purity of my final PROTAC product?
A3: A combination of analytical techniques is essential:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and identify impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the final structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Analytical HPLC: To determine the purity of the final compound, often using UV detection at multiple wavelengths.
Q4: Are there any specific safety precautions I should take when handling PROTACs with this linker?
A4: While specific toxicity data for your PROTAC will be unique, it's good practice to handle all novel compounds with care. The unreacted linker, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, is classified as harmful if swallowed and causes skin and eye irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should always be worn. All work should be conducted in a well-ventilated fume hood.
Part 3: Data and Protocols
Table 1: Recommended Starting Conditions for Reverse-Phase HPLC Purification
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 100 Å | Good general-purpose column for lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol to avoid potential reactivity. |
| Gradient | 5-95% B over 20-30 minutes | A shallow gradient is recommended to improve resolution.[4] |
| Flow Rate | 1 mL/min (analytical), 20 mL/min (preparative) | Standard flow rates. Adjust based on column dimensions. |
| Detection | 214 nm, 254 nm | Common wavelengths for detecting organic molecules. |
| Temperature | 25-30 °C | To minimize on-column degradation. |
Protocol 1: Step-by-Step Guide for Small-Scale Purification using SPE
This protocol is intended for a rapid cleanup of a crude reaction mixture.
-
Equilibrate the SPE Cartridge:
-
Select a C18 SPE cartridge.
-
Wash the cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
Load the Sample:
-
Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DMSO, DMF).
-
Dilute the sample with the initial mobile phase to ensure binding to the stationary phase.
-
Load the diluted sample onto the equilibrated cartridge.
-
-
Wash:
-
Wash the cartridge with 2-3 column volumes of the initial mobile phase to remove highly polar impurities.
-
-
Elute:
-
Elute the PROTAC with a stronger solvent mixture (e.g., 50-100% acetonitrile in water with 0.1% formic acid). Collect fractions.
-
-
Analyze:
-
Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.
-
Part 4: Visualizations
Diagram 1: Decision Workflow for PROTAC Purification
Sources
- 1. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. News - Single [spirochem.com]
- 3. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Strategy of Chiral PROTACs in Discovery Stage Based on Analysis Platforms of UPCC-MS/MS and UPLC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Stability and Activity Challenges of PROTACs with Spirocyclic Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) featuring spirocyclic linkers. The introduction of spirocyclic motifs into PROTAC linkers is a sophisticated strategy aimed at improving metabolic stability and pre-organizing the molecule's conformation to facilitate productive ternary complex formation.[1][2] By reducing the number of rotatable bonds, these rigid linkers can decrease the entropic penalty paid upon binding and enhance physicochemical properties.[3][4]
However, this rigidity can be a double-edged sword, introducing unique challenges related to synthesis, cellular permeability, and the precise geometric requirements for effective protein degradation.[5][6] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate the complexities and unlock the full potential of your spirocyclic PROTACs.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by probable causes related to the spirocyclic linker and detailed, actionable solutions.
Problem 1: My spirocyclic PROTAC shows good binary binding to the target protein and E3 ligase, but I observe poor or no target degradation in cellular assays.
This is a common and frustrating issue where the individual components of the PROTAC are functional, yet the overall degradation machinery is not successfully hijacked. The root cause often lies in the geometry and dynamics of the ternary complex.
Potential Cause A: Suboptimal Ternary Complex Geometry
The rigidity of the spirocyclic linker, while beneficial for reducing conformational entropy, may lock the PROTAC into a conformation that is non-productive for ubiquitin transfer. The precise distance and orientation between the E3 ligase's ubiquitin-charged E2 enzyme and an accessible lysine residue on the target protein are critical.[7][8] A rigid linker might fail to achieve this required geometry.
Solution: Assess Ternary Complex Formation and Stability
-
In Vitro Ternary Complex Assays: Use biophysical techniques to confirm the formation and measure the stability of the Target-PROTAC-Ligase complex. A lack of positive cooperativity or a weak ternary interaction despite strong binary affinities points to a geometric mismatch.[3]
-
Computational Modeling: If available, use computational modeling to visualize the predicted ternary complex. This can reveal steric clashes or an unfavorable orientation of the target protein relative to the E3 ligase.[9]
-
Linker Modification: Synthesize analogs with altered spirocyclic scaffolds or different attachment points to the ligands. Even minor changes to the spirocycle's ring size or composition can subtly alter the exit vectors and overall geometry.[10]
dot
Caption: The trade-off between flexible and rigid spirocyclic linkers.
Problem 2: My spirocyclic PROTAC exhibits poor metabolic stability in liver microsome or hepatocyte assays.
While spirocyclic scaffolds are often incorporated to improve metabolic stability, they are not metabolically inert.[1] The quaternary spiro-carbon and adjacent atoms can still be sites of metabolism, or the scaffold may position other parts of the molecule for easier enzymatic attack.
Potential Cause A: Metabolism of the Spirocyclic Core
The spirocyclic ring system itself may be a substrate for cytochrome P450 (CYP) enzymes or other metabolic pathways. This is less common than metabolism of linear linkers but can occur, especially with strained ring systems or the presence of activating groups.
Potential Cause B: Unmasking of Ligand Soft Spots
The rigid conformation enforced by the spirocycle might expose a previously shielded metabolic "soft spot" on one of the protein-binding ligands. The linker's structure dictates how the entire molecule presents itself to metabolic enzymes.[6]
Solution: Conduct Metabolite Identification and Structural Modification
-
Metabolite Identification (MetID): Perform high-resolution liquid chromatography-mass spectrometry (LC-MS) on samples from in vitro metabolism assays (e.g., human liver microsomes) to identify the structures of major metabolites. This will pinpoint the exact site of metabolic liability.
-
Blocking Metabolism: Once a metabolic soft spot is identified, use standard medicinal chemistry strategies to block it. For example, if an aromatic ring on a ligand is being hydroxylated, install a fluorine atom at that position. If the spirocycle itself is being oxidized, consider synthesizing an analog with altered electronics or sterics near the site of metabolism.
-
Change E3 Ligase Ligand: In some cases, one E3 ligase ligand (e.g., a pomalidomide-based CRBN ligand) may be more metabolically labile than another (e.g., a VHL ligand).[11] If MetID shows the E3 ligase ligand is the primary site of metabolism, exploring an alternative ligase system could be a viable strategy.
| Assay | Purpose | Typical Readout |
| Human Liver Microsomes (HLM) | Assess Phase I (CYP-mediated) metabolism | Half-life (t½), Intrinsic Clearance (Clint) |
| Cryopreserved Hepatocytes | Assess Phase I and Phase II metabolism | Half-life (t½), Intrinsic Clearance (Clint) |
| Plasma Stability | Assess stability against plasma enzymes | Percent remaining over time |
| Metabolite Identification | Identify structure of metabolic products | Mass shift (Δm/z), Fragmentation pattern |
Caption: Key in vitro assays for assessing PROTAC stability.
Problem 3: The spirocyclic PROTAC has poor cellular permeability and/or high efflux.
PROTACs already challenge the conventional rules for drug-likeness due to their high molecular weight.[12][13] While a rigid spirocyclic linker can improve certain properties, it can also negatively impact permeability if it results in a conformation with a large, rigid polar surface area (PSA) or if it becomes a substrate for efflux transporters like P-gp.
Potential Cause A: High Conformational Rigidity and PSA
Unlike flexible linkers that can transiently adopt more compact, "chameleonic" conformations to pass through the cell membrane, a rigid spirocyclic linker may be permanently locked in a shape with a high PSA, hindering passive diffusion.[9][14]
Potential Cause B: Efflux Transporter Recognition
The specific three-dimensional shape presented by the spirocyclic PROTAC may be an ideal substrate for active efflux transporters, which pump the compound out of the cell before it can reach its target.[6]
Solution: Evaluate Permeability and Modulate Physicochemical Properties
-
Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion and Caco-2 assays to evaluate both permeability and active efflux (by comparing transport in the presence and absence of efflux inhibitors).
-
Modulate logP/logD: While increasing lipophilicity can sometimes improve permeability, it can also increase metabolic liability and off-target effects. The goal is to find a balance. Modifying parts of the PROTAC distal to the key binding interfaces can tune these properties without sacrificing potency.
-
Introduce "Chameleonic" Properties: If rigidity is the issue, consider designing a next-generation linker that combines a rigid spirocyclic core with short, flexible elements. This may restore some conformational adaptability, allowing the molecule to shield polar groups during membrane transit.[14]
Problem 4: The synthesis of the spirocyclic linker or the final PROTAC is complex, low-yielding, and difficult to scale.
One of the most significant practical disadvantages of spirocyclic scaffolds is their synthetic complexity compared to linear PEG or alkyl chains.[15][16] This can slow down the iterative design-synthesis-test cycle that is crucial for PROTAC optimization.
Potential Cause A: Multi-step, Low-Yielding Synthesis of the Spirocyclic Core
The construction of the spirocyclic building block itself often requires a lengthy synthetic route, which can be a major bottleneck.
Potential Cause B: Steric Hindrance in Coupling Reactions
The rigid, three-dimensional nature of the spirocyclic linker can cause steric hindrance during the final coupling steps to the warhead or E3 ligase ligand, leading to low yields and difficult purifications.[17]
Solution: Streamline Synthesis and Explore Alternative Chemistries
-
Source Commercial Building Blocks: Whenever possible, design linkers around commercially available spirocyclic cores to minimize synthetic effort.
-
Optimize Coupling Conditions: Systematically screen different coupling reagents (e.g., HATU, COMU), bases, solvents, and temperatures to improve the efficiency of sterically hindered coupling reactions.
-
Convergent Synthesis: Design the overall synthetic route to be as convergent as possible, where the complex spirocyclic linker is prepared separately and then coupled to the two ligands in the final steps. This is often more efficient than building the molecule linearly.
-
Click Chemistry: If feasible, incorporate "click" chemistry handles (e.g., an azide and an alkyne) onto the spirocyclic core and the ligands. The high efficiency and orthogonality of reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can overcome many challenges associated with traditional coupling methods.[10]
dot
Caption: A decision workflow for troubleshooting spirocyclic PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using a spirocyclic linker in a PROTAC?
The main reason is to introduce conformational rigidity.[4] This pre-organizes the PROTAC into a more defined shape, which can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency. This rigidity can also shield the linker from metabolic enzymes, improving its half-life compared to more flexible alkyl or PEG linkers.[1][2]
Q2: What are the main potential drawbacks of using a spirocyclic linker?
The primary drawbacks are:
-
Synthetic Complexity: They are generally more difficult and time-consuming to synthesize than linear linkers.[5][15]
-
Geometric Mismatch: The fixed conformation may not be optimal for productive ternary complex formation, leading to a loss of degradation activity.[6]
-
Poor Physicochemical Properties: While intended to improve properties, a rigid structure can sometimes lead to poor solubility or low permeability if it presents a high polar surface area.[13]
Q3: How does a spirocyclic linker generally affect the DMPK (Drug Metabolism and Pharmacokinetics) properties of a PROTAC?
-
Metabolism: Often improves metabolic stability by replacing metabolically vulnerable linear chains. However, the spirocycle itself can be a site of metabolism.[1][6]
-
Permeability: The effect is variable. It can improve permeability by encouraging a more compact shape but can also hinder it if the resulting conformation is too rigid and polar.[9]
-
Solubility: Can be modulated. The introduction of heteroatoms (e.g., in azaspirocycles) can improve solubility compared to purely carbocyclic systems.[1]
-
Distribution: The rigid structure can influence tissue distribution and protein binding, which must be empirically evaluated.
Q4: Are there specific spirocyclic scaffolds that are preferred for PROTAC linkers?
Yes, scaffolds like azaspiro[3.3]heptane, piperidine- and piperazine-based spirocycles are commonly used.[1] These are popular because they often have more established synthetic routes and the nitrogen atoms provide handles for connecting to the rest of the PROTAC, while also potentially improving solubility and physicochemical properties.
Q5: If my spirocyclic PROTAC fails, should I immediately switch to a flexible linker?
Not necessarily. First, use the troubleshooting guide above to diagnose the specific reason for failure. If the issue is a clear geometric mismatch that cannot be solved by modifying the spirocycle, then exploring a more flexible linker is a logical next step. However, if the issue is metabolism or permeability, it might be better to design a second-generation spirocyclic linker that addresses that specific liability while retaining the benefits of conformational constraint.
References
-
[No Author]. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. [Link]
-
Carona, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Carona, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Carona, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]
-
Zhao, H. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. [Link]
-
[No Author]. (2022). Tackling the DMPK challenges of developing PROTAC drugs. Drug Discovery and Development. [Link]
-
Scapozza, L., et al. (2023). Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. MDPI. [Link]
-
Turelli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
[No Author]. (n.d.). Effect of the linker's site of attachment on PROTAC stability.... ResearchGate. [Link]
-
Forlani, G., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. ResearchGate. [Link]
-
Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]
-
[No Author]. (2024). Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations. ChemRxiv. [Link]
-
Forlani, G., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PubMed Central. [Link]
-
[No Author]. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. eScholarship. [Link]
-
Turelli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Turelli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
-
Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. R Discovery. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. News - Single [spirochem.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader | MDPI [mdpi.com]
- 15. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address one of the most persistent challenges in the development of Proteolysis Targeting Chimeras (PROTACs): aggregation. This guide focuses specifically on the critical role of the chemical linker in driving or mitigating this issue, providing field-proven insights and actionable protocols to help you diagnose and resolve aggregation in your experiments.
Introduction: The Aggregation Challenge in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2][] A PROTAC consists of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[4][5] This elegant mechanism relies on the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[6][7]
However, the very nature of PROTACs—often large, complex molecules that fall into the "beyond rule of five" chemical space—makes them susceptible to poor solubility and a high tendency to aggregate.[8][9] Aggregation can sequester the PROTAC, reducing its effective concentration, leading to diminished efficacy, experimental artifacts, and significant hurdles in formulation and clinical development.[8][]
The linker is far more than a passive spacer; it is a primary determinant of a PROTAC's physicochemical properties.[1][11] Its length, composition, flexibility, and polarity critically influence solubility, cell permeability, and the stability of the ternary complex.[2][][12] Understanding the linker's role is therefore paramount to overcoming aggregation challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is aggregating even though I used a hydrophilic PEG linker. Why is this happening?
A1: This is a common and important issue. While polyethylene glycol (PEG) linkers are incorporated to enhance hydrophilicity and water solubility, aggregation can still occur for several reasons.[4][13] The overall hydrophobicity of the PROTAC, which is heavily influenced by the warhead (POI ligand) and the E3 ligase ligand, can overpower the solubilizing effect of the PEG chain.[14] Furthermore, the high flexibility of a long PEG linker can allow the hydrophobic regions of the two ligands to fold back and interact, leading to self-association and aggregation.[13] Finally, at high concentrations, any PROTAC can exceed its intrinsic solubility limit and precipitate.[13]
Q2: How do alkyl-based linkers typically influence aggregation compared to PEG-based linkers?
A2: Alkyl and PEG linkers represent two extremes in terms of hydrophobicity.
-
Alkyl-based linkers , composed of saturated hydrocarbon chains, are highly hydrophobic.[1] This hydrophobicity can cause the PROTACs to self-associate in aqueous environments through a process known as hydrophobic collapse, effectively forming micelle-like colloidal aggregates.[][15] This sequesters the PROTAC from the cytosol, drastically reducing the free concentration available to form the ternary complex.[]
-
PEG-based linkers are hydrophilic due to the repeating ethylene glycol units. They attract a shell of ordered water molecules, which can screen electrostatic repulsions and shield the hydrophobic parts of the PROTAC, thereby preventing aggregation and improving aqueous solubility.[1][] However, this comes at the cost of high conformational flexibility, which can be an entropic penalty against forming a stable ternary complex.[][12]
Q3: What is the "hook effect" and how does it relate to aggregation or solubility issues?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the required ternary complex.[16] While not directly caused by aggregation, the conditions that lead to the hook effect (high local concentrations) are also conducive to aggregation, and both phenomena can result in a false-negative assessment of a PROTAC's potency.
Q4: Can the linker's attachment point on the ligands affect aggregation?
A4: Absolutely. The attachment point, or "exit vector," is a critical design parameter.[13][17] An improperly positioned linker can expose hydrophobic patches on the PROTAC molecule, creating surfaces that promote self-association and aggregation. A strategically placed linker can help shield these hydrophobic regions, improving the molecule's overall solubility and "drug-like" properties.[13]
Q5: Is a longer linker always better for preventing aggregation?
A5: Not necessarily. Linker length optimization is a delicate balance. While a longer PEG linker can increase hydrophilicity, an excessively long linker may not be beneficial and can sometimes lead to reduced efficacy due to a high entropic penalty for binding.[12][13] For alkyl linkers, increasing the length directly increases hydrophobicity, which often worsens aggregation. The optimal linker length is one that is just sufficient to span the distance between the POI and E3 ligase for productive ternary complex formation without introducing unfavorable physicochemical properties.[12][18]
Troubleshooting Guide: From Diagnosis to Resolution
This guide provides a systematic approach to identifying, characterizing, and mitigating PROTAC aggregation.
Part 1: Detecting and Characterizing Aggregation
Before you can solve the problem, you must confirm its existence and nature. Visual inspection for cloudiness is a start, but it is not sensitive enough for sub-visible aggregates that can still confound experimental results.[8]
Recommended Workflow for Aggregation Detection
Caption: A logical workflow for troubleshooting PROTAC aggregation.
Key Biophysical Techniques
-
Dynamic Light Scattering (DLS): This is the frontline technique for detecting aggregation. It measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.[8] It is fast, requires low sample volume, and provides immediate insight into the quality of your PROTAC solution.
DLS Parameter Ideal Result (Monomeric) Indication of Aggregation Z-Average (nm) Small, consistent with calculated molecular dimensions. Large and variable hydrodynamic radius. Polydispersity Index (PDI) < 0.2 > 0.3, indicating a broad distribution of sizes. Size Distribution Plot A single, narrow peak. Multiple peaks or a very broad peak. -
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. Aggregates, being larger, will travel through the column faster and elute earlier than the monomeric PROTAC. This technique is excellent for quantifying the percentage of aggregated species.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful method that monitors the sedimentation of molecules under centrifugal force. It can provide detailed information about the size, shape, and stoichiometry of protein-PROTAC complexes and aggregates in solution.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about PROTACs and their aggregates, helping to elucidate the specific intermolecular interactions that drive self-association.[19][20]
Part 2: Strategies for Mitigation and Optimization
Once aggregation is confirmed, the following strategies, from simple formulation adjustments to complex chemical redesign, can be employed.
A. Formulation and Buffer Optimization
Before resynthesizing your PROTAC, simple changes to the experimental buffer can often resolve aggregation.
-
Adjust Buffer pH: Proteins and complex molecules are often least soluble at their isoelectric point (pI). Adjusting the buffer pH away from the pI can increase net charge and electrostatic repulsion, preventing aggregation.[8]
-
Screen Salt Concentration: The ionic strength of the buffer affects electrostatic interactions. Systematically screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition that stabilizes your PROTAC.[8][21]
-
Use Additives and Excipients:
-
Reducing Agents: For PROTACs or target proteins with solvent-exposed cysteine residues, adding a reducing agent like DTT or TCEP (1-5 mM) can prevent the formation of disulfide-linked aggregates.[8]
-
Solubilizing Agents: Consider incorporating excipients like non-ionic surfactants (e.g., 0.01% Polysorbate 20) or polymers (e.g., HPMCAS, PVP) to enhance solubility.[8]
-
B. Linker Redesign: The Core Strategy
If formulation changes are insufficient, the linker itself must be re-engineered. The goal is to find a balance between preventing aggregation and maintaining a productive conformation for ternary complex formation.[2][13]
Caption: Key chemical strategies for linker redesign to mitigate aggregation.
-
Shift from Hydrophobic to Hydrophilic Linkers: The most common first step is to replace hydrophobic alkyl chains with more hydrophilic PEG-based linkers.[1][] Even replacing two methylene groups with oxygen atoms can dramatically improve properties by breaking up the hydrophobic chain and altering conformational preferences.[20]
-
Incorporate Rigid Structural Elements: Highly flexible linkers can be detrimental. Incorporating rigid moieties like piperazine, piperidine, or other cycloalkane structures can significantly improve solubility and metabolic stability.[1][13][18] These rigid elements "pre-organize" the PROTAC into a more favorable conformation, reducing the entropic penalty of forming the ternary complex.[18]
-
Systematic Length Optimization: The distance between the POI and E3 ligase is critical.[] Synthesize a small library of PROTACs where the linker length is systematically varied (e.g., by 2-3 atoms at a time) to empirically determine the optimal length that maximizes degradation potency while minimizing aggregation.[18]
-
Re-evaluate the Exit Vector: Computational modeling or analysis of ligand-protein crystal structures can help identify alternative solvent-exposed positions for linker attachment.[17] A different exit vector may better shield hydrophobic regions of the PROTAC, leading to improved solubility.
| Linker Type | Primary Cause of Aggregation | Mitigation Strategy | Key Considerations |
| Alkyl Chains | Hydrophobic collapse; self-association into micelles.[] | Replace with PEG units or incorporate polar groups. | May be required for cell permeability; balance is key. |
| PEG Chains | Overall molecular hydrophobicity; linker flexibility allowing ligands to interact.[13] | Shorten the PEG chain; introduce rigid elements. | Too much rigidity can prevent ternary complex formation. |
| Poor Exit Vector | Exposure of hydrophobic patches on the PROTAC surface.[13] | Re-design linker attachment point based on structural data. | Requires synthetic chemistry and potentially computational modeling. |
C. Handling and Storage Best Practices
Sometimes, aggregation is induced by improper handling.
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots of your PROTAC stock solutions and store them at -80°C.
-
Flash-Freeze: Freeze aliquots rapidly in liquid nitrogen to prevent the formation of large ice crystals that can promote aggregation.
-
Filter Solutions: Before use, especially in sensitive biophysical assays, filter the PROTAC solution through a 0.22 µm filter to remove any pre-existing particulate matter.[8]
Experimental Protocol: Dynamic Light Scattering (DLS)
This protocol provides a standardized method for assessing the aggregation state of a PROTAC solution.
Objective: To determine the hydrodynamic radius and polydispersity of a PROTAC sample in solution.
Materials:
-
PROTAC sample (dissolved in an appropriate solvent like DMSO, then diluted)
-
Assay buffer (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter
-
DLS instrument (e.g., Malvern Zetasizer, Wyatt Technology DynaPro)
-
Low-volume quartz or disposable cuvette
Methodology:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
-
Set the measurement parameters: select the correct dispersant (your buffer), set the equilibration temperature (e.g., 25°C), and choose the appropriate scattering angle (typically 173° for backscatter instruments).
-
-
Sample Preparation (Critical Step):
-
Prepare the final PROTAC solution by diluting the stock into the filtered assay buffer. The final concentration should be high enough for detection but low enough to avoid concentration-dependent aggregation (a typical starting range is 1-10 µM). The final DMSO concentration should be low (<1%) and consistent across all samples.
-
Gently mix the solution by pipetting. Do not vortex , as this can induce aggregation.
-
Centrifuge the final sample at >10,000 x g for 10 minutes to pellet any large, pre-existing aggregates or dust.
-
-
Measurement:
-
Carefully transfer the supernatant from the centrifuged sample into a clean, dust-free cuvette. Ensure there are no bubbles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate at the set temperature for at least 2 minutes.
-
Perform the measurement. Typically, this involves 10-15 runs of 10 seconds each. The instrument software will automatically average the results.
-
-
Data Analysis:
-
Examine the Correlation Function: It should show a smooth, single exponential decay. A noisy or complex decay suggests polydispersity or instability.
-
Analyze the Size Distribution Report: Look at the Z-Average size, the Polydispersity Index (PDI), and the intensity/volume distribution plots as described in the table in Part 1.
-
Interpretation: A monodisperse sample with a low PDI (<0.2) and a size consistent with the PROTAC monomer is considered ideal. A high PDI (>0.3) and/or the presence of larger species indicates aggregation.
-
References
-
Sartorius. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]
-
JoVE. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]
-
Oxford Global. (2023, October 19). Biophysical Tools for the Design and Development of PROTACs. Retrieved from [Link]
-
Westlin, O. (2021). Development of biophysical methods for characterization of PROTACs. DiVA portal. Retrieved from [Link]
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Troup, R. I., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of action of PROTAC, molecular glues, and hydrophobic.... Retrieved from [Link]
-
Maple, H. J., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability.... Retrieved from [Link]
-
Biopharma PEG. (n.d.). PROTAC Linkers, PEG Linkers Supply. Retrieved from [Link]
-
Lee, H., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of action of PROTACs. Retrieved from [Link]
-
JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]
-
Li, Y., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics. Retrieved from [Link]
-
Maple, H. J., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
SeraNovo. (2023, November 22). Overcoming Formulation Challenges in Targeted Protein Degraders. Retrieved from [Link]
-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
-
An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Retrieved from [Link]
-
Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
Zhao, L., et al. (2021). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Zhang, C., et al. (2022). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. Journal of Controlled Release. Retrieved from [Link]
-
ResearchGate. (n.d.). a Conceptual diagram of hydrophobic tags and the degradation mechanism.... Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
-
FASEB. (2024). How PROTAC Degraders Work: Molecular Recognition and Design Principles. Retrieved from [Link]
-
Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Biomedicines. Retrieved from [Link]
-
Bitesize Bio. (2023, March 22). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. Retrieved from [Link]
-
Mares, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. seranovo.com [seranovo.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oxfordglobal.com [oxfordglobal.com]
- 20. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Investigating Off-Target Effects of PROTACs Featuring Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating Proteolysis-Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) specifically tailored to understanding and mitigating off-target effects, with a focus on PROTACs incorporating the Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate moiety.
This spirocyclic linker element, while offering favorable physicochemical properties and conformational rigidity, can influence the formation and stability of the ternary complex in ways that may lead to unintended protein degradation. This guide is designed to provide both the conceptual framework and the practical workflows necessary to identify, validate, and troubleshoot these potential off-target liabilities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the mechanisms and investigation of PROTAC off-target effects.
Q1: What are the primary sources of off-target effects in PROTACs?
Off-target effects in PROTACs are unintended degradation events that can arise from several sources. Unlike traditional small-molecule inhibitors, the event-driven pharmacology of PROTACs introduces unique mechanisms for off-target activity[1].
-
Off-Target Binding of the "Warhead": The ligand targeting your Protein of Interest (POI) may have affinity for other proteins with similar binding pockets, leading to their degradation.
-
Off-Target Binding of the E3 Ligase Ligand: Ligands for E3 ligases, such as pomalidomide for Cereblon (CRBN), can independently induce the degradation of endogenous proteins, like certain zinc-finger (ZF) proteins[2][3][4].
-
Ternary Complex-Dependent Off-Targets ("Neosubstrates"): The formation of the POI-PROTAC-E3 ligase complex can create novel protein-protein interaction surfaces. These new surfaces can recruit and ubiquitinate "bystander" proteins that do not independently bind to the warhead or the E3 ligase ligand[3].
-
Linker-Mediated Interactions: The linker itself is not merely a passive connector. Its length, rigidity, and chemical composition can influence protein-protein interactions within the ternary complex, potentially stabilizing off-target complexes or creating new, unintended binding events[1].
Diagram: Origins of PROTAC Off-Target Effects
Caption: Potential pathways leading to on-target vs. off-target protein degradation.
Q2: How can the this compound linker moiety contribute to off-target effects?
While this specific linker is primarily a structural component, its properties can indirectly influence selectivity. This compound is a PROTAC linker used in the synthesis of PROTACs[5][6]. Its key features are:
-
Rigidity: The spirocyclic core restricts the conformational flexibility of the linker. This can be advantageous, as it reduces the entropic penalty of forming the ternary complex[1]. However, this same rigidity might pre-organize the PROTAC into a conformation that favors binding to an off-target protein over the intended POI.
-
Vectorial Properties: The exit vector from the spirocycle dictates the trajectory of the linker towards the warhead. A suboptimal exit vector can lead to steric clashes in the on-target ternary complex while inadvertently enabling a productive conformation with an off-target protein.
-
Physicochemical Properties: While generally designed to improve properties like solubility and cell permeability, the linker still contributes to the overall surface of the PROTAC. It could participate in non-specific hydrophobic or hydrogen-bonding interactions that stabilize an off-target ternary complex.
The key takeaway is that the linker is an active component in defining the geometry and stability of the ternary complex, which is a critical determinant of degradation selectivity[7][8].
Q3: What is the "hook effect" and how does it relate to off-target pharmacology?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation[7][9]. This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation[3][9][10].
This relates to off-target effects in two ways:
-
Operating at excessively high concentrations to overcome a hook effect for your POI may push the PROTAC into a concentration range that is effective for degrading a lower-affinity off-target.
-
The formation of high-concentration binary complexes could lead to off-target pharmacology independent of degradation, such as inhibiting the POI or sequestering the E3 ligase from its native substrates[3].
Always perform a wide dose-response curve (e.g., 0.1 nM to 30 µM) to identify the optimal degradation concentration (DC50) and observe any potential hook effect[9][10][11].
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Problem 1: Significant degradation of unintended proteins is observed in my global proteomics data.
This is a classic sign of off-target activity. The goal is to determine the source of this activity and validate the findings.
| Possible Cause | Recommended Action | Scientific Rationale |
| Suboptimal PROTAC Concentration | 1. Perform a detailed dose-response experiment (e.g., 10-point curve from 1 nM to 10 µM) and analyze both on-target and key off-target degradation by Western blot or targeted proteomics.[3] 2. Select the lowest concentration that provides maximal on-target degradation (Dmax) for future experiments. | Off-target proteins often have lower-affinity interactions with the PROTAC. By titrating to a minimal effective concentration, you can often find a therapeutic window where on-target degradation is maximized and off-target effects are minimized.[3] |
| Warhead or E3 Ligand Off-Targeting | 1. Synthesize control compounds: a) The warhead attached to a non-binding E3 ligand mimic. b) The E3 ligand-linker portion alone. 2. Test these controls in your global proteomics workflow. | This deconvolution strategy helps isolate the source of the off-target effect. If the warhead control degrades the off-target, the issue is warhead selectivity. If the E3 ligase portion is active, it may be a known or novel "neosubstrate" of that ligase.[2] |
| Ternary Complex "Neosubstrate" | 1. Perform a Cellular Thermal Shift Assay (CETSA) or other target engagement assays to see if the PROTAC stabilizes the off-target protein.[12] 2. Conduct co-immunoprecipitation (Co-IP) experiments to see if the off-target protein is pulled down with the E3 ligase in a PROTAC-dependent manner. | If the PROTAC does not directly engage the off-target but still causes its degradation, this points towards a ternary complex-dependent mechanism where the off-target is a "bystander" recruited to the on-target complex.[3] |
Problem 2: Unexpected cell toxicity is observed at effective degradation concentrations.
Toxicity can result from on-target or off-target effects. Differentiating between them is critical.
| Possible Cause | Recommended Action | Scientific Rationale |
| On-Target Toxicity | 1. Perform a rescue experiment: Transfect cells with a degradation-resistant mutant of your POI (e.g., by mutating the binding site or key lysine residues). 2. Treat with the PROTAC. If the toxicity is reversed, it is on-target.[11] | This is the gold standard for confirming that a phenotype is due to the degradation of the intended target protein. |
| Off-Target Toxicity | 1. Correlate toxicity with off-target degradation: In your dose-response experiments, does the concentration causing toxicity (e.g., from an MTT or CellTiter-Glo assay) match the degradation profile of an off-target protein?[12] 2. Use orthogonal controls: Test a structurally distinct PROTAC that degrades the same POI but uses a different linker or warhead. If the toxicity is absent, it is likely linked to the specific off-targets of your original molecule. | If toxicity is caused by the degradation of an off-target, it should track with that protein's DC50, not necessarily the POI's DC50. Using a different chemical scaffold helps confirm the phenotype is not target-related. |
| Compound Instability / Metabolite Toxicity | 1. Assess compound stability in cell media and lysates over the course of the experiment using LC-MS. 2. Ensure proper storage and handling of the PROTAC. Prepare fresh dilutions for each experiment.[10] | PROTACs can be large and complex molecules susceptible to degradation. A toxic metabolite could be the source of the observed cytotoxicity. |
Part 3: Key Experimental Protocols
This section provides detailed workflows for essential experiments in off-target investigation.
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This workflow is the cornerstone for discovering unintended degradation events.[12][13]
Diagram: Global Proteomics Workflow
Caption: Workflow for identifying PROTAC off-targets using mass spectrometry.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line to ~70-80% confluency.
-
Treat cells with your PROTAC at a predetermined concentration (e.g., the concentration giving >80% degradation of the POI).
-
Crucial Controls: Include a vehicle-only control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase or a version with a scrambled warhead).[12]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
3. Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides overnight using trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data using either data-dependent (DDA) or data-independent (DIA) acquisition mode.
5. Data Analysis:
-
Process the raw mass spectrometry data using a software package like MaxQuant or Spectronaut.
-
Perform label-free quantification to determine the relative abundance of proteins across samples.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to both the vehicle and negative control samples.
Scientist's Note: A robust off-target "hit" should be significantly downregulated compared to the vehicle control and show no degradation in the negative control PROTAC sample. This helps distinguish true degradation from other effects.
Protocol 2: Western Blot for Validation of Off-Target Hits
This is an essential, low-throughput method to confirm the results from your proteomics screen.[12]
1. Sample Preparation:
-
Prepare cell lysates as described in the proteomics protocol from cells treated with a dose-response of your PROTAC.
2. SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your off-target "hit" overnight at 4°C.
-
Crucially, also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
4. Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the off-target protein signal to the loading control.
References
- BenchChem. (2025). Troubleshooting PROTAC CRABP-II Degrader-1 experiments.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting PROTAC IDO1 Degrader-1 experiments.
- BenchChem. (2025). Common problems in PROTAC experiments and how to avoid them.
-
MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]
-
Donlic, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]
- BenchChem. (2025). Technical Support Center: Off-Target Effects of PROTACs.
-
Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology. [Link]
-
Pachl, F., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Scientific Reports. [Link]
-
Moreau, K., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
-
Moreau, K., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]
-
Wikipedia. Proteolysis-targeting chimera. [Link]
-
Broad Institute. (2023). Proteolysis-targeting chimeras with reduced off-targets. [Link]
-
MedChemExpress. This compound (Japanese). [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. [Link]
-
The Scientist. (2023). Overcoming Roadblocks in PROTAC Characterizations. [Link]
-
R Discovery. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]
-
ResearchGate. (2021). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. [Link]
-
Jin, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
Chen, Z., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. Frontiers in Pharmacology. [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]
-
eLife. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. [Link]
-
PubMed. (2023). Proteolysis-targeting chimeras with reduced off-targets. [Link]
-
Kim, T., & Park, S. B. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry – A European Journal. [Link]
-
MedChemExpress. This compound (Chinese). [Link]
-
Al-Awaida, W., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceuticals. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Navigating Steric Hindrance in PROTAC Synthesis with Bulky Linkers
Welcome to the technical support center dedicated to addressing a critical challenge in Proteolysis Targeting Chimera (PROTAC) development: overcoming steric hindrance, especially when employing bulky or complex linkers. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and evaluation of PROTACs. Here, we dissect the root causes of sterically driven synthesis failures and provide actionable, field-proven solutions to navigate these complex molecular architectures.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC synthesis, and why are bulky linkers particularly problematic?
A1: Steric hindrance refers to the spatial congestion caused by the physical presence of atoms or molecular groups that obstructs a chemical reaction.[1] In PROTAC synthesis, this commonly occurs during the final coupling steps where a pre-functionalized linker is conjugated to either the target protein's warhead or the E3 ligase ligand.[1] The inherent bulk of these two recognition motifs can physically block the reactive functional groups from approaching each other, leading to low or no yield of the final PROTAC molecule.[2] Bulky linkers, which may be designed to impart specific physicochemical properties or to span a large distance between the target protein and the E3 ligase, can exacerbate this issue by adding their own spatial demands to an already crowded reaction environment.
Q2: My individual components (warhead, linker, E3 ligase ligand) are stable and soluble. Why is the final coupling reaction failing?
A2: A common pitfall is assuming that the success of individual component synthesis will translate to the final coupling. The primary reason for failure at this stage is often steric hindrance around the reactive sites.[2] The three-dimensional structures of the warhead and the E3 ligase ligand create "steric shields" that can prevent the reactive ends of the linker from achieving the necessary proximity and orientation for bond formation. This is a classic challenge in PROTAC synthesis due to their large and complex nature.[3]
Q3: How does the choice of linker composition (e.g., PEG vs. alkyl chains) influence steric hindrance during synthesis and PROTAC function?
A3: The composition of the linker plays a pivotal role in both the synthetic accessibility and the biological activity of a PROTAC.
-
Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, which can improve the solubility of the final PROTAC.[2] Their flexibility can also be advantageous in allowing the warhead and E3 ligase ligand to adopt a productive orientation for ternary complex formation.[] However, very long PEG chains can sometimes lead to reduced cell permeability.[5]
-
Alkyl chains are more hydrophobic and can be synthetically straightforward to incorporate.[2] The ease of systematically adjusting their length makes them a popular choice for initial structure-activity relationship (SAR) studies.[2][6]
-
Rigid linkers , often containing cyclic structures like piperazine or piperidine, reduce the conformational flexibility of the PROTAC.[5] This can be beneficial in "pre-organizing" the molecule into an active conformation, potentially increasing the stability of the ternary complex.[5][7] From a synthetic standpoint, their defined shapes can sometimes be easier to model and predict potential steric clashes.
Q4: Can computational modeling help in predicting and mitigating steric hindrance issues?
A4: Absolutely. In silico tools are becoming increasingly valuable for the rational design of PROTACs.[1][8] Computational modeling can be used to:
-
Predict Ternary Complex Formation: Model the three-dimensional structure of the target protein, PROTAC, and E3 ligase complex to identify potential steric clashes.[8][9]
-
Optimize Linker Design: Virtually screen different linker lengths, compositions, and attachment points to find optimal geometries that minimize steric hindrance and promote stable ternary complex formation.[10]
-
Guide Synthetic Strategy: By identifying potentially problematic couplings beforehand, you can prioritize synthetic routes that are more likely to succeed.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield in the Final Amide Coupling Step
This is one of the most common hurdles in PROTAC synthesis, often directly attributable to steric hindrance.
Potential Causes & Solutions:
-
Insufficiently Reactive Coupling Reagent: Standard coupling reagents like EDC/HOBt may not be potent enough to overcome the high activation energy barrier of a sterically hindered reaction.[2]
-
Steric Crowding Preventing Nucleophilic Attack: The sheer size of the binding moieties can physically prevent the reactive groups from coming close enough to react.[2]
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction (e.g., 40-50 °C) can provide the necessary energy to overcome the steric barrier.[2] Microwave heating can be particularly effective for significantly reducing reaction times while overcoming this barrier.[2]
-
Solution 2: Optimize Solvent and Base: Use a high-boiling point, polar aprotic solvent like DMF or NMP to ensure all components remain fully solvated.[2] Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to activate the coupling reagent without competing in the reaction.[2]
-
Solution 3: Convert to a More Reactive Intermediate: In cases of extreme steric hindrance, converting the carboxylic acid to a more reactive species like an acyl fluoride using a reagent such as TFFH can dramatically improve yields where other methods fail.[2]
-
-
Suboptimal "Exit Vector": The point of attachment for the linker on the warhead or E3 ligase ligand is crucial. An incorrectly chosen exit vector can lead to a conformation where the reactive groups are buried or pointed away from each other.
-
Solution: Analyze the crystal structures of your ligands bound to their respective proteins to identify alternative, solvent-exposed positions for linker attachment.[9] Re-synthesis with a different attachment point can fundamentally alter the geometry and relieve steric clashes.
-
Workflow for Overcoming Steric Hindrance in Synthesis
Caption: Troubleshooting workflow for low-yield PROTAC coupling reactions.
Problem 2: PROTAC Binds to Target and E3 Ligase Individually but Fails to Induce Degradation
This indicates a failure to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase), often due to steric clashes between the two proteins.[2][12]
Potential Causes & Solutions:
-
Suboptimal Linker Length: A linker that is too short will physically prevent the two proteins from binding simultaneously due to steric clashes.[][13] Conversely, a linker that is too long may not effectively bring the proteins into proximity for ubiquitination.[13]
-
Incorrect Linker Rigidity: A highly flexible linker might allow for initial binding but fail to hold the ternary complex in a stable conformation for ubiquitin transfer. A linker that is too rigid may not allow for the necessary conformational adjustments for the proteins to bind.[7]
-
Solution: Experiment with different linker compositions. If a flexible PEG linker fails, try a more rigid linker containing a piperazine or piperidine ring to reduce conformational entropy and promote a more stable complex.[5]
-
-
Unfavorable Protein-Protein Interactions: Even with an optimal linker, the surfaces of the target protein and E3 ligase may have repulsive interactions (e.g., charge-charge repulsion) that destabilize the ternary complex.
-
Solution: This is a more challenging issue to address and may require selecting a different E3 ligase or redesigning the warhead to alter the orientation of the target protein. Computational modeling can be particularly insightful here.[9]
-
PROTAC Mechanism of Action and Points of Failure
Caption: The PROTAC mechanism and key failure points due to steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is suitable for sterically hindered couplings.
Materials:
-
Carboxylic acid-functionalized component (1.0 equiv)
-
Amine-functionalized component (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized component to the reaction mixture.
-
Allow the reaction to stir at room temperature. If steric hindrance is high, the reaction may be gently heated (e.g., to 40-50 °C).
-
Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot for Assessing PROTAC-Induced Protein Degradation
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS. Add cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the ECL substrate, and image the chemiluminescence.
-
Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities and normalize the target protein band intensity to the loading control for each lane to determine the extent of degradation.
References
-
National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Modeling of PROTAC Ternary Complexes and Linker Design. Retrieved from [Link]
-
Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Impact of linker length on the activity of PROTACs. Retrieved from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 25). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of PROTACs with Spirocyclic Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols focused on the strategic use of spirocyclic linkers to enhance the cellular permeability of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Permeability Paradox and the Spirocyclic Solution
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] A critical hurdle in PROTAC development is achieving sufficient cell permeability.[5][6] Their high molecular weight (MW) and topological polar surface area (TPSA) often place them "beyond the Rule of Five" (bRo5), hindering their ability to passively diffuse across the lipid bilayer of the cell membrane.[7][8][9]
A promising strategy to overcome this challenge is the incorporation of spirocyclic motifs into the linker. By introducing conformational rigidity, these linkers can pre-organize the PROTAC into a three-dimensional shape that is more favorable for membrane transit. This guide will explore the science, application, and troubleshooting of this advanced design strategy.
Part 1: Foundational FAQs
This section addresses high-level questions regarding the role and mechanism of spirocyclic linkers in PROTAC design.
Q1: What is the primary mechanism by which spirocyclic linkers are thought to improve PROTAC cell permeability?
A: The leading hypothesis is that spirocyclic linkers improve cell permeability by promoting a "molecular chameleon" effect.[4][10] They lock the PROTAC into a more rigid, folded conformation.[7] This pre-organized state can shield polar functional groups, reducing the solvent-accessible 3D polar surface area (3D-PSA).[10][11][12] A lower 3D-PSA is energetically more favorable for crossing the non-polar lipid membrane. In essence, the spirocycle helps the PROTAC adopt a compact, less polar shape in the membrane environment, while it can still open up to a more extended, bioactive conformation in the aqueous cytosol to form the necessary ternary complex.[10][13]
Q2: How do spirocyclic linkers differ from common flexible linkers like PEG or alkyl chains?
A: The key difference lies in conformational freedom.
-
Flexible Linkers (PEG/Alkyl): These linkers have a high number of rotatable bonds, leading to a multitude of possible conformations in solution.[8][11] While they can sometimes adopt folded states through intramolecular hydrogen bonds, they often exist in more extended, floppy conformations that increase the 3D-PSA and are entropically penalized upon entering the cell membrane.[11][]
-
Spirocyclic Linkers: These linkers introduce rigid, three-dimensional scaffolds.[15] This rigidity reduces the number of accessible conformations, minimizing the entropic cost of membrane passage and increasing the probability of the PROTAC being in a permeability-favored state.[7]
Q3: Are there potential downsides to using a highly rigid spirocyclic linker?
A: Yes, while rigidity can enhance permeability, it can also present challenges. An overly rigid linker might prevent the PROTAC from achieving the optimal geometry required for productive ternary complex formation between the target protein and the E3 ligase.[][16] This can lead to a potent, permeable PROTAC that is nonetheless inactive as a degrader. Therefore, a balance must be struck between pre-organization for permeability and the conformational flexibility needed for biological activity. Often, spirocyclic elements are combined with short, flexible segments to achieve this balance.[]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues encountered when working with spirocycle-containing PROTACs.
Q4: My spirocyclic PROTAC shows high potency in biochemical assays (e.g., target binding) but fails to degrade the target protein in cellular assays. What's the first step?
A: This is a classic indicator of poor cell permeability.[8][17] The first step is to experimentally confirm this hypothesis.
-
Direct Permeability Measurement: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, high-throughput screen for passive diffusion.[17][18] While not a perfect predictor, a very low PAMPA value (<1.0 x 10⁻⁶ cm/s) strongly suggests a permeability issue.[18][19]
-
Cellular Target Engagement: Use an assay like NanoBRET™ to measure whether the PROTAC is binding its target inside the cell.[3][20] Comparing the IC50 from a live-cell assay to that from a permeabilized-cell assay can provide an "availability index" to quantify how much of the PROTAC is getting into the cell and engaging the target.[20] A large rightward shift in the IC50 in live cells compared to permeabilized cells points directly to a permeability barrier.
Q5: The synthesis of my spirocyclic linker building block is low-yielding and challenging. What are the common pitfalls?
A: The synthesis of complex spirocyclic systems can indeed be a bottleneck. One report noted that the majority of synthetic failures in a direct-to-biology PROTAC platform involved linkers with spirocyclic motifs.[21]
-
Steric Hindrance: The three-dimensional nature of spirocycles can create significant steric hindrance at reaction sites, slowing down or preventing desired transformations. Consider using more reactive coupling partners or catalysts that are less sensitive to steric bulk.
-
Ring Strain: Formation of the spirocyclic core can be thermodynamically unfavorable due to ring strain. Explore alternative cyclization strategies or multi-step routes that build the spirocycle from a more stable intermediate.
-
Purification: The rigidity and unique shapes of these molecules can lead to unusual chromatographic behavior. You may need to screen multiple solvent systems or use alternative purification methods like supercritical fluid chromatography (SFC).
Q6: My spirocyclic PROTAC has poor aqueous solubility, leading to aggregation in my cell culture medium. How can I address this?
A: While spirocycles can reduce 3D-PSA, they can also increase the overall lipophilicity of the PROTAC, leading to poor solubility.[4][22]
-
Formulation: Before re-synthesis, try formulation strategies. Using a small percentage of DMSO is standard, but you can also explore solubilizing excipients approved for cell culture use.
-
Structural Modification: If reformulation fails, a chemical modification is needed. Introduce a polar or ionizable group on the spirocyclic linker, away from the key hydrophobic faces. For example, incorporating a basic nitrogen atom (e.g., in a piperidine ring) can create a cationic handle that dramatically improves solubility in acidic buffer or physiological conditions.[7][17]
-
Linker Composition: Re-evaluate the entire linker. Perhaps a shorter spirocyclic segment combined with a short, hydrophilic PEG-like chain can provide the optimal balance of rigidity and solubility.[16]
Q7: My spirocyclic PROTAC is permeable but shows signs of being an efflux pump substrate. How do I confirm and mitigate this?
A: High efflux is a common problem for large molecules.[6]
-
Confirmation: A bidirectional Caco-2 assay is the gold standard for identifying active efflux.[4][7] In this assay, you measure permeability from the apical (A) to basolateral (B) side and vice-versa (B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 is a strong indicator of active efflux.[19]
-
Mitigation:
-
Reduce H-Bond Donors: Amide bonds are particularly susceptible to recognition by efflux transporters.[23] If possible, replace an amide with an ester or other bioisostere.[10]
-
Increase Rigidity: Sometimes, further rigidification can disrupt the conformation recognized by the efflux pump.
-
Introduce Charge: Incorporating a permanent positive or negative charge can sometimes reduce recognition by common efflux pumps like P-glycoprotein (P-gp).
-
Part 3: Key Experimental Protocols
These protocols provide a starting point for assessing the permeability and cellular activity of your spirocycle-containing PROTACs.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay measures passive diffusion across an artificial lipid membrane, providing a rapid assessment of a compound's intrinsic permeability.[8][18]
Methodology:
-
Prepare Donor Plate: Dissolve PROTACs in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: The PAMPA plate system consists of a 96-well filter plate (the "acceptor") that sits atop a 96-well PTFE plate (the "donor").
-
Coat Filter Membrane: Carefully add 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane) to each well of the filter plate, ensuring the entire filter is coated.
-
Add Acceptor Solution: Add 200 µL of the same buffer used for the donor plate to each well of the acceptor plate.
-
Assemble and Incubate: Place the lipid-coated filter plate onto the donor plate. Incubate the assembled "sandwich" at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pₑ): Use the known concentrations, well volumes, filter area, and incubation time to calculate the effective permeability coefficient (Pₑ).
| Permeability Class | Pₑ Value (x 10⁻⁶ cm/s) | Interpretation |
| High | > 5.0 | Likely to have good passive permeability. |
| Medium | 1.0 - 5.0 | Moderate permeability; may be sufficient.[18] |
| Low | < 1.0 | Poor passive permeability; likely a barrier to cellular activity.[18] |
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This live-cell assay quantifies the binding of a PROTAC to its target protein, providing a direct measure of target engagement and an indirect measure of cell permeability.[3][20]
Methodology:
-
Cell Preparation: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding your target protein fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for your target protein to the cells at its predetermined optimal concentration.
-
PROTAC Treatment: Immediately add your spirocyclic PROTACs in a dose-response curve (e.g., 1 nM to 30 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure luminescence at two wavelengths: the donor (NanoLuc®, ~460 nm) and the acceptor (tracer, ~610 nm) on a compatible plate reader.[3]
-
Data Analysis:
-
Calculate the NanoBRET™ ratio for each well (Acceptor Signal / Donor Signal).
-
Plot the ratio against the PROTAC concentration and fit a sigmoidal dose-response curve to determine the IC50 value. This represents the concentration of PROTAC required to displace 50% of the tracer from the target protein in live cells.[3]
-
Pro-Tip: Run a parallel experiment on cells that have been permeabilized (e.g., with 0.05% digitonin) to obtain a baseline IC50 without the membrane barrier. A significant difference between the live-cell and permeabilized-cell IC50 values indicates a permeability problem.[24]
-
Part 4: Visualization & Design Principles
Diagram 1: The "Chameleon" Effect of PROTAC Linkers
This diagram illustrates how a flexible linker can adopt many conformations, some of which are unfavorable for membrane crossing, while a rigid spirocyclic linker pre-organizes the PROTAC into a more compact, permeability-favored state.
Caption: A decision-making workflow for diagnosing PROTAC permeability issues.
References
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2023). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2023). ACS Publications. Retrieved January 5, 2026, from [Link]
-
PROTACs: Just the FAQs. (2022). Promega Connections. Retrieved January 5, 2026, from [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship. Retrieved January 5, 2026, from [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. Retrieved January 5, 2026, from [Link]
-
A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (2022). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). PubMed. Retrieved January 5, 2026, from [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
(PDF) Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
A systematic investigation of the permeability of androgen receptor PROTACs. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved January 5, 2026, from [Link]
-
Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2024). ChemRxiv. Retrieved January 5, 2026, from [Link]
-
Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2024). ChemRxiv. Retrieved January 5, 2026, from [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2024). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
Expertise of the month: PROTACS and Molecular Glues. (2022). SpiroChem. Retrieved January 5, 2026, from [Link]
-
Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2024). Cambridge Open Engage. Retrieved January 5, 2026, from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. (2024). Nature Protocols. Retrieved January 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. News - Single [spirochem.com]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
Validation & Comparative
Beyond the String: A Comparative Guide to Azaspiro[5.5]undecane and Linear PEG Linkers in PROTAC Design
Introduction: The Linker as an Active Architect of Degradation
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules orchestrate the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A PROTAC's architecture is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] For years, this linker was often viewed as a passive spacer, a simple tether whose primary role was to bridge the two recognition elements.
However, a wealth of research has fundamentally overturned this perception. The linker is now understood to be an active and critical determinant of a PROTAC's entire performance profile.[3][5] Its length, composition, and three-dimensional structure profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which in turn dictates degradation efficacy.[6] Furthermore, the linker is a primary driver of the molecule's physicochemical properties, governing its solubility, cell permeability, and metabolic stability—the very factors that determine if a potent degrader can become a viable therapeutic.[1][7]
This guide provides an in-depth comparison of two distinct classes of linkers: the conventional, flexible linear polyethylene glycol (PEG) chains and the emerging, rigid azaspiro[5.5]undecane scaffold. We will explore how the fundamental structural differences between these linkers translate into significant variations in performance, offering field-proven insights and experimental frameworks for researchers in drug development.
The Flexible Archetype: Linear Polyethylene Glycol (PEG) Linkers
Linear PEG and alkyl chains are the most common motifs in published PROTAC structures, largely due to their synthetic accessibility and the ease with which their length can be systematically varied.[8] The ethylene glycol units in PEG linkers impart hydrophilicity, which can be advantageous for improving the solubility of large, often lipophilic PROTAC molecules.[4][5]
Advantages of Linear PEG Linkers:
-
Synthetic Tractability: PEG chains are readily incorporated using standard chemical methods, facilitating the rapid synthesis of PROTAC libraries for initial screening.[6][8]
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units can mitigate the poor aqueous solubility often associated with complex PROTAC structures.[4][9]
-
Conformational Flexibility: The high number of rotatable bonds allows the PROTAC to adopt numerous conformations, which can increase the statistical probability of forming a productive ternary complex.[4][6]
Causality Behind the Limitations: Despite their utility, the inherent flexibility of PEG linkers presents significant drawbacks that often limit the progression of PROTAC candidates. The high degree of conformational freedom comes at a cost—a significant entropic penalty is paid upon formation of the ordered ternary complex, which can destabilize this crucial intermediate.[8][10] Moreover, linear PEG and alkyl chains often present multiple sites for oxidative metabolism, leading to poor pharmacokinetic profiles.[6][] Their extended, floppy nature can also contribute to a high polar surface area and a general violation of traditional "Rule of Five" guidelines, creating substantial challenges for achieving passive cell permeability and oral bioavailability.[2][12]
The Rigid Challenger: Azaspiro[5.5]undecane Scaffolds
In response to the limitations of flexible linkers, a paradigm shift towards more rigid and structurally complex linkers has occurred.[3][8] These designs aim to "pre-organize" the PROTAC into a conformation that is energetically primed for ternary complex formation. The azaspiro[5.5]undecane motif is an exemplary member of this class, representing a class of spirocyclic linkers that impart significant three-dimensional character and conformational restraint.[13]
Advantages of Azaspiro[5.5]undecane Linkers:
-
Conformational Rigidity: The spirocyclic system locks the linker's backbone, reducing the number of rotatable bonds. This pre-organization minimizes the entropic penalty of binding, leading to more stable and favorable ternary complexes.[3][6]
-
Improved Pharmacokinetics: The rigid, saturated cyclic structure is less susceptible to metabolic attack compared to linear ethers or alkanes, often resulting in enhanced metabolic stability and a longer half-life.[5][6]
-
Enhanced Permeability and Oral Bioavailability: The three-dimensional structure of spirocycles can facilitate the adoption of compact, "chameleonic" conformations that shield polar groups. This reduction in the dynamic polar surface area is strongly correlated with improved passive cell permeability, a critical hurdle for "beyond Rule of Five" molecules.[13][14][15]
-
Vectorial Control: The defined geometry of the azaspirocycle provides precise vectorial control over the exit points of the two ligands, enabling a more rational design approach to achieving the optimal orientation for ubiquitination.
Head-to-Head Performance Comparison
| Performance Metric | Linear PEG Linkers | Azaspiro[5.5]undecane Linkers (Case Study: CW-3308) | Rationale / Causality |
| Degradation Potency (DC50) | Variable; often requires extensive length optimization.[8] | < 10 nM in G401 and HS-SY-II cells.[16][18] | Rigidity pre-organizes the molecule into a bioactive conformation, leading to more efficient and stable ternary complex formation.[6] |
| Maximal Degradation (Dmax) | Often potent, but can be limited by ternary complex instability. | > 90% in multiple cell lines.[16][19] | A stable ternary complex ensures sustained proximity of the E3 ligase to the target, allowing for efficient and complete ubiquitination. |
| Metabolic Stability | Often susceptible to oxidative metabolism.[6][20] | High stability (t1/2 > 60 min in mouse, rat, and human microsomes).[18] | Saturated cyclic structures lack the easily oxidized C-H bonds found in linear ethers, enhancing resistance to metabolic degradation.[5][] |
| Cell Permeability | Challenging; high flexibility and polarity can hinder membrane transit.[2][12] | High; contributes to potent cellular activity and in vivo efficacy. | Rigid 3D structures can shield polar surface area, adopting conformations that are more favorable for passive diffusion across the cell membrane.[13][14] |
| Oral Bioavailability | Generally very low to negligible for most PROTACs.[14] | 91% in mice .[16][18] | The combination of high metabolic stability and good cell permeability are key prerequisites for achieving oral bioavailability. |
This table synthesizes representative data. Direct head-to-head comparisons are target-dependent, but the trends shown are widely supported in the literature.
Visualizing the Concepts
PROTAC Mechanism of Action
Caption: Contrasting flexible vs. rigid linker architectures.
Experimental Protocols for Linker Evaluation
A rigorous, data-driven approach is essential for selecting an optimal linker. The following protocols outline the core assays used to generate the comparative data discussed in this guide.
Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ
Objective: To quantify the dose-dependent reduction in target protein levels following PROTAC treatment and determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation percentage (Dₘₐₓ).
Methodology:
-
Cell Culture and Treatment:
-
Seed the relevant human cell line (e.g., G401 rhabdoid tumor cells for BRD9) in 12-well or 6-well plates. Allow cells to adhere and reach 70-80% confluency.
-
Prepare a serial dilution of the PROTAC compounds (e.g., 10 µM to 0.1 nM) in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined time (e.g., 18-24 hours), which should be optimized for the specific target.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the total protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate (ECL).
-
Image the blot using a digital imager.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane, providing a high-throughput initial screen for membrane transit potential.
Methodology:
-
Preparation of Reagents:
-
Prepare a donor solution (e.g., PBS at pH 7.4) and an acceptor solution.
-
Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Dissolve PROTAC test compounds in the donor solution to a final concentration (e.g., 100 µM).
-
-
Assay Plate Setup:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.
-
Add 150-200 µL of the acceptor solution to the wells of the acceptor plate.
-
Add 150-200 µL of the PROTAC-containing donor solution to the wells of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.
-
Conclusion and Future Outlook
The evolution of PROTAC linker design from simple, flexible chains to complex, rigid three-dimensional scaffolds marks a critical maturation point for the field. While linear PEG linkers remain valuable for initial structure-activity relationship studies due to their synthetic simplicity, the data strongly supports a move towards rigid architectures like azaspiro[5.5]undecane for lead optimization. The demonstrated success of molecules like CW-3308 in achieving high degradation potency and excellent oral bioavailability provides a compelling blueprint for the future. [16][19] The causal link is clear: conformational constraint reduces the entropic cost of ternary complex formation while simultaneously bestowing superior metabolic stability and permeability. This strategic rigidification directly addresses the most significant hurdles facing PROTAC development. As our understanding of the complex interplay between linker structure, ternary complex geometry, and ADME properties deepens, the rational design of linkers will continue to be a key driver in unlocking the full therapeutic potential of targeted protein degradation.
References
- Er内外, M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Er内外, M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- Zhang, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
-
Wang, C., et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. Journal of Medicinal Chemistry, 67(16), 14125–14154. [Link]
- Kofink, C., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Communications Chemistry.
- Venturi, A., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry.
- Er内外, M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
- Wang, C., et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. Figshare.
- BioWorld. (2024). BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma. BioWorld.
- BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. BenchChem.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- MedChemExpress. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. MedChemExpress.
- Scapozza, L., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs. BOC Sciences.
- C4 Therapeutics. (n.d.). The discovery and characterization of CFT8634: A potent and selective degrader of BRD9 for the treatment of SMARCB1-perturbed cancers. ResearchGate.
- Zhang, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. NET.
-
Wang, C., et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. ACS Publications. [Link]
- Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. R Discovery.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
-
Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. PubMed. [Link]
- WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec.
- BenchChem. (2025). A Comparative Guide to PEG5 Linkers in Successful PROTACs. BenchChem.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12648–12665. [Link]
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Figshare.
- Shchegravina, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 19. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Senior Application Scientist's Guide to Linker Efficacy in Targeted Protein Degradation: A Comparative Analysis of Rigid vs. Flexible Designs
Introduction: The Linker as the Choreographer of Degradation
In the rapidly advancing field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules don't inhibit a target protein; they eliminate it by hijacking the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS).[2][3] A PROTAC is comprised of three distinct parts: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5]
For years, the linker was viewed as a simple, inert spacer. Field experience and a growing body of literature have shattered this misconception. The linker is, in fact, the central choreographer of the entire degradation process.[3][] Its length, polarity, and, most critically, its conformational flexibility dictate the formation and stability of the key intermediate: the POI-PROTAC-E3 ligase ternary complex.[3][4] It is within this three-body system that the fate of the target protein is sealed.
This guide provides an in-depth, objective comparison of flexible and rigid linkers in PROTAC design. We will move beyond mere descriptions to explore the causal relationships between linker architecture and degradation efficacy, supported by quantitative data and validated experimental protocols. Our goal is to equip researchers, scientists, and drug developers with the expert insights needed to rationally design the next generation of protein-degrading therapeutics.
The Ubiquitin-Proteasome System: The Engine of PROTAC Activity
To understand the linker's role, one must first appreciate the cellular machinery PROTACs exploit. The UPS is the primary mechanism for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis.[7][8] This process involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin (a small, 76-amino acid protein) in an ATP-dependent reaction.[9][10]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[9][10]
-
E3 (Ubiquitin Ligase): Acts as the substrate recognition module. It binds to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin to a lysine residue on the target.[9][10]
This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome—the cell's protein shredder.[7][10][11] The proteasome then unfolds and degrades the tagged protein into small peptides.[9][11] PROTACs ingeniously hijack this system by artificially bringing a POI into proximity with an E3 ligase, inducing its ubiquitination and subsequent destruction.[12]
The Ternary Complex and the Concept of Cooperativity
The efficacy of a PROTAC is not simply a function of its binding affinities for the POI and the E3 ligase in isolation. Instead, it is critically dependent on the formation of a productive ternary complex.[3][13][14] The linker's role is to orient the two proteins in a way that is geometrically favorable for ubiquitin transfer from the E2 enzyme (bound to the E3) to the POI.
A key parameter governing the stability of this complex is cooperativity (α) .[15][16] Cooperativity is a measure of how the binding of one protein partner influences the PROTAC's affinity for the other.[16][17]
-
Positive Cooperativity (α > 1): The formation of the first binary complex (e.g., PROTAC-POI) increases the affinity for the second protein (E3 ligase). This is often due to favorable new protein-protein interactions between the POI and the E3 ligase, creating a more stable ternary complex.[16][17]
-
Negative Cooperativity (α < 1): The formation of the first binary complex decreases the affinity for the second protein, often due to steric clashes. This leads to a less stable ternary complex.
-
No Cooperativity (α = 1): The binding events are independent.
A well-designed linker facilitates positive cooperativity by positioning the two proteins optimally, effectively allowing them to "glue" together.[18][19] This enhanced stability increases the likelihood of successful ubiquitination before the complex dissociates.[19]
Comparative Analysis: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with profound consequences for efficacy and drug-like properties.[2][3]
Flexible Linkers: The Adaptable Workhorse
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or simple alkyl chains, have been the historical mainstay of PROTAC design.[2][20][21] Approximately 55% of reported PROTACs utilize PEG linkers, with another 30% using alkyl chains.[2]
-
Expertise & Experience: From a development perspective, flexible linkers are the logical starting point for any new POI-E3 ligase pairing. Their high degree of conformational freedom allows the PROTAC to sample a wide range of orientations, increasing the probability of discovering a productive binding mode without prior structural knowledge.[2][][18] This adaptability is crucial in the exploratory phase of a project. Furthermore, their synthetic accessibility allows for the rapid generation of a library of varying lengths to quickly establish a structure-activity relationship (SAR).[2][3][18]
Advantages:
-
Conformational Flexibility: Can adapt to diverse protein topologies, increasing the likelihood of forming a productive ternary complex.[2][][18]
-
Synthetic Accessibility: Alkyl and PEG chains are readily incorporated using established chemical methods, facilitating rapid SAR studies.[2][3]
-
Improved Solubility (PEG): The hydrophilic nature of PEG linkers can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[2][20][22]
Disadvantages:
-
Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding to form the structured ternary complex, potentially reducing its stability.[18]
-
Unproductive Conformations: The linker may spend significant time in conformations that are not conducive to efficient ternary complex formation.[2]
-
Hydrophobicity (Alkyl): Simple alkyl chains are hydrophobic, which can negatively impact solubility and lead to non-specific binding or aggregation.[2][20]
-
Metabolic Instability: Flexible linkers can be more susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles.[2][18]
Rigid Linkers: The Pre-Organizing Specialist
Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine), aromatic rings, or linear alkynes.[2][18][20] This approach is less about broad exploration and more about precise optimization.
-
Expertise & Experience: The decision to employ a rigid linker is typically data-driven, often following the identification of a potent flexible-linker PROTAC. By analyzing the presumed bioactive conformation, a rigid linker can be designed to "pre-organize" the warhead and anchor into an optimal orientation for ternary complex formation.[2][18] This reduces the entropic penalty of binding, which can translate directly to enhanced potency and a more stable ternary complex.[18][23] This strategy can also be used to steer the molecule away from conformations that lead to off-target binding, thereby improving selectivity.
Advantages:
-
Bioactive Conformation: Rigidity can lock the PROTAC into an optimal conformation for ternary complex formation, enhancing potency.[2][18][23]
-
Improved Pharmacokinetics: The constrained conformation often leads to improved metabolic stability and better pharmacokinetic properties.[2]
-
Enhanced Selectivity: By presenting a more defined orientation, rigid linkers can improve selectivity for the target protein over others.[2]
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is generally more challenging and resource-intensive.[2]
-
Conformational Intolerance: If the pre-organized conformation is not a good match for the protein-protein interface, it can completely abrogate ternary complex formation. There is less room for error.[][24]
-
Permeability Trade-Offs: While rigidity can improve some drug-like properties, it has been shown to sometimes create a trade-off between cell permeability and ternary complex stability, requiring careful optimization.[24]
Data Presentation: Quantitative Comparison
The optimal linker is highly dependent on the specific target and E3 ligase pair.[2][20] The following tables summarize the general characteristics and present representative experimental data illustrating these principles.
Table 1: Summary of Linker Characteristics
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperazine, Aromatic) |
| Conformational Freedom | High | Low |
| Primary Use Case | Initial screening, SAR establishment | Lead optimization, potency enhancement |
| Synthetic Accessibility | High | Low to Moderate |
| Entropic Penalty | High | Low |
| Potency Potential | Good | Potentially Excellent |
| Metabolic Stability | Generally Lower | Generally Higher |
| Solubility | Variable (PEG improves, Alkyl decreases) | Dependent on specific moieties |
Table 2: Representative Experimental Data on Linker Efficacy
| Target | E3 Ligase | Linker Type | Linker Details | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |
| TBK1 | CRBN | Flexible (Alkyl/Ether) | < 12 atoms | No Degradation | - | [4][20] |
| TBK1 | CRBN | Flexible (Alkyl/Ether) | 12 atoms | Submicromolar | >90 | [4][20] |
| TBK1 | CRBN | Flexible (Alkyl/Ether) | 21 atoms | 3 | 96 | [4] |
| SMARCA2 | VHL | PROTAC 1 (Flexible) | N/A | 18 | ~95 | [16] |
| SMARCA2 | VHL | ACBI1 (Rigidified) | N/A | 0.47 | ~95 | [16] |
| H-PGDS | VHL | Flexible | Methylene chain | ~100 | ~80 | [24] |
| H-PGDS | VHL | Rigid | Spirocyclic structure | ~100 | ~80 | [24] |
| EGFR/HER2 | CRBN | Flexible (PEG) | 2 PEG units | Degrades Both | N/A | [25] |
| EGFR | CRBN | Flexible (PEG) | 3 PEG units | Selective for EGFR | N/A | [25] |
¹DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency.[20] ²Dₘₐₓ: Maximum percentage of target protein degradation achieved. Higher values indicate greater efficacy.[20]
Note: The H-PGDS example highlights a case where increased rigidity improved intracellular accumulation but did not change the final degradation outcome, demonstrating the complex interplay of factors.[24]
Experimental Protocols: A Self-Validating System
A trustworthy evaluation of linker efficacy relies on robust, reproducible experimental data. The following protocols outline key assays in the TPD workflow.
Protocol 1: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
Objective: To quantify the concentration-dependent degradation of a target protein in cells treated with a PROTAC.
Causality Check: This is the foundational assay for TPD. It directly measures the desired biological outcome—the disappearance of the target protein. Without this data, all other biophysical measurements are meaningless in a therapeutic context.
Methodology:
-
Cell Seeding: Plate the chosen cell line in 6-well or 12-well plates and allow cells to adhere overnight to reach approximately 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC (and relevant negative controls) in cell culture medium. A typical concentration range might be 1 µM down to 1 pM in half-log steps. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This duration should be optimized based on the target protein's natural turnover rate.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µg per lane) and run on an SDS-polyacrylamide gel to separate proteins by size.
-
Immunoblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Plot the normalized intensity against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[26]
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Cooperativity
Objective: To measure the binding affinities of the binary and ternary complexes to determine the cooperativity factor (α).[27][28]
Causality Check: This biophysical assay provides a mechanistic explanation for the results observed in the cellular degradation assay. A high positive cooperativity value can explain why a PROTAC with modest binary binding affinities can be a highly potent degrader.
Methodology:
-
Reagents:
-
Purified POI and E3 ligase complex (e.g., VCB complex for VHL).
-
Fluorescently-labeled tracer that binds to either the POI or the E3 ligase.
-
PROTAC of interest.
-
Assay buffer.
-
-
Determine Binary Affinity (PROTAC to E3):
-
In a microplate, create a solution of the E3 ligase complex and a fluorescent tracer for the E3 ligase (e.g., FAM-labeled HIF-1α peptide for VHL).[27]
-
Add serial dilutions of the PROTAC.
-
Measure fluorescence polarization. The PROTAC will displace the tracer, causing a decrease in polarization.
-
Fit the data to a competition binding curve to calculate the binary binding affinity (Kᵢ).
-
-
Determine Binary Affinity (PROTAC to POI):
-
Repeat step 2, but using the POI and a fluorescent tracer specific for the POI.
-
-
Determine Ternary Affinity:
-
Pre-form a saturating binary complex of PROTAC and POI (use a concentration of POI >10x its Kᴅ for the PROTAC).
-
In a microplate with the E3 ligase and its fluorescent tracer, add serial dilutions of the pre-formed PROTAC-POI complex.
-
Measure the displacement of the tracer to determine the apparent affinity of the PROTAC-POI complex for the E3 ligase.
-
-
Calculate Cooperativity (α):
-
Cooperativity (α) = (Binary affinity of PROTAC for E3) / (Apparent affinity of PROTAC-POI complex for E3).[16]
-
An α > 1 indicates positive cooperativity.
-
Conclusion: An Integrated Strategy for Rational Linker Design
The debate over rigid versus flexible linkers is not about choosing a single superior strategy, but about understanding the distinct and complementary roles each plays in the PROTAC design lifecycle.[2][3]
-
Flexible linkers are the ideal tools for initial discovery. Their conformational adaptability provides the highest probability of identifying a productive geometry for ternary complex formation, establishing a crucial proof-of-concept for a given target-ligase pair.[2][20]
-
Rigid linkers are the instruments of precision engineering. They allow for the optimization of an established PROTAC by locking in the bioactive conformation, which can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties.[2][18][23]
The most effective approach is a systematic and empirical one. It begins with a diverse library of flexible linkers to explore the conformational space and identify potent degraders. This is followed by a rational, structure-informed or modeling-guided design of rigid linkers to enhance the properties of the initial hits.[12][14] By integrating cellular degradation data with biophysical measurements of ternary complex formation, researchers can build a comprehensive understanding of the structure-activity relationships that govern PROTAC efficacy. This integrated strategy is essential for navigating the complex challenges of TPD and for the rational design of next-generation protein-degrading therapeutics.
References
- Ciechanover, A. (2005).
- BOC Sciences. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
- BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. BenchChem.
- BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. BenchChem.
- BenchChem. (n.d.).
- Ciulli, A., et al. (n.d.). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.
- ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep.
- Creative Diagnostics. (n.d.). Ubiquitin-Proteasome Pathway.
- antibodies-online.com. (n.d.).
- Lu, M., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au.
- Wang, J., & Maldonado, M. A. (2006). The ubiquitin proteasome pathway (UPP)
- Imai, K., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
- Cell Signaling Technology. (n.d.). Ubiquitin/Proteasome. Cell Signaling Technology.
- Hughes, S. J., & Ciulli, A. (2017). Mechanistic and Structural Features of PROTAC Ternary Complexes. Vertex AI Search.
- BenchChem. (2025). Linker Design and its Impact on the Efficacy of PROTAC FLT3 Degraders: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- Lu, M., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders.
- Mares, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central.
- Ciulli, A. (2024).
- Schiemer, J., et al. (2020).
- Weerakoon, A., et al. (2023). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
- Scott, J. D., et al. (2024). Methods to accelerate PROTAC drug discovery. PubMed Central.
- BenchChem. (n.d.).
- Wu, T., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- Al-Tamimi, M. (2021).
- He, Y., et al. (2020). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 9. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chempep.com [chempep.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. precisepeg.com [precisepeg.com]
- 22. The Essential Role of Linkers in PROTACs [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 26. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. portlandpress.com [portlandpress.com]
A Comparative Guide to Structure-Activity Relationships of Azaspiro[5.5]undecane-Based PROTACs
Introduction: The Rise of Rigid Scaffolds in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While much attention has been given to the warhead (POI ligand) and E3 ligase ligand, it is now well-established that the linker is not just a simple spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]
Traditionally, flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been widely employed in PROTAC design.[4][5] However, there is a growing interest in the use of more rigid and structurally complex linkers to improve PROTAC performance. One such scaffold gaining traction is the azaspiro[5.5]undecane core.[6] The inherent rigidity of this spirocyclic system can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This guide provides a comparative analysis of azaspiro[5.5]undecane-based PROTACs, delving into their structure-activity relationships (SAR) and providing supporting experimental data and protocols for their evaluation.
The Azaspiro[5.5]undecane Scaffold: A Privileged Structure in Medicinal Chemistry
Spirocyclic scaffolds, including the azaspiro[5.5]undecane framework, are considered "privileged structures" in medicinal chemistry. Their three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[6] In the context of PROTACs, the rigidity of the azaspiro[5.5]undecane linker can offer several advantages over traditional flexible linkers:
-
Reduced Conformational Entropy: A more rigid linker can lower the entropic penalty associated with the formation of the ternary complex, potentially leading to higher binding affinity and cooperativity.
-
Improved Selectivity: The defined spatial orientation imposed by the rigid scaffold can lead to more specific interactions within the ternary complex, enhancing selectivity for the target protein.
-
Enhanced Metabolic Stability: The cyclic nature of the azaspiro[5.5]undecane core can be less susceptible to metabolic degradation compared to linear alkyl or PEG chains.[1]
-
Favorable Physicochemical Properties: Judicious modification of the azaspiro[5.5]undecane scaffold can be used to fine-tune the solubility and permeability of the resulting PROTAC.
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the crucial role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: General mechanism of PROTAC-mediated protein degradation.
Structure-Activity Relationship (SAR) Studies: A Case Study of SOS1 Degraders
Recent studies on the development of PROTACs targeting Son of Sevenless Homologue 1 (SOS1), a key activator of the KRAS oncogene, have provided valuable insights into the SAR of azaspiro[5.5]undecane-based linkers.[7][8][9] These studies highlight how modifications to the linker can significantly impact degradation efficiency.
One study describes the development of a potent and specific SOS1 degrader, compound 23 , which demonstrated efficient SOS1 degradation in KRAS-driven cancer cells.[8] Another study reported a series of SOS1 degraders, with compound P7 showing up to 92% SOS1 degradation in colorectal cancer cell lines and patient-derived organoids.[7][9] The design of these degraders often involves connecting the SOS1-binding moiety to an E3 ligase ligand, such as lenalidomide (a cereblon ligand), via an azaspiro[5.5]undecane-containing linker.[9]
-
Linker Length and Exit Vector: The attachment points of the linker to both the warhead and the E3 ligase ligand, as well as the overall length of the linker, are critical for optimal ternary complex formation.[3] Even subtle changes in linker length can dramatically affect degradation potency.
-
Stereochemistry: The stereochemistry of the azaspiro[5.5]undecane core can influence the spatial arrangement of the two ligands and their interaction with the target proteins.
-
Substitution on the Spirocyclic Core: Functionalization of the azaspiro[5.5]undecane ring system can be used to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, without disrupting the overall rigid conformation.
The following table summarizes hypothetical comparative data for a series of azaspiro[5.5]undecane-based SOS1 degraders to illustrate the key SAR parameters.
| Compound | Linker Modification | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Aza-PROTAC-1 | Standard azaspiro[5.5]undecane | 15 | 90 | 1.5 |
| Aza-PROTAC-2 | Extended linker (e.g., with an additional PEG unit) | 150 | 60 | 1.2 |
| Aza-PROTAC-3 | Shortened linker | >1000 | <10 | 1.8 |
| Aza-PROTAC-4 | Different stereoisomer of the azaspiro core | 80 | 75 | 1.6 |
| Aza-PROTAC-5 | Hydrophilic substitution on the spirocycle | 20 | 88 | 2.5 |
| PEG-PROTAC-1 | Flexible PEG4 linker | 50 | 85 | 2.0 |
This is a representative table based on established principles of PROTAC SAR and does not represent actual experimental data for a single, published comparative study.
Experimental Protocols for the Evaluation of Azaspiro[5.5]undecane-Based PROTACs
Rigorous and reproducible experimental evaluation is crucial for determining the efficacy and mechanism of action of novel PROTACs. The following are detailed protocols for key assays in the characterization of azaspiro[5.5]undecane-based PROTACs.
Target Protein Degradation Assay (Western Blot)
This assay provides a semi-quantitative assessment of the reduction in the levels of the target protein following PROTAC treatment.[10][11]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Azaspiro[5.5]undecane-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[11]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
The following diagram outlines the workflow for a typical Western blot experiment.
Caption: Experimental workflow for Western blot analysis.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to confirm the formation of the ternary complex, which is a prerequisite for PROTAC-mediated degradation.[12][13][14]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
Azaspiro[5.5]undecane-based PROTAC
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged POI and tagged E3 ligase in assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions to a microplate. Add the protein mixture to the wells.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader, with an appropriate delay time to minimize background fluorescence.[15]
-
Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates the formation of the ternary complex.
Cell Viability Assay
It is essential to distinguish between targeted protein degradation and general cytotoxicity. Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are used for this purpose.[16][17]
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
Azaspiro[5.5]undecane-based PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 24-72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A decrease in luminescence indicates a reduction in the number of viable cells. This allows for the determination of the concentration at which the PROTAC exhibits cytotoxic effects.
Conclusion and Future Perspectives
The incorporation of rigid scaffolds like azaspiro[5.5]undecane into PROTAC linkers represents a promising strategy for optimizing the performance of these targeted protein degraders. The inherent rigidity of this framework can lead to improved ternary complex formation, enhanced selectivity, and favorable pharmacokinetic properties. While comprehensive, direct comparative studies are still emerging, the initial findings from SOS1 and other targeted degraders highlight the potential of this approach.
Future research in this area will likely focus on:
-
Systematic SAR studies: The synthesis and evaluation of libraries of azaspiro[5.5]undecane-based PROTACs with systematic variations in linker length, attachment points, stereochemistry, and substitution patterns will provide a more detailed understanding of the SAR.
-
Expansion to other targets and E3 ligases: Exploring the utility of the azaspiro[5.5]undecane scaffold for a wider range of POIs and E3 ligases will be crucial to assess its broad applicability.
-
Computational modeling: The use of molecular dynamics simulations and other computational tools can aid in the rational design of azaspiro[5.5]undecane-based PROTACs by predicting favorable conformations for ternary complex formation.
By leveraging the unique structural features of the azaspiro[5.5]undecane scaffold and employing rigorous experimental evaluation, researchers can continue to advance the field of targeted protein degradation and develop novel therapeutics for a range of diseases.
References
-
National Center for Biotechnology Information. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
-
PubMed. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]
-
ACS Publications. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
-
ResearchGate. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | Request PDF. [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. [Link]
-
American Chemical Society. (2025). Development of SOS1-based PROTACs for KRAS-Mutant colorectal cancer. [Link]
-
National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]
-
PubMed. (2024). A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRAS G12C Inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. [Link]
-
PubMed. (2024). Development of PROTACS degrading KRAS and SOS1. [Link]
-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. OR | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of SOS1-based PROTACs for KRAS-Mutant colorectal cancer - American Chemical Society [acs.digitellinc.com]
- 8. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Validation of PROTACs: A Focus on Linker Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Linchpin for PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] While ligand selection dictates target specificity, the linker is a critical determinant of a PROTAC's overall success.[2] It is not merely a passive spacer but an active contributor that profoundly influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][3]
An optimally designed linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex and leading to efficient ubiquitination and degradation.[4] Conversely, a suboptimal linker can introduce steric clashes, prevent a productive orientation, or diminish the PROTAC's physicochemical properties.[3] This guide provides a comprehensive framework for the in vitro validation of newly synthesized PROTACs, presenting a side-by-side comparison of assays to evaluate how linker modifications—such as changes in length, composition (e.g., PEG vs. alkyl), and attachment points—impact performance.
The PROTAC Mechanism: A Step-by-Step Validation Pathway
The efficacy of a PROTAC is the culmination of a multi-step intracellular cascade. A robust in vitro validation strategy should therefore interrogate each key step of this pathway. Profiling PROTACs using a combination of biochemical and cellular assays is essential for understanding the structure-activity relationship (SAR) and enabling rational design.[5][6]
Caption: The PROTAC-mediated protein degradation pathway.
Section 1: Foundational Biophysical Assays: Quantifying Ternary Complex Formation
The Rationale: The formation of a stable and cooperative ternary complex is the initiating event and a prerequisite for target ubiquitination. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of this interaction, offering the first critical checkpoint for comparing linker performance.[7] An effective linker will promote positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the second.[2]
Comparative Methods:
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure binding affinities (KD) and kinetics (kon, koff) in real-time.[7][8] They are invaluable for determining both binary (PROTAC-to-POI, PROTAC-to-E3) and ternary complex binding parameters.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interactions.[7][8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput proximity-based assay ideal for screening and comparing the relative efficiency of different linkers in promoting ternary complex formation in solution.[9][10]
Featured Protocol: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay, which is highly adaptable for comparing multiple PROTACs.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).
-
Reconstitute tagged proteins: His-tagged POI and GST-tagged E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC).
-
Reconstitute FRET pair antibodies: Anti-His-Europium (Eu3+) Donor and Anti-GST-Allophycocyanin (APC) Acceptor.
-
Prepare serial dilutions of each PROTAC linker variant (e.g., from 1 µM to 0.1 nM) and controls (e.g., POI binder alone, E3 binder alone, DMSO vehicle).
-
-
Assay Assembly:
-
In a 384-well microplate, add the POI and E3 ligase complex to the assay buffer to achieve final concentrations determined by prior optimization (typically low nM range).
-
Add the serially diluted PROTAC variants or controls to the wells.
-
Incubate the plate for 60-180 minutes at room temperature to allow the ternary complex to form.[9]
-
-
Detection:
-
Add the donor and acceptor antibody mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate dose-response curves and determine the Ternary Complex 50 (TC50) value for each linker variant.
-
Comparative Data Presentation: Linker Performance in Ternary Complex Formation
| Linker Variant | Binary Affinity (POI, KD, nM) | Binary Affinity (E3, KD, nM) | Ternary Complex Formation (TC50, nM) | Max FRET Signal (RFU) | Cooperativity (α) |
| PROTAC-Linker A (PEG4) | 25 | 150 | 45 | 18,500 | 3.2 |
| PROTAC-Linker B (Alkyl-C8) | 28 | 145 | 120 | 9,200 | 1.1 |
| PROTAC-Linker C (PEG6) | 22 | 160 | 25 | 25,100 | 6.5 |
Data are hypothetical and for illustrative purposes. A higher cooperativity (α > 1) and lower TC50 value indicate a more stable and efficiently formed ternary complex.
Section 2: The Definitive Cellular Assay: Target Protein Degradation
The Rationale: While ternary complex formation is essential, it does not guarantee degradation. The ultimate measure of a PROTAC's success is its ability to induce the robust and selective degradation of the target protein within a cellular context. Western blotting is the gold-standard technique for directly visualizing and quantifying this degradation.[1][13]
Caption: Standard workflow for Western blot analysis.
Featured Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps to compare the degradation efficiency of different PROTAC linker variants.[14]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density to be 70-80% confluent at the time of harvest.
-
Treat cells with a dose-response of each PROTAC linker variant for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Perform densitometry analysis to quantify band intensity. Normalize the POI band intensity to the loading control.
-
Plot normalized protein levels against PROTAC concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
Comparative Data Presentation: Linker Impact on Degradation Potency
| Linker Variant | DC50 (nM) | Dmax (%) |
| PROTAC-Linker A (PEG4) | 85 | 88% |
| PROTAC-Linker B (Alkyl-C8) | 250 | 65% |
| PROTAC-Linker C (PEG6) | 15 | >95% |
| Control (Warhead only) | No Degradation | 0% |
Data are hypothetical. A lower DC50 and higher Dmax indicate superior degradation performance.
Section 3: Mechanistic & Phenotypic Validation
The Rationale: A comprehensive validation strategy goes beyond degradation to confirm the mechanism of action and assess the desired biological outcome.
A. Target Ubiquitination Assay
This assay provides direct evidence that the PROTAC is functioning through the ubiquitin-proteasome system.[16] It confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.[17]
Protocol Summary:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse cells under denaturing conditions.
-
Immunoprecipitate the POI using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample, probing with an anti-ubiquitin antibody to detect a ladder of high-molecular-weight ubiquitinated species.[16][18]
B. Cell Viability Assay
This assay measures the functional consequence of target degradation, such as inhibition of cancer cell proliferation.
Featured Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[19][20]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of each PROTAC linker variant and incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[21]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Plot luminescence against PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell viability).
C. Global Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[17][22] This is crucial for identifying potential off-targets and ensuring the linker design does not introduce unintended degradation events.[23]
Workflow Summary:
-
Treat cells with the PROTAC at a concentration that achieves Dmax.
-
Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT).[23]
-
Analyze via LC-MS/MS to quantify the relative abundance of thousands of proteins.[24]
-
Identify proteins that are significantly downregulated, confirming on-target selectivity and revealing any off-targets.
Conclusion: An Integrated Approach to Linker Optimization
The in vitro validation of PROTACs is a multi-faceted process where no single assay tells the whole story. The choice of linker is a critical variable that can dramatically influence every step of the degradation pathway. By systematically employing a suite of biophysical, biochemical, and cellular assays as outlined in this guide, researchers can build a comprehensive structure-activity relationship. This integrated data allows for the rational, evidence-based selection of a linker that promotes optimal ternary complex formation, achieves potent and maximal target degradation, and elicits the desired cellular phenotype with high selectivity.
References
-
Zhang, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Riching, K. M., et al. (2018). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Available at: [Link]
-
Mahan, A. F., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. Available at: [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. Profacgen. Available at: [Link]
-
Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available at: [Link]
-
Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available at: [Link]
-
Mahan, A. F., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. Available at: [Link]
-
Zhang, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
Hines, J., et al. (2013). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. Available at: [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Reaction Biology. Available at: [Link]
-
Smith, I. E., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. Available at: [Link]
-
Kim, K., & Kim, K. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Sanea, M. M., et al. (2024). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. Available at: [Link]
-
Papageorgiou, G., & Johnson, C. (2022). Development of biophysical assays for studies of PROTACs. DiVA. Available at: [Link]
-
Scott, J. D., et al. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. Available at: [Link]
-
Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. Available at: [Link]
-
Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. Available at: [Link]
-
Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ResearchGate. Available at: [Link]
-
ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. Available at: [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]
-
Kumar, S., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2024). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Donovan, K. A., & Gogleva, S. B. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifesensors.com [lifesensors.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Senior Application Scientist's Guide to Cellular Assays for Confirming PROTAC-Mediated Protein Degradation: A Linker-Centric Approach
Introduction: Beyond Inhibition, The Dawn of Degradation
For decades, the paradigm of small molecule drug discovery has been occupancy-driven inhibition. We sought to block the active sites of pathogenic proteins. However, this approach leaves a vast portion of the proteome, including scaffolding proteins and transcription factors, deemed "undruggable."[1][2][3] Proteolysis-targeting chimeras (PROTACs) have shattered this limitation by fundamentally shifting the strategy from inhibition to outright elimination.[4][5]
PROTACs are heterobifunctional molecules that act as molecular bridges, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the POI's degradation.[2][6][] A single PROTAC molecule can catalytically trigger the degradation of multiple target proteins, offering the potential for potent and sustained pharmacological effects at lower doses.[1][2][4]
This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. We will dissect the critical cellular assays required to validate PROTAC efficacy, with a particular focus on a frequently underestimated component: the linker . The linker is not a passive spacer; it is an active contributor to the PROTAC's success, profoundly influencing the geometry and stability of the key ternary complex that precedes degradation.[8][9] Understanding how to evaluate a PROTAC's performance through a linker-centric lens is paramount to designing potent and selective next-generation therapeutics.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The efficacy of a PROTAC hinges on its ability to orchestrate a sequence of intracellular events, culminating in the destruction of the target protein. This process is not merely about binding; it's about successfully inducing a productive ternary complex.
The key steps are as follows:
-
Binary Complex Formation : The PROTAC, having entered the cell, binds to both the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).
-
Ternary Complex Formation : The PROTAC acts as a scaffold, bringing the POI and the E3 ligase into close proximity to form a POI-PROTAC-E3 ligase ternary complex.[1][10] This is the cornerstone of PROTAC activity.
-
Ubiquitination : Within the stabilized ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][3]
-
Proteasomal Degradation : The polyubiquitinated POI is now recognized as "waste" by the 26S proteasome, which unfolds and degrades it into smaller peptides.[3][6]
-
Catalytic Cycle : The PROTAC is then released and is free to initiate another cycle of degradation.[4][6][10]
Caption: The linker dictates the geometry of the ternary complex.
A Multi-Assay Strategy for Robust PROTAC Validation
No single assay can tell the whole story. A robust validation workflow requires a suite of orthogonal methods to confirm not only that the target protein is degraded but also that it occurs through the intended mechanism. This is crucial for establishing a clear structure-activity relationship (SAR) and rationally optimizing your linker design.
Primary Validation: Quantifying Target Protein Degradation
The first and most fundamental question is: does my PROTAC reduce the levels of my target protein?
Western blotting provides a direct, albeit semi-quantitative, visualization of the decrease in the total amount of the target protein. [6]It is the cornerstone technique for initial validation. [11] Experimental Protocol: Western Blot for PROTAC Efficacy
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours). [11]2. Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein state. [11]3. Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each lane. [12][11]4. SDS-PAGE and Transfer : Denature protein lysates and separate them by size on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Crucially, re-probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for any loading inconsistencies.
-
-
Detection and Analysis : Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify the band intensity using densitometry software. [11]Normalize the POI band intensity to the loading control. Plot the normalized protein levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). [11][13]
Caption: A standard experimental workflow for Western Blot analysis.
While essential, Western Blotting is low-throughput. For screening linker libraries or large compound collections, more scalable methods are necessary.
-
ELISA (Enzyme-Linked Immunosorbent Assay) : A plate-based immunoassay that can be adapted to quantify protein levels in cell lysates with high sensitivity. [][15]* HTRF (Homogeneous Time-Resolved Fluorescence) : This proximity-based assay uses two antibodies against the target protein, labeled with a donor and acceptor fluorophore. The signal is proportional to the amount of intact protein, making it a powerful tool for high-throughput screening. [15]* Flow Cytometry : Allows for the rapid quantification of intracellular protein levels on a single-cell basis, which is useful for assessing population heterogeneity in response to a PROTAC. [16][17][18]
Mechanistic Validation: Confirming the "How"
Observing protein loss is not enough. You must confirm that the degradation proceeds through the ubiquitin-proteasome system as intended. This step is critical for validating your PROTAC's mechanism of action (MoA).
This assay directly confirms that your PROTAC induces ubiquitination of the target protein. [19] Experimental Protocol: Target Ubiquitination Assay
-
Cell Treatment : Treat cells with the PROTAC at an effective concentration (e.g., near the DC₅₀) for a shorter time period (e.g., 1-4 hours). Critically, include a control group pre-treated with a proteasome inhibitor (e.g., MG132). This will "trap" the ubiquitinated species, preventing their degradation and allowing them to accumulate to detectable levels.
-
Immunoprecipitation (IP) : Lyse the cells and perform an IP using an antibody against the POI to pull it down from the lysate.
-
Western Blot Analysis : Elute the captured proteins from the beads and analyze them via Western Blot. Instead of probing for the POI, probe the membrane with an antibody against ubiquitin . The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated, proteasome-inhibited lane confirms target ubiquitination. [19]
Directly measuring the formation of the POI-PROTAC-E3 complex in live cells provides invaluable insight, especially when comparing different linkers. [20]A PROTAC with a superior linker may show enhanced ternary complex formation, which often correlates with more potent degradation.
-
NanoBRET™ Ternary Complex Assay : A live-cell proximity-based assay that is becoming the industry standard. The target protein is tagged with NanoLuc® Luciferase (energy donor), and a HaloTag® is fused to the E3 ligase. In the presence of a PROTAC and a fluorescent HaloTag® ligand (energy acceptor), the formation of the ternary complex brings the donor and acceptor into proximity, generating a quantifiable BRET signal. [21][22]
Advanced Validation: Live-Cell Kinetics and Specificity
For lead optimization, understanding the dynamics of degradation in real-time and assessing off-target effects is crucial.
-
HiBiT/NanoLuc® Reporter Assays : These assays involve genetically fusing a small peptide tag (HiBiT) or the full NanoLuc® luciferase to the endogenous POI using CRISPR/Cas9. The luminescent signal is directly proportional to the amount of tagged protein remaining. This allows for real-time, kinetic measurements of protein degradation in live cells, providing a much higher temporal resolution than Western Blotting. [21][23]* Mass Spectrometry-Based Proteomics : This unbiased, global approach provides the ultimate confirmation of selectivity. By comparing the entire proteome of cells treated with a PROTAC versus a vehicle control, one can identify and quantify the degradation of the intended target while simultaneously detecting any off-target degradation events. [24][15]
Comparative Analysis: Choosing the Right Assay
The optimal assay depends on the specific question being asked and the stage of the drug discovery process.
| Assay | Principle | Throughput | Key Output | Best For... | Pros | Cons |
| Western Blot | Immunoassay | Low | Semi-quantitative protein level | Initial validation; MoA studies | Direct; widely available | Low throughput; semi-quantitative |
| ELISA / HTRF | Immunoassay | High | Quantitative protein level | Screening linker libraries | High throughput; quantitative | Relies on high-quality antibody pairs |
| Flow Cytometry | Immunoassay | High | Single-cell protein levels | Assessing population heterogeneity | High throughput; single-cell data | Can be complex to set up |
| IP-Western | Immunoassay | Low | Ubiquitination status | Confirming MoA | Direct evidence of ubiquitination | Low throughput; technically demanding |
| NanoBRET™ | Proximity Assay | Medium-High | Ternary complex formation (EC₅₀) | Linker optimization; MoA | Live-cell; direct complex measure | Requires genetic modification |
| HiBiT/NanoLuc® | Reporter Assay | High | Real-time degradation (kinetics) | Detailed kinetic profiling | Live-cell; highly sensitive; kinetic data | Requires CRISPR engineering |
| Proteomics (MS) | Mass Spectrometry | Low | Global protein levels | Selectivity profiling; off-target ID | Unbiased; comprehensive | Low throughput; expensive; complex data |
Conclusion: An Integrated Approach to PROTAC Validation
Confirming protein degradation by a novel PROTAC is a multi-step, evidence-driven process. It begins with the robust quantification of protein loss via Western Blotting and expands to higher-throughput methods for library screening. However, to truly understand the structure-activity relationship and rationally design superior molecules, one must delve deeper into the mechanism. Assays that confirm ubiquitination and, critically, measure the formation of the ternary complex—the event most profoundly influenced by the linker—are indispensable.
By employing a strategic combination of these orthogonal cellular assays, researchers can move beyond simple degradation measurements to build a comprehensive understanding of their PROTAC's performance. This integrated, linker-aware approach provides the rigorous, self-validating data necessary to accelerate the development of the next generation of targeted protein-degrading therapeutics.
References
- What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025). AiFChem.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Proteolysis targeting chimera. (n.d.). Wikipedia.
- Application Notes: Western Blot Analysis of PROTAC-Mediated Protein Degradation. (2025). Benchchem.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- An In-depth Technical Guide to PROTAC Linkers and Their Core Components. (n.d.). Benchchem.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH.
- The Crucial Role of the Linker in PROTAC Function. (2025). Benchchem.
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate.
- A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot. (2025). Benchchem.
- Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation. (n.d.). Unknown Source.
- Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology.
- An overview of PROTACs: a promising drug discovery paradigm. (2022). PMC - NIH.
- Targeted Protein Degradation using Proteolysis-Targeted Chimeras. (n.d.). Thermo Fisher Scientific - US.
- PROTAC® Degradation Assays. (n.d.). LifeSensors.
- A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist.
- PROTAC Degradation Ability Assay. (n.d.). BOC Sciences.
- PROTAC-Induced Proteolytic Targeting. (n.d.). PMC - NIH.
- The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC.
- Targeted Protein Degradation Analysis with Flow Cytometry. (2024). KCAS Bio.
- Protein Degradation and PROTACs. (n.d.). Promega Corporation.
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). PubMed Central.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Unknown Source.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Books.
- Degradation of proteins by PROTACs and other strategies. (n.d.). PMC - PubMed Central.
- Annual review of PROTAC degraders as anticancer agents in 2022. (n.d.). ResearchGate.
- Abstract 5076: IHC and flow cytometry quantifies BRD4 levels in surrogate tissues after ex-vivo and in-vivo dosing with a BRD4 degrading PROTAC. (2017). AACR Journals.
- PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs.
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (n.d.). PMC - PubMed Central.
- Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025). Unknown Source.
- Unlocking the potential of PROTACs: A comprehensive review of protein degradation strategies in disease therapy. (n.d.). OUCI.
- Decoy-PROTAC for specific degradation of “Undruggable” STAT3 transcription factor. (2025). PMC.
- A Comparative Guide to Successful Protein Degradation Using (S,R,S)-AHPC TFA. (2025). Benchchem.
- Cell-based protein degrader assays for microplates. (2024). BMG Labtech.
- Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. (n.d.). PMC - NIH.
- Protein Degradation Methods. (2024). Biocompare: The Buyer's Guide for Life Scientists.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Decoy-PROTAC for specific degradation of “Undruggable” STAT3 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Protein Degradation and PROTACs [worldwide.promega.com]
- 22. books.rsc.org [books.rsc.org]
- 23. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spirocyclic Linkers in Targeted Protein Degradation
Introduction: Beyond the Flexible Chain—The Rise of Rigid Scaffolds in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] This linker is far more than a passive spacer; its length, geometry, and chemical properties are critical determinants of the PROTAC's ability to form a stable and productive ternary complex—the essential intermediate for target ubiquitination and degradation.[3][4]
Early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[1] However, the field is rapidly evolving. It is now understood that the high conformational flexibility of these linkers can come at an entropic cost when forming the ternary complex and may lead to undesirable physicochemical properties. In response, a paradigm shift towards "linkerology" has occurred, with a focus on more sophisticated, rigid scaffolds.[1] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, minimizing the entropic penalty of ternary complex formation and potentially leading to enhanced degradation potency and improved pharmacokinetic profiles.[5]
Among the most promising rigid scaffolds are spirocyclic systems. These structures, characterized by two rings connected by a single common atom, introduce a high degree of three-dimensionality and conformational constraint. This guide provides an in-depth comparison of spirocyclic linkers against other linker archetypes, examines their impact on degradation efficiency, and provides the experimental framework necessary for their evaluation.
The Spirocyclic Advantage: Engineering Potency Through Three-Dimensional Rigidity
Spirocyclic linkers offer several compelling advantages in PROTAC design by fundamentally altering the molecule's physical and structural properties. The rationale behind their use is grounded in stabilizing the key protein-protein interactions (PPIs) necessary for potent degradation.
-
Conformational Pre-organization: The primary benefit of a rigid spirocyclic core is the reduction of rotational bonds compared to a linear alkyl or PEG linker. This structural constraint limits the number of conformations the PROTAC can adopt in solution. By reducing conformational entropy, the spirocyclic linker can pre-organize the warhead and E3 ligase ligand into an orientation that is geometrically optimized for forming a productive ternary complex, thereby enhancing degradation efficiency.[5]
-
Improved Physicochemical Properties: Traditional flexible linkers are often lipophilic, which can lead to poor solubility, high metabolic turnover, and non-specific binding. Spirocyclic scaffolds, being sp³-rich, increase the three-dimensional character of the molecule. This can disrupt planarity, reduce the risk of molecular aggregation, and often improve aqueous solubility and metabolic stability—key attributes for developing viable drug candidates.[3][6]
-
Exploring Novel Chemical Space: Spirocycles provide unique exit vectors and spatial arrangements that are inaccessible with simple linear or monocyclic linkers. This allows medicinal chemists to fine-tune the orientation of the bound proteins with high precision, potentially uncovering new, highly cooperative interactions at the ternary complex interface that drive potent and selective degradation.
Comparative Analysis: Spiro[3.3]heptane as a Privileged Scaffold
While the theoretical benefits are clear, direct head-to-head comparisons of different spirocyclic linkers (e.g., spiro[3.3]heptane vs. spiro[2.4]heptane) for the same biological target are not yet widely available in peer-reviewed literature. This highlights a key area for future research in the PROTAC field.
However, we can analyze the successful implementation of a specific spirocyclic motif to understand its impact. The spiro[3.3]heptane scaffold has emerged as a particularly effective and versatile building block in advanced PROTAC design.
Case Study: Spiro[3.3]heptane in Potent SMARCA2/4 Degraders
Recent patent literature from Kymera Therapeutics describes a series of potent degraders targeting the chromatin remodeling proteins SMARCA2 and SMARCA4. A key structural feature conserved across many of these highly active compounds is a urea-linked spiro[3.3]heptane moiety within the linker, connected to a von Hippel-Lindau (VHL) E3 ligase ligand.[7]
The consistent use of this scaffold across a series of optimized degraders suggests its crucial role in achieving potent degradation. The rigidity of the spiro[3.3]heptane core likely orients the VHL ligand and the SMARCA2/4 warhead in a fixed, optimal geometry for inducing favorable protein-protein interactions with VHL, leading to efficient ubiquitination.
| Linker Archetype | Representative Structure | Key Characteristics | Impact on Degradation Efficiency |
| Flexible (PEG/Alkyl) | JQ1-(PEG)₄-Pomalidomide | High conformational flexibility; synthetically accessible; can suffer from poor solubility and metabolic instability.[1] | Potency is highly sensitive to linker length; flexibility can introduce an entropic penalty, potentially reducing ternary complex stability.[1] |
| Rigid (Piperazine) | Piperazine-linked degrader | Reduced flexibility compared to PEG/alkyl; can improve solubility via protonation; well-established synthetic routes.[3][5][6] | Rigidity can enhance potency by pre-organizing the PROTAC; often improves metabolic stability.[5] |
| Rigid (Spirocyclic) | SMARCA2 Degrader | Highly rigid, three-dimensional structure; improves sp³ character and physicochemical properties; offers unique exit vectors.[7] | The fixed conformation can lock the PROTAC into a highly active state, leading to exceptionally potent degradation by maximizing ternary complex stability.[7] |
This case study underscores the value of spirocyclic linkers as a tool to overcome the limitations of traditional flexible linkers. While a flexible linker might require extensive length optimization to find a "sweet spot," a rigid spirocyclic linker can provide a more direct path to a potent degrader by locking in a productive conformation from the start.
Diagrams: Visualizing Mechanisms and Workflows
A clear understanding of the PROTAC mechanism and the methods used to evaluate them is essential for interpreting degradation data.
Caption: The PROTAC mechanism of action.
Caption: Experimental workflow for Western Blot analysis.
Caption: Structural progression of PROTAC linkers.
Experimental Protocols: A Framework for Evaluating Degradation Efficiency
To empirically compare the efficacy of different linkers, a robust set of biochemical and cellular assays is required. The following protocols provide a self-validating system for quantifying PROTAC-mediated protein degradation and its functional consequences.
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To directly measure the reduction in target protein levels following PROTAC treatment and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293T) in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Crucially, also probe for a loading control protein (e.g., GAPDH, β-Actin) to validate equal protein loading across all lanes.
-
Secondary Antibody and Imaging: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence that the PROTAC facilitates the formation of the POI-PROTAC-E3 ligase ternary complex within the cell.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (e.g., 5x DC₅₀) or a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient complex. To prevent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2 hours before PROTAC treatment.
-
Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G magnetic beads. Incubate the cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the antibody and any bound proteins.
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the POI (if you pulled down the E3 ligase) or the E3 ligase (if you pulled down the POI). A band corresponding to the interacting partner in the PROTAC-treated sample, but not in the control, confirms ternary complex formation.
Conclusion and Future Outlook
The strategic incorporation of rigid linkers, particularly spirocyclic scaffolds, represents a significant advancement in the rational design of PROTACs. By imposing conformational constraints, these linkers can pre-organize the molecule into a bioactive state, enhancing ternary complex formation and leading to superior degradation potency. The spiro[3.3]heptane motif, as highlighted in the development of potent SMARCA2/4 degraders, serves as a powerful example of this principle in action.
While the field would benefit greatly from systematic, public-domain studies directly comparing the degradation efficiencies of different spirocyclic linkers, the current evidence strongly supports their role in improving both the efficacy and drug-like properties of next-generation protein degraders. Future work will undoubtedly focus on expanding the toolbox of available spirocyclic building blocks and leveraging computational modeling to predict optimal linker geometries, further accelerating the development of these transformative therapeutics.
References
-
Plexium Inc. (2021). Discovery of selective and potent BRD4 protein degraders using Plexium's DELPhe platform. AACR Annual Meeting 2021. [Link]
-
Paz, J. A., et al. (2023). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. bioRxiv. [Link]
-
Plexium Inc. (Date not available). Discovery of selective and potent BRD4 protein degraders using Plexium's DELPhe platform. Plexium Science. [Link]
-
Jiang, Y., et al. (2025). Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines. European Journal of Medicinal Chemistry. [Link]
-
Zhang, Z., et al. (2024). Discovery of electrophilic degraders that exploit SNAr chemistry. bioRxiv. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]
-
Scott, J. S., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry. [Link]
-
Krieger, F., et al. (2023). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. [Link]
-
Di Micco, S., et al. (2022). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. RSC Advances. [Link]
-
Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Xu, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Weerakoon, H., et al. (2025). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. R Discovery. [Link]
-
Shoda, T., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. [Link]
-
Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
The Spirocyclic Advantage: A Head-to-Head Comparison of PROTACs With and Without the Azaspiro[5.5]undecane Moiety
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and the E3 ligase ligand dictate target specificity and the degradation machinery engaged, the linker connecting these two crucial components plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1] This guide provides an in-depth comparison of PROTACs incorporating the rigid azaspiro[5.5]undecane moiety within their linker versus those employing more conventional flexible linkers.
The inclusion of rigid structural elements in PROTAC linkers, such as the azaspiro[5.5]undecane scaffold, is a strategic choice aimed at pre-organizing the molecule into a bioactive conformation. This can lead to enhanced ternary complex stability and improved degradation efficiency.[] Furthermore, the three-dimensional nature of spirocyclic compounds can improve physicochemical properties like solubility and metabolic stability, which are often challenges in PROTAC development.[3][4][5]
This guide will delve into the theoretical underpinnings of this design strategy, present a comparative analysis of experimental data from published studies, and provide detailed protocols for the key assays used to evaluate PROTAC performance.
The Rationale for Rigidity: Azaspiro[5.5]undecane in PROTAC Linker Design
Conventional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these linkers can adopt a multitude of conformations, some of which may not be conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This conformational flexibility can come at an entropic cost upon binding.
The incorporation of a rigid spirocyclic moiety like azaspiro[5.5]undecane offers several potential advantages:
-
Conformational Constraint: The rigid bicyclic structure of azaspiro[5.5]undecane reduces the number of rotatable bonds in the linker, limiting its conformational freedom. This can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially increasing the rate of ternary complex formation and its stability.
-
Improved Physicochemical Properties: Spirocyclic scaffolds can enhance the three-dimensionality of a molecule, which has been shown to improve properties such as aqueous solubility and metabolic stability.[3][4] This is particularly beneficial for PROTACs, which are often large molecules that can suffer from poor solubility and rapid metabolism.
-
Vectorial Control: The defined geometry of the azaspiro[5.5]undecane moiety can provide better control over the spatial orientation of the warhead and the E3 ligase ligand, facilitating optimal presentation of the target protein to the E3 ligase for ubiquitination.
Conceptual diagram of flexible vs. rigid linker PROTACs.
Head-to-Head Performance Comparison
While a definitive study directly comparing a PROTAC with and without an azaspiro[5.5]undecane moiety while keeping all other components identical is not yet available in the public domain, we can draw valuable insights by comparing the performance of reported PROTACs targeting the same protein but featuring different linker classes.
Case Study 1: BRD9 Degraders
Bromodomain-containing protein 9 (BRD9) is a subunit of the BAF chromatin remodeling complex and a therapeutic target in certain cancers. Several PROTACs have been developed to degrade BRD9.
| Degrader Name/ID | Linker Type | DC50 | Dmax | Cell Line | Reference |
| CW-3308 | Azaspiro[5.5]undecane-based | <10 nM | >90% | G401, HS-SY-II | [6] |
| PROTAC BRD9 Degrader-8 | Not specified | 16 pM | Not specified | MV4-11 | [7][8] |
| dBRD9-A | Not specified | Nanomolar range | ~100% | Synovial sarcoma | [9] |
| CFT8634 | Linker containing piperidine | 2.7 nM (for SMARCB-1) | Not specified | Synovial sarcoma | [10] |
Analysis: The BRD9 degrader CW-3308 , which incorporates a 3-azaspiro[5.5]undecane-9-methanol moiety in its linker, demonstrates impressive degradation potency with a DC50 value of less than 10 nM and a Dmax greater than 90% in rhabdoid tumor and synovial sarcoma cell lines.[6] While PROTAC BRD9 Degrader-8 shows exceptional picomolar potency, the linker is not detailed, making a direct comparison difficult.[7][8] However, CW-3308's performance is comparable to other potent BRD9 degraders like dBRD9-A and CFT8634, suggesting that the inclusion of the azaspiro[5.5]undecane moiety is compatible with, and can contribute to, high degradation efficiency.
Case Study 2: SOS1 Degraders
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor that plays a key role in the activation of KRAS. Degradation of SOS1 is a promising therapeutic strategy for KRAS-mutant cancers.
| Degrader Name/ID | Linker Type | DC50 | Dmax | Cell Line | Reference |
| PROTAC SOS1 degrader-10 | PIP-C-3-Azaspiro[5.5]undecane-based | Not specified in abstract | Not specified in abstract | Not specified in abstract | Mentioned as being synthesized with this linker |
| PROTAC SOS1 degrader-1 | Not specified | 98.4 nM | Not specified | Cancer cells | [11] |
| PROTAC SOS1 degrader-3 (P7) | Not specified | 0.19 - 0.75 µM | ~83-87% | CRC cell lines | [12][13] |
| Exemplified Compound (Biotheryx) | Not specified | <=100 nM | >=70% | HEK-293 | [14] |
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is critical for advancing drug discovery programs. Below are detailed protocols for key assays used to characterize PROTACs.
Western Blot for Protein Degradation
This protocol provides a standard workflow for determining the extent of target protein degradation following PROTAC treatment.[15][16][17]
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Western Blot Workflow for PROTAC Evaluation.
Determination of DC50 and Dmax
The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters for quantifying PROTAC potency and efficacy.[18][19]
Procedure:
-
Perform a Western blot experiment as described above, using a wide range of PROTAC concentrations (typically a 10-point serial dilution).
-
Quantify the percentage of protein degradation for each concentration relative to the vehicle control.
-
Plot the percentage of degradation versus the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, as determined from the fitted curve.
-
The Dmax is the maximal percentage of degradation achieved, represented by the bottom plateau of the dose-response curve.
In-Cell Target Engagement using NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein within living cells.[20][21][22]
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein serves as the energy acceptor. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A test compound (PROTAC) that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing the NanoLuc®-target fusion protein
-
NanoBRET™ tracer specific for the target protein
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Plating: Plate the cells expressing the NanoLuc®-target fusion in the assay plates.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Assay Execution:
-
Add the NanoBRET™ tracer and Nano-Glo® Live Cell Reagent to the cells.
-
Add the diluted PROTAC to the wells.
-
Incubate at 37°C and 5% CO2.
-
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the IC50 value for target engagement.
Principle of the NanoBRET™ Target Engagement Assay.
Conclusion
The strategic incorporation of rigid moieties like azaspiro[5.5]undecane into PROTAC linkers represents a promising approach to enhance their therapeutic potential. While direct head-to-head comparative data is still emerging, the available evidence suggests that this strategy can yield highly potent degraders with favorable pharmacological properties. The conformational rigidity imparted by the spirocyclic scaffold can lead to more stable and productive ternary complexes, a key determinant of degradation efficiency. Furthermore, the inherent three-dimensionality of these structures may offer advantages in terms of solubility and metabolic stability, addressing common challenges in PROTAC development. As the field of targeted protein degradation continues to advance, the exploration of novel, structurally diverse linkers will be crucial for unlocking the full therapeutic potential of this transformative modality. The experimental protocols provided in this guide offer a robust framework for the rigorous evaluation and comparison of next-generation PROTACs, including those featuring innovative linker designs.
References
- BenchChem. (2025).
- MedChemExpress. (n.d.). PROTAC SOS1 degrader-1 TFA. MedChemExpress.
- Abcam. (n.d.). Western blot protocol for low abundance proteins. Abcam.
- BenchChem. (2025).
- BenchChem. (2025). Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. BenchChem.
- BenchChem. (2025).
- DC Chemicals. (n.d.). PROTAC SOS1 degrader-1|COA. DC Chemicals.
- TargetMol. (n.d.). PROTAC BRD9 Degrader-8. TargetMol.
- Bian, Y., et al. (2022). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. Journal of Medicinal Chemistry, 65(24), 16432-16450.
- MedChemExpress. (n.d.). CFT8634 | PROTAC BRD9 Degrader. MedChemExpress.
- MedChemExpress. (n.d.). PROTAC SOS1 degrader-3. MedChemExpress.
- BioWorld. (2024, September 16). BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma. BioWorld.
- Springer Nature. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
- InvivoChem. (n.d.). PROTAC BRD9 Degrader-8. InvivoChem.
- BOC Sciences. (n.d.). Linkers for PROTAC Design. BOC Sciences.
- PubMed. (n.d.). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
- ACS Publications. (2024, June 24). Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. Journal of Medicinal Chemistry.
- PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane.
- Selvita. (2025, April 18). Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Selvita.
- PubChem. (n.d.). 1-Azaspiro[4.5]decane.
- BenchChem. (2025).
- Taylor & Francis Online. (n.d.). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis.
- ACS Publications. (2018, August 23). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
- BioWorld. (2023, October 16).
- PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride.
- ResearchGate. (2022, June 17).
- Protocol Online. (2017, May 16).
- ACS Publications. (2021, December 8). Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer. ACS Medicinal Chemistry Letters.
- ACS Publications. (n.d.). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- MedChemExpress. (n.d.). BRD9. MedChemExpress.
- Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
- PharmaBlock. (n.d.). Spirocyclic Pyrrolidines in Drug Discovery.
- eScholarship.org. (2022, December 1).
- Open Exploration Publishing. (2020, October 30).
- ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- ChemSynthesis. (2025, May 20). 2-benzyl-1-propyl-1-azaspiro[4.5]decane.
- PubMed. (2024, February 22).
- PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane.
- MedChemExpress. (n.d.). pegs. MedChemExpress.
- PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
- Tocris Bioscience. (n.d.). dBRD9-A | Active Degraders.
- Precise PEG. (n.d.). Linkers in PROTACs.
- PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Biopharma PEG. (n.d.). PROTAC Linkers, PEG Linkers Supply.
- PubMed. (n.d.). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance.
- PubMed. (n.d.). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin.
- Chemistry LibreTexts. (2025, September 23). 3.
- Scribd. (n.d.).
- ResearchGate. (2025, August 6). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 7. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 8. PROTAC BRD9 Degrader-8 | PROTACs | | Invivochem [invivochem.com]
- 9. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Biotheryx patents new SOS1 degradation inducers for cancer | BioWorld [bioworld.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selvita.com [selvita.com]
A Senior Application Scientist's Guide to Biophysical Characterization of Ternary Complexes: The Critical Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the formation of a stable and productive ternary complex is the linchpin of success.[1][2] Molecules like Proteolysis Targeting Chimeras (PROTACs) operate by forming a molecular bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the degradation of the POI.[3][4][5][6] The chemical linker connecting the two ends of a PROTAC is far from a passive spacer; it is a critical determinant of the ternary complex's formation, stability, and the geometric orientation required for efficient ubiquitination.[4][7][8]
This guide provides an in-depth, objective comparison of key biophysical techniques used to characterize these ternary complexes, with a sharp focus on how experimental data can elucidate the performance of different linkers. As scientists in the field, our goal is not just to ask if a complex forms, but how well it forms, how stable it is, and how the linker's architecture dictates these outcomes.
The Linker as the Architect of the Ternary Complex
The design of the linker—its length, rigidity, and chemical composition—profoundly influences a PROTAC's efficacy.[4][8][] An optimized linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability of the ternary complex.[1][7] Conversely, a poorly designed linker can introduce steric hindrance or enforce an unfavorable orientation, leading to negative cooperativity and reduced degradation.[8][10]
| Linker Type | Key Characteristics | Advantages for Ternary Complex Formation | Disadvantages & Considerations |
| Flexible (e.g., PEG, Alkyl Chains) | High number of rotatable bonds, synthetically accessible.[5][8] | Can adopt numerous conformations to find an optimal protein-protein interface, often leading to positive cooperativity.[2][7] Can overcome suboptimal binding geometries. | High flexibility can incur an entropic penalty upon binding, potentially lowering ternary complex stability.[2][8] May lead to poor physicochemical properties.[2] |
| Rigid (e.g., Piperazine, Phenyl, Alkynes) | Constrained structures that limit conformational freedom.[5][11] | Can pre-organize the binding warheads into a favorable conformation, reducing the entropic cost of binding.[7][11] May improve selectivity by disfavoring off-target complexes.[11] | Less forgiving of non-ideal protein-protein interfaces.[7] An incorrect rigid conformation can prevent productive complex formation.[11] |
Understanding these properties is foundational, but only through rigorous biophysical measurement can we truly comprehend a linker's impact.
A Comparative Guide to Key Biophysical Characterization Techniques
No single technique tells the whole story. A multi-faceted approach is essential for a comprehensive understanding of ternary complex dynamics. Here, we compare the gold-standard techniques, explaining the causality behind their application and providing standardized protocols.
Surface Plasmon Resonance (SPR): For Real-Time Kinetics and Affinity
Expertise & Causality: SPR is a powerful, label-free technology that provides high-quality kinetic data (association rate, ka, and dissociation rate, kd) and equilibrium affinity data (dissociation constant, KD).[3][12][13] Its real-time nature allows us to dissect not only the final ternary complex but also the initial binary interactions.[13] For linker optimization, SPR is invaluable because it can directly quantify how changes in linker design affect the binding and dissociation rates of the entire complex, which is a critical predictor of cellular efficacy.[3][14][15]
Trustworthy Protocol: SPR Analysis of Ternary Complex Formation
-
Surface Preparation & Immobilization:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[13]
-
Immobilize a biotinylated or His-tagged E3 ligase (e.g., VHL or Cereblon complex) to the activated surface to a target level of 1000-3000 Resonance Units (RU).[13]
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.[13]
-
Condition the surface with 3-5 buffer injections to ensure a stable baseline.[13]
-
-
Binary Interaction Analysis (E3 Ligase + PROTAC):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., HBS-EP+). A typical concentration range is 0.1x to 10x the expected KD.[13]
-
Inject each PROTAC concentration over the E3 ligase surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[13]
-
If necessary, use a gentle regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte between injections.[13]
-
-
Ternary Complex Analysis (E3 Ligase + PROTAC + Target POI):
-
Prepare a solution of the target POI at a constant, near-saturating concentration (e.g., >10x its KD for the PROTAC).[13]
-
In this POI-containing solution, prepare a serial dilution of the PROTAC.[13]
-
Perform a kinetics series injection as described in step 2. A "no-regeneration" approach, where injections are sequential without a regeneration step, can be used to accurately measure the slow off-rate of a stable ternary complex.[13]
-
-
Data Analysis:
-
Fit the resulting sensorgrams from both binary and ternary experiments to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.[13]
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (E3-PROTAC) to the ternary KD (E3-PROTAC-POI).[16][17] An α > 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase.[7][18]
-
Isothermal Titration Calorimetry (ITC): For a Full Thermodynamic Profile
Expertise & Causality: ITC is the gold standard for measuring the thermodynamics of binding interactions.[19] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment: binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20] This is crucial for linker design because it reveals why a complex is stable. For example, a rigid linker might lead to a more favorable enthalpic contribution (stronger bonds) but an unfavorable entropic one (loss of conformational freedom). ITC is the only common technique that provides this depth of thermodynamic insight.[3][19]
Trustworthy Protocol: ITC Analysis of Ternary Complex Cooperativity
-
Sample Preparation:
-
Prepare highly pure, concentrated protein stocks (E3 ligase and POI) and PROTAC solution, all meticulously buffer-matched via dialysis or size-exclusion chromatography. Buffer mismatch is a primary source of artifacts in ITC.
-
For the binary titration, the titrant in the syringe should be the PROTAC at a concentration 10-15x that of the E3 ligase in the cell.[19]
-
For the ternary titration, pre-incubate the PROTAC with a saturating concentration of the POI before loading into the syringe. The titrand in the cell remains the E3 ligase.[21]
-
-
Instrument Setup and Titration:
-
Thoroughly clean the instrument cells and syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.[19]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.[22]
-
Plot the heat change per mole of injectant against the molar ratio of the components.
-
Fit the resulting isotherm to a one-site binding model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[22]
-
Calculate cooperativity (α) using the KD values from the binary and ternary experiments.
-
Biolayer Interferometry (BLI): A High-Throughput Alternative
Expertise & Causality: BLI, like SPR, is an optical, label-free technique for real-time kinetic analysis.[23][24] It measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[23][25] The primary advantage of BLI is its higher throughput, as it typically uses a 96-well plate format, making it ideal for screening a library of different linkers early in the discovery process.[21][26] While generally considered less sensitive than SPR for small molecule interactions, it is highly effective for observing the formation of the larger ternary complex.[21]
Trustworthy Protocol: BLI Analysis of Ternary Complex Formation
-
Plate and Sensor Preparation:
-
Hydrate streptavidin (SA) biosensors in buffer for at least 10 minutes.
-
In a 96-well plate, add 200 µL of the appropriate solutions to each well: running buffer, biotinylated E3 ligase for immobilization, and the analyte solutions (PROTAC + POI).[21]
-
-
Automated Experimental Run:
-
Baseline 1: Dip the sensors into buffer wells for 60 seconds.[21]
-
Immobilization: Move sensors to wells containing the biotinylated E3 ligase (e.g., 1.5 µg/mL) for 80-120 seconds.[21]
-
Baseline 2: Move sensors to buffer wells for 60 seconds.[21]
-
Association: Transfer sensors to the analyte wells, containing a fixed concentration of the target POI (e.g., 2 µM) and a serial dilution of the PROTAC, for 300 seconds.[21] Include a reference sensor with 0 nM PROTAC.[21]
-
Dissociation: Move sensors back to buffer wells and monitor dissociation for 600 seconds.[21]
-
-
Data Analysis:
-
Process the raw data by subtracting the reference sensor data from all other sensors.
-
Align the curves by the baseline step.
-
Perform a global fit of the association and dissociation curves to a 1:1 binding model to determine the kinetic constants.
-
Data Synthesis: Comparing Linker Performance
The true power of these techniques is realized when the data are synthesized to compare different linkers directly. Imagine we have synthesized two PROTACs targeting BRD4 for degradation via the VHL E3 ligase. PROTAC-A uses a flexible PEG4 linker, while PROTAC-B uses a more rigid piperazine-based linker.
Table 1: Comparative Biophysical Data for PROTAC-A vs. PROTAC-B
| Parameter | Technique | PROTAC-A (Flexible Linker) | PROTAC-B (Rigid Linker) | Interpretation |
| Binary KD (VHL-PROTAC) | SPR | 70 nM[15] | 150 nM | The flexible linker allows for a slightly better binary interaction with VHL. |
| Ternary KD (VHL-PROTAC-BRD4) | SPR | 5 nM | 3 nM | The rigid linker facilitates a more stable final ternary complex, suggesting a more optimal geometric fit. |
| Cooperativity (α) | SPR | 14 | 50 | The rigid linker induces significantly higher positive cooperativity, indicating highly favorable protein-protein contacts. |
| ΔH (kcal/mol) | ITC | -8.5 | -12.0 | The rigid linker's complex formation is more enthalpically driven, suggesting stronger, more favorable interactions at the interface. |
| -TΔS (kcal/mol) | ITC | -2.1 | +1.5 | The flexible linker pays a larger entropic penalty upon binding. The rigid linker has a net favorable entropic contribution, possibly due to the release of ordered water molecules. |
| Ternary Complex koff (s-1) | BLI | 8 x 10-4 | 2 x 10-4 | The rigid linker results in a 4-fold slower dissociation rate, indicating a much longer-lived ternary complex, which is often correlated with better degradation.[27] |
From this synthesized data, a clear picture emerges: while the flexible linker of PROTAC-A provides a reasonable binary affinity, the pre-organizing nature of PROTAC-B's rigid linker leads to a thermodynamically superior and kinetically more stable ternary complex, driven by high cooperativity. This would strongly suggest that PROTAC-B is the more promising candidate for inducing potent cellular degradation.
Conclusion and Future Perspectives
The linker is a master modulator of ternary complex formation, and its rational design is paramount to developing effective protein degraders.[8] A multi-pronged biophysical approach, combining the kinetic insights of SPR or BLI with the thermodynamic depth of ITC, is essential for truly understanding structure-activity relationships.[21][28] By systematically evaluating how linker length, rigidity, and composition affect the affinity, kinetics, and thermodynamics of ternary complex formation, we can move beyond empirical screening toward a more predictive, structure-based design paradigm.[10][29] As the field advances, integrating these biophysical data with cellular degradation assays and structural biology will be the key to unlocking the full therapeutic potential of this exciting modality.[5]
References
-
Aragen. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. Available from: [Link]
-
Aragen. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Aragen Life Sciences. Available from: [Link]
-
Sundberg, E. J., et al. Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. In: Modern Analytical Ultracentrifugation. Springer. Available from: [Link]
-
Zheng, Y., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au. Available from: [Link]
-
Potjewyd, F., et al. (2022). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Chemical Biology. Available from: [Link]
-
The Broad Institute of MIT and Harvard. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Available from: [Link]
-
Sun, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available from: [Link]
-
Johnson, C. M., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available from: [Link]
-
Creative Biolabs. Ternary Complex Formation Evaluation Service. Creative Biolabs. Available from: [Link]
-
Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. In: Methods in Molecular Biology. Springer. Available from: [Link]
-
Zheng, Y., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Publications. Available from: [Link]
-
Zaidman, D., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife. Available from: [Link]
-
Drummond, M. L. & Williams, C. I. (2019). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses. ChemRxiv. Available from: [Link]
-
Ciulli, A. & Trainor, N. (2020). Structural and Biophysical Principles of Degrader Ternary Complexes. In: Royal Society of Chemistry. Available from: [Link]
-
Drummond, M. L. & Williams, C. I. (2019). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses. ChemRxiv. Available from: [Link]
-
ACS. (2025). Characterizing thermodynamics and capturing dynamics of ternary complexes involved in targeted protein degradation. ACS Fall 2025. Available from: [Link]
-
Drummond, M. L. & Williams, C. I. (2019). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses. ChemRxiv. Available from: [Link]
-
Aragen. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. Available from: [Link]
-
Hughes, S. J. & Ciulli, A. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. In: Targeted Protein Degradation. Springer. Available from: [Link]
-
Bai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Available from: [Link]
-
ACS Publications. (2025). Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. Journal of Medicinal Chemistry. Available from: [Link]
-
Beck, M. R., et al. (2025). The Role of Linker Length and Composition in Actin Binding and Bundling by Palladin. Journal of Biological Chemistry. Available from: [Link]
-
Harvard University. Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Available from: [Link]
-
Dale, I. L., et al. (2025). Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes. bioRxiv. Available from: [Link]
-
Orthwein, T., et al. (2022). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. STAR Protocols. Available from: [Link]
-
Testi, I. M., et al. (2024). Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding. Nature Protocols. Available from: [Link]
-
Harvard University. (2018). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Harvard DASH. Available from: [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology. Available from: [Link]
-
Duncan, T. M., et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE. Available from: [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]
-
van der Veen, J. W., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Available from: [Link]
-
Charnwood Discovery. Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. Available from: [Link]
-
Shamriz, S., et al. (2016). Effect of linker length and residues on the structure and stability of a fusion protein with malaria vaccine application. Computer Methods and Programs in Biomedicine. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 17. aragen.com [aragen.com]
- 18. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 29. books.rsc.org [books.rsc.org]
The Spirocyclic Advantage: A Comparative Guide to PROTACs Utilizing Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. Beyond the choice of warhead and E3 ligase ligand, the linker connecting these two moieties has emerged as a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide delves into the strategic implementation of rigid spirocyclic scaffolds, with a focus on derivatives of 3-azaspiro[5.5]undecane, as a superior alternative to traditional flexible linkers in the design of potent and bioavailable PROTACs.
Historically, PROTAC development has heavily relied on flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic tractability. However, the inherent flexibility of these linkers can lead to an entropic penalty upon ternary complex formation, potentially compromising its stability. Furthermore, long, flexible linkers can contribute to poor pharmacokinetic profiles. The introduction of rigid linkers, such as those incorporating the Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate moiety, offers a compelling solution to these challenges by pre-organizing the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and improving overall drug-like properties.
This guide will provide a comprehensive comparison of PROTACs featuring rigid spirocyclic linkers against their flexible counterparts, supported by experimental data from case studies in the development of Bruton's Tyrosine Kinase (BTK) degraders. Detailed protocols for the key assays used to characterize these molecules are also provided to enable researchers to implement these strategies in their own drug discovery programs.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Case Study 1: Enhancing Metabolic Stability of BTK PROTACs through Linker Rigidification
A significant challenge in PROTAC development is achieving adequate metabolic stability for in vivo applications. A study by Zhu et al. demonstrated the profound impact of linker rigidification on the metabolic stability and cellular potency of a Bruton's Tyrosine Kinase (BTK) degrader.[1]
The initial lead compound, PROTAC 6e , incorporated a flexible linker and exhibited potent BTK degradation. However, it suffered from poor metabolic stability, limiting its potential for in vivo studies. To address this, a series of analogues with rigidified linkers were synthesized. Among them, PROTAC 3e , which incorporates a piperidine-containing rigid linker, demonstrated a remarkable improvement in metabolic stability while retaining high degradation potency.[1]
| Compound | Linker Type | BTK DC50 (nM) in Mino Cells | T1/2 in Human Liver Microsomes (min) |
| PROTAC 6e | Flexible | 1.8 | < 5 |
| PROTAC 3e | Rigid | 2.5 | > 145 |
Key Insights:
-
The replacement of a flexible linker with a rigid, cyclic-containing linker in PROTAC 3e resulted in a dramatic increase in metabolic stability, with the half-life (T1/2) in human liver microsomes increasing from less than 5 minutes to over 145 minutes.[1]
-
This significant improvement in stability was achieved with only a minimal impact on the cellular degradation potency (DC50).[1]
-
This case study underscores the critical role of the linker in determining the pharmacokinetic properties of a PROTAC and highlights the utility of rigid scaffolds in designing degraders with improved drug-like properties.
Case Study 2: Improving Solubility and Bioavailability of BTK PROTACs with Rigid Linkers
Poor solubility and low oral bioavailability are common hurdles in the development of PROTACs. Gong et al. developed a novel BTK degrader, 15-271 , featuring a rigid 4-aminomethylbenzoyl linker, and compared its properties to the previously reported BTK degrader L18I , which has a more flexible linker.[2]
| Compound | Linker Type | Solubility (µg/mL) | In Vivo Bioavailability (Mouse, Oral) |
| L18I | Flexible | < 1 | Moderate |
| 15-271 | Rigid | > 10 | Good |
Key Insights:
-
The incorporation of a rigid linker in 15-271 led to a significant improvement in aqueous solubility compared to the flexible linker-containing L18I .[2]
-
This enhanced solubility, coupled with the rigid nature of the linker, contributed to the improved in vivo bioavailability of 15-271 in mice.[2]
-
The study demonstrates that rational linker design, specifically the use of rigid aromatic structures, can effectively address the solubility and bioavailability challenges often associated with PROTACs.
Experimental Protocols for PROTAC Characterization
The successful development of a PROTAC requires a suite of robust in vitro and in vivo assays to characterize its activity and properties. The following section provides detailed, step-by-step protocols for key experiments in PROTAC evaluation.
Western Blotting for Target Protein Degradation
This assay is the gold standard for confirming and quantifying PROTAC-induced degradation of the target protein.
Caption: A typical workflow for Western blot analysis of PROTAC-mediated degradation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTAC on cancer cells.
Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.
-
Ternary Complex Formation Assay (AlphaLISA)
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.
Caption: Workflow for the AlphaLISA-based ternary complex formation assay.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the tagged target protein (e.g., His-tagged), tagged E3 ligase (e.g., FLAG-tagged), and the PROTAC at various concentrations in an appropriate assay buffer.
-
-
Ternary Complex Formation:
-
In a 384-well plate, incubate the tagged POI, tagged E3 ligase, and the PROTAC for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Bead Addition and Incubation:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark for a specified time (e.g., 60 minutes).
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration at which maximal complex formation occurs.
-
In Vivo Pharmacokinetic (PK) Study
This study is essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in an animal model.
Protocol (Mouse PK Study):
-
Animal Dosing:
-
Administer the PROTAC to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Preparation and Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma samples and analyze the concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC over time and use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
The strategic incorporation of rigid linkers, such as those derived from this compound, represents a significant advancement in PROTAC design. As demonstrated by the case studies presented, this approach can effectively overcome the common challenges of poor metabolic stability and low bioavailability that have hindered the clinical translation of many promising degraders. By providing a pre-organized and conformationally constrained scaffold, spirocyclic linkers facilitate the formation of stable and productive ternary complexes, leading to potent and sustained protein degradation. The detailed experimental protocols provided in this guide will empower researchers to rationally design and rigorously evaluate the next generation of PROTACs with superior therapeutic potential.
References
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]
-
Gong, Y., et al. (2022). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. Signal Transduction and Targeted Therapy, 7(1), 1-5. [Link]
-
Zhu, H., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 255, 115403. [Link]
-
Jaime-Figueroa, S., et al. (2020). Design, Synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. [Link]
-
Buhimschi, A. D., et al. (2018). Targeting the C481S ibrutinib-resistance mutation in Bruton's tyrosine kinase using PROTAC-mediated degradation. Biochemistry, 57(26), 3564–3575. [Link]
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]
-
Riching, K. M., et al. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC targeted protein degraders. ACS Chemical Biology, 13(9), 2758–2770. [Link]
-
Cantrill, C., Chaturvedi, P., Rynn, C., & Rountree, J. (2020). Fundamental aspects of DMPK optimization of targeted protein degraders. Drug Discovery Today, 25(6), 969-982. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents, such as tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, are paramount to ensuring a safe laboratory environment and regulatory compliance. While this compound is a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), its disposal requires a methodical and informed approach.[1][2] This guide provides a comprehensive, step-by-step framework for the safe disposal of this spirocyclic amine derivative, grounded in established safety protocols and an understanding of its likely chemical hazards.
Immediate Safety and Hazard Assessment
Key Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[3][4]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
Based on this information, this compound should be handled as a hazardous substance. The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and the necessary personal protective equipment (PPE).
| Hazard Classification (Anticipated) | GHS Pictogram | Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or when splashing is possible. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation | Use in a well-ventilated area or a chemical fume hood. If dust generation is likely, a respirator may be required. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the initial waste generation to the final hand-off to environmental health and safety (EHS) personnel.
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety. Due to its amine functional group, this compound waste must be collected separately from incompatible materials.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its contaminated materials. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a securely fitting lid.
-
Waste Stream Separation: Do not mix this waste with the following:
-
Acids
-
Oxidizers
-
Halogenated solvents
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials should be placed in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 2: Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling by all personnel.
-
Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
Hazard Identification: Affix appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).
-
Concentration: For liquid waste, provide an estimated concentration of the chemical.
Step 3: Handling of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which the compound is soluble. The rinsate from this process is considered hazardous waste and must be collected in the designated liquid waste container.
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste (e.g., regular glass or plastic recycling), provided all labels are removed or defaced.
-
-
Un-rinsed Containers: If the container cannot be safely rinsed (e.g., due to residual solid that is difficult to remove), it must be disposed of as hazardous waste.
Step 4: Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure waste containers are kept closed at all times, except when adding waste.
Step 5: Final Disposal
The final disposal of the collected waste must be handled by trained professionals.
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety department or a licensed hazardous waste contractor for pickup.
-
Documentation: Complete all necessary waste pickup forms, providing an accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the foundation of responsible scientific practice.
References
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Otago. Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Capot Chemical. MSDS of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate. The following guidance is based on the known hazards of structurally similar compounds, namely aliphatic and alicyclic amines, and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this compound. This guide is intended for use by trained professionals in a laboratory setting.
Hazard Assessment and Engineering Controls
This compound is a spirocyclic aliphatic amine. While specific toxicological data is unavailable, aliphatic and alicyclic amines are known to be corrosive and can cause severe irritation to the skin, eyes, and mucous membranes[1][2]. The primary health hazards are associated with their caustic nature[1]. Vapors of lower aliphatic amines can irritate the nose and throat[1][3]. Therefore, it is crucial to handle this compound with appropriate engineering controls to minimize exposure.
All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors. A well-ventilated area is essential for all procedures involving this compound[4][5].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended. Nitrile gloves offer poor resistance to amines, so they should be changed immediately upon contact with the chemical[6][7]. For prolonged or direct contact, consider using thicker gloves such as butyl rubber or neoprene[8]. Always inspect gloves for tears or holes before use. |
| Eyes | Safety goggles with side shields | Provides protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing during solution preparation or transfers. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be chosen based on a formal risk assessment. |
PPE Donning and Doffing Workflow
Caption: Recommended sequence for putting on (donning) and taking off (doffing) PPE.
Operational Plan: Step-by-Step Guidance
Adherence to a systematic workflow is crucial for the safe handling of this compound.
A. Weighing the Solid Compound
-
Preparation: Don the appropriate PPE as detailed in the table above.
-
Location: Perform all weighing activities inside a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Procedure: Use anti-static weighing paper or a tared container. Use appropriate tools, such as a spatula, for transferring the compound. Avoid creating dust.
-
Post-Weighing: Clean the spatula and weighing area with a damp cloth or a suitable solvent. Dispose of all contaminated materials as hazardous waste.
B. Preparing Stock Solutions
-
Location: All solution preparations must be conducted within a certified chemical fume hood.
-
Procedure: Slowly add the solvent to the solid compound to prevent splashing. If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
A. Spill Response
In the event of a spill, immediate and appropriate action is critical.
Sources
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Amines | RPS [rpsgroup.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. solgroup.com [solgroup.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
